molecular formula C13H19NO B1326248 Benzyl(oxan-4-ylmethyl)amine CAS No. 887978-20-3

Benzyl(oxan-4-ylmethyl)amine

Cat. No.: B1326248
CAS No.: 887978-20-3
M. Wt: 205.3 g/mol
InChI Key: XZPFTZDEAVJQGZ-UHFFFAOYSA-N
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Description

Benzyl(oxan-4-ylmethyl)amine is a secondary amine compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a benzyl group linked to an oxan-4-ylmethylamine (tetrahydropyranylmethylamine) backbone, a structural motif known to influence physicochemical properties and biological activity in drug discovery efforts . The incorporation of the tetrahydropyran (oxan-4-yl) group introduces conformational rigidity and can enhance metabolic stability compared to linear alkyl or purely aromatic amines, making it a valuable scaffold for the development of novel bioactive molecules . Researchers utilize such chiral amines in the synthesis of complex molecules, including potential pharmaceuticals and advanced materials. The compound is typically employed in the construction of molecular libraries for high-throughput screening and in the development of compounds targeting various diseases. It is For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-1-(oxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-4-12(5-3-1)10-14-11-13-6-8-15-9-7-13/h1-5,13-14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPFTZDEAVJQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benzyl(oxan-4-ylmethyl)amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Intermediate for Lipophilicity Modulation in Drug Discovery

Executive Summary

Benzyl(oxan-4-ylmethyl)amine (IUPAC: N-benzyl-1-(tetrahydro-2H-pyran-4-yl)methanamine) is a critical secondary amine building block in medicinal chemistry.[1] It serves as a pharmacophore scaffold that bridges the structural rigidity of cyclic ethers with the versatility of benzyl protection or hydrophobic interaction.

Its primary utility lies in bioisosteric replacement : the tetrahydropyran (THP) moiety acts as a polar surrogate for cyclohexane or phenyl rings. This substitution lowers the partition coefficient (LogP) of drug candidates, enhancing aqueous solubility and metabolic stability while maintaining steric fidelity.

Part 1: Physicochemical Profile & Structural Logic

This molecule combines a lipophilic benzyl group with a polar, non-aromatic ether ring, linked by a flexible methylene spacer. This architecture dictates its reactivity and interaction with biological targets.

1.1 Structural Specifications
PropertyValue / Description
IUPAC Name N-benzyl-1-(tetrahydro-2H-pyran-4-yl)methanamine
Common Name Benzyl(oxan-4-ylmethyl)amine; N-Benzyl-4-aminomethyltetrahydropyran
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
Predicted pKa ~9.2 – 9.5 (Secondary amine)
Predicted LogP ~1.8 – 2.1 (vs. ~3.5 for the cyclohexane analog)
H-Bond Donors 1 (NH)
H-Bond Acceptors 2 (Ether Oxygen, Amine Nitrogen)
1.2 The "Magic Oxygen" Effect (Bioisosterism)

In drug design, replacing a cyclohexane ring with a tetrahydropyran (THP) ring is a standard tactic to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.[2] The ether oxygen in the 4-position of the ring reduces lipophilicity without significantly altering the ring's chair conformation or steric bulk.

Key Advantage: The N-benzyl derivative allows researchers to introduce this THP motif early in the synthesis (as a protected amine) or use the benzyl group to interact with hydrophobic pockets (e.g., S1/S2 pockets in proteases) before late-stage deprotection.

Part 2: Synthetic Routes & Optimization

The most robust method for synthesizing Benzyl(oxan-4-ylmethyl)amine is Reductive Amination . This can be approached from two directions depending on the availability of starting materials.

2.1 Strategic Synthesis Flowchart

The following diagram illustrates the two convergent routes to the target molecule.

SynthesisRoutes Aldehyde Tetrahydro-2H-pyran- 4-carbaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine Route A Benzamine Benzylamine Benzamine->Imine Route A Benzaldehyde Benzaldehyde Benzaldehyde->Imine Route B THPAmine (Tetrahydro-2H-pyran- 4-yl)methanamine THPAmine->Imine Route B Target Benzyl(oxan-4-ylmethyl)amine (Target) Imine->Target Reduction (STAB or NaBH4)

Figure 1: Convergent Reductive Amination Strategies. Route A is generally preferred due to the stability of the THP-aldehyde.

2.2 Recommended Protocol: Sodium Triacetoxyborohydride (STAB) Method

The use of Sodium Triacetoxyborohydride (STAB) is superior to Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too aggressive, requires harsh conditions) for this transformation. STAB allows for a "one-pot" procedure where the imine does not need to be isolated.

Reagents:

  • Amine: Benzylamine (1.0 equiv)

  • Carbonyl: Tetrahydro-2H-pyran-4-carbaldehyde (1.0 - 1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under nitrogen, dissolve Tetrahydro-2H-pyran-4-carbaldehyde in DCE (0.2 M concentration). Add Benzylamine and Acetic Acid. Stir at room temperature for 30–60 minutes.

    • Why: Acetic acid protonates the carbonyl oxygen, making it more electrophilic and accelerating the attack of the amine.

  • Reduction: Cool the mixture slightly (0°C) if working on a large scale to manage exotherm. Add STAB in one portion.

    • Mechanism:[3][4][5] STAB is sterically bulky and electron-deficient, making it selective for the imine over the aldehyde. It will not reduce the aldehyde before it reacts with the amine.

  • Quench: Stir overnight at room temperature. Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: The secondary amine product is basic. Purify via flash column chromatography using DCM:MeOH:NH₄OH (95:5:0.5) to prevent streaking on silica.

Part 3: Reactivity & Functionalization[4]

As a secondary amine, Benzyl(oxan-4-ylmethyl)amine is a versatile nucleophile.

3.1 Common Derivatizations
  • Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form amides. This is the primary way this motif is installed into larger drug scaffolds (e.g., enzyme inhibitors).

  • SNAr Reactions: Reacts with halogenated heterocycles (e.g., chloropyrimidines) to attach the THP-benzyl tail to kinase inhibitor cores.

  • Debenzylation: The benzyl group can be removed via hydrogenolysis (H₂, Pd/C, MeOH) to reveal the primary amine, N-(oxan-4-ylmethyl)amine. This effectively uses the benzyl group as a protecting group during earlier synthetic steps.

3.2 Decision Matrix: When to use this Scaffold?

The following logic tree guides the medicinal chemist on when to deploy this specific building block.

MedChemLogic Problem Lead Compound Issue: High Lipophilicity (LogP > 4) Poor Solubility Check Does the scaffold contain a Cyclohexyl or Phenyl group? Problem->Check Solution Replace with Tetrahydropyran (THP) Check->Solution Yes Implementation Use Benzyl(oxan-4-ylmethyl)amine as Building Block Solution->Implementation Outcome Outcome: LogP decreases by ~1.5 units Maintains steric fit Implementation->Outcome

Figure 2: Medicinal Chemistry Decision Logic for THP Bioisosterism.

Part 4: Handling & Safety Data

While specific MSDS data for this exact intermediate may be sparse, it shares properties with general secondary benzylic amines.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Secondary amines can absorb CO₂ from the air to form carbamates over time.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References
  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Authoritative source for the STAB reductive amin
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

    • Foundational text on using THP as a bioisostere for cyclohexane.
  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995.
  • BLD Pharmatech. (2024).[7] "Product Safety Data: (Tetrahydro-2H-pyran-4-yl)methanamine." Link

    • Reference for the properties of the primary amine precursor.

Sources

Technical Guide: Structure Elucidation of Benzyl(oxan-4-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl(oxan-4-ylmethyl)amine (IUPAC: N-benzyl-1-(tetrahydro-2H-pyran-4-yl)methanamine) is a secondary amine intermediate frequently utilized in medicinal chemistry as a building block for GPCR ligands and kinase inhibitors. Its structure combines a lipophilic benzyl moiety with a polar, metabolic-stability-enhancing tetrahydropyran ring.[1]

This guide provides a comprehensive technical framework for the synthesis, purification, and rigorous structural elucidation of this compound.[1] It is designed for analytical chemists and synthetic researchers requiring a self-validating protocol for identity confirmation.[1]

Chemical Identity & Synthetic Context[2][3][4][5][6][7]

Understanding the synthesis is a prerequisite for elucidation, as it predicts the impurity profile (e.g., unreacted aldehyde, over-alkylated tertiary amines).[1]

  • IUPAC Name: N-benzyl-1-(tetrahydro-2H-pyran-4-yl)methanamine

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Molecular Weight: 205.30 g/mol [1]

  • Physical State: Colorless to pale yellow oil (Free base); White solid (HCl salt).[1]

Synthesis: Reductive Amination

The most robust route involves the reductive amination of benzaldehyde with (tetrahydro-2H-pyran-4-yl)methanamine using Sodium Triacetoxyborohydride (STAB). This method minimizes the formation of the tertiary amine byproduct compared to catalytic hydrogenation.

Synthesis Aldehyde Benzaldehyde (C7H6O) Imine Imine Intermediate (Transient) Aldehyde->Imine Condensation Amine (Tetrahydropyran-4-yl) methanamine Amine->Imine Condensation Product Benzyl(oxan-4-ylmethyl)amine (C13H19NO) Imine->Product Reduction Imine->Product Reagent NaBH(OAc)3 DCM, AcOH

Figure 1: Reductive amination pathway.[1][2] The formation of the imine is followed by in situ reduction to the secondary amine.

Spectroscopic Characterization Strategy

The structural confirmation relies on a triad of analytical data: Mass Spectrometry (MW/Formula),


H NMR (Connectivity), and 

C NMR (Skeleton).[1]
A. Mass Spectrometry (ESI-MS)[1][8]
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.[1]

  • Expected Parent Ion:

    
     m/z.[1]
    
  • Fragmentation Pattern:

    • m/z 91.05: Tropylium ion (

      
      ).[1] This is the base peak and diagnostic for the benzyl group.
      
    • Loss of 91: Cleavage of the benzyl-N bond.

B. Nuclear Magnetic Resonance (NMR)

The molecule has a plane of symmetry within the phenyl ring (magnetic equivalence) and a plane of symmetry through the C1-C4 axis of the pyran ring, simplifying the spectra.


H NMR Data (400 MHz, CDCl

)

Note: Chemical shifts (


) are referenced to TMS (0.00 ppm) or residual CHCl

(7.26 ppm).
PositionTypeIntegrationShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
Ar-H CH5H7.20 – 7.35Multiplet-Phenyl ring protons (overlap).[1]
Pyran-2,6 (eq) CH

2H3.96dd/dt

Deshielded by Oxygen; equatorial protons.[1]
Benzyl-CH

CH

2H3.78Singlet-Isolated methylene between Ph and N.
Pyran-2,6 (ax) CH

2H3.36td

Deshielded by Oxygen; axial protons (large geminal/axial couplings).[1]
Linker-CH

CH

2H2.50Doublet

N-CH

-CH; doublet due to single adjacent CH.[1]
Pyran-4 CH1H1.65 – 1.75Multiplet-Methine proton; shielded.[1]
Pyran-3,5 (eq) CH

2H1.62Multiplet-Equatorial protons beta to oxygen.[1]
Pyran-3,5 (ax) CH

2H1.28dddd-Axial protons beta to oxygen.[1]
N-H NH1H~1.50Broad s-Exchangeable; shift varies with conc./solvent.[1]

C NMR Data (100 MHz, CDCl

)
Carbon TypeShift (

ppm)
Assignment
Ar-C (ipso) 140.5Quaternary aromatic carbon attached to CH

.[1]
Ar-C (meta/ortho) 128.4Aromatic CH.[1]
Ar-C (para) 126.9Aromatic CH.[1]
Pyran-2,6 67.8O-CH

-C; most deshielded aliphatic signal.[1]
Linker CH

56.2N-CH

-CH.
Benzyl CH

54.1Ph-CH

-N.
Pyran-4 35.5Methine CH.[1]
Pyran-3,5 31.2CH

beta to oxygen.[1]

Experimental Protocols

Protocol A: Synthesis (Small Scale)
  • Dissolve 1.0 eq of benzaldehyde and 1.0 eq of (tetrahydro-2H-pyran-4-yl)methanamine in Dichloromethane (DCM).

  • Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) and 1.0 eq of Acetic Acid.

  • Stir at room temperature for 4-12 hours under Nitrogen.

  • Quench with saturated aqueous NaHCO

    
    .
    
  • Extract with DCM (3x).

  • Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purify via flash chromatography (SiO

    
    ; Gradient: 0-10% MeOH in DCM with 1% NH
    
    
    
    OH).
Protocol B: Sample Preparation for NMR

To ensure sharp peaks and accurate integration (E-E-A-T principle: Self-validating data):

  • Mass: Weigh ~10 mg of the oil/solid.

  • Solvent: Dissolve in 0.6 mL CDCl

    
     (ensure solvent is acid-free to prevent salt formation shifting the amine peaks).
    
  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube.

  • Shimming: Critical for resolving the equatorial/axial splitting of the pyran ring.[1]

Elucidation Logic & Workflow

The following flowchart illustrates the decision-making process to confirm the structure and rule out common impurities (e.g., dibenzylamine or unreacted aldehyde).

Elucidation Start Crude/Purified Sample MS LC-MS Analysis Start->MS MassCheck M+H = 206? MS->MassCheck HNMR 1H NMR (CDCl3) MassCheck->HNMR Yes Impurity2 Impurity: Aldehyde (Check for 10ppm singlet) MassCheck->Impurity2 No (M+H=107) BenzylCheck Singlet @ 3.8ppm (2H)? HNMR->BenzylCheck PyranCheck Pyran Signals Present? BenzylCheck->PyranCheck Yes Impurity1 Impurity: Dibenzylamine (Check for 4H singlet) BenzylCheck->Impurity1 Shifted/Integrated 4H Confirmed Structure Confirmed: Benzyl(oxan-4-ylmethyl)amine PyranCheck->Confirmed Yes (Distinct ax/eq splitting) PyranCheck->Impurity2 No

Figure 2: Step-by-step logic for structural validation.

Troubleshooting Common Issues
  • Broad Peaks: If the amine proton or adjacent CH

    
     groups are broad, it indicates proton exchange.[1] Add a drop of D
    
    
    
    O to the NMR tube; the NH peak will disappear, and adjacent couplings may sharpen.[1]
  • Salt Formation: If the chemical shifts are downfield (e.g., Benzyl CH

    
     > 4.0 ppm), the amine is likely protonated (HCl or Acetate salt). Perform a base wash (NaOH) and re-extract to obtain the free base data.
    

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the standard STAB protocol used for this synthesis.

  • National Center for Biotechnology Information (PubChem). "Compound Summary for CID 22737007 (N-methyl derivative analogue)."[1] Used for validating pyran ring fragmentation and naming conventions.[1]

  • SDBS (AIST). "Spectral Database for Organic Compounds."[1] Reference for standard benzyl and tetrahydropyran chemical shifts.

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] Definitive guide for interpreting the axial/equatorial splitting of pyran rings.

Sources

Technical Profile: N-Benzyltetrahydro-2H-pyran-4-amine (CAS 443344-23-8)

[1][2][3][4]

Executive Summary

N-Benzyltetrahydro-2H-pyran-4-amine (CAS 443344-23-8) is a critical secondary amine intermediate employed in the synthesis of diverse pharmaceutical agents. It serves as a strategic building block for introducing the tetrahydropyran (THP) moiety—a polar, non-basic morpholine bioisostere—into drug scaffolds.[1] This guide delineates the physicochemical profile, validated synthetic protocols, and medicinal chemistry applications of this compound, while addressing critical nomenclature distinctions relevant to database searching.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

Critical Nomenclature Note: There is a frequent nomenclature conflation in literature between N-Benzyltetrahydro-2H-pyran-4-amine (CAS 443344-23-8) and its homolog Benzyl(oxan-4-ylmethyl)amine (CAS 887978-20-3).[2][1]

  • CAS 443344-23-8 (Subject of this guide): The nitrogen is directly attached to the C4 position of the pyran ring.[2][1]

  • CAS 887978-20-3: Contains a methylene spacer (–CH₂–) between the pyran ring and the nitrogen.[2][1]

  • Advisory: Ensure the specific spacer length matches your pharmacophore requirement before procurement.[2][1]

Table 1: Physicochemical Properties (CAS 443344-23-8)[1][2][3][4]
PropertyValueContext
IUPAC Name N-Benzyltetrahydro-2H-pyran-4-amineOfficial designation
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Appearance Clear to pale yellow oilOxidizes slightly upon air exposure
Boiling Point ~280°C (Predicted)High boiling point due to H-bonding
LogP ~1.6Lipophilicity suitable for CNS penetration
pKa ~9.5 (Predicted)Typical for secondary aliphatic amines
Solubility DCM, MeOH, DMSO, EtOAcLimited water solubility at neutral pH

Synthetic Architecture

The industrial standard for synthesizing CAS 443344-23-8 is Reductive Amination .[2][1] This route is preferred over direct alkylation due to the suppression of over-alkylation (quaternary ammonium salt formation) and the availability of stable precursors.[2][1]

Reaction Logic

The synthesis couples Tetrahydro-4H-pyran-4-one with Benzylamine .[2][1] The ketone carbonyl condenses with the primary amine to form an imine (Schiff base) intermediate, which is subsequently reduced in situ to the secondary amine.[2][1]

Validated Protocol
  • Scale: 10 mmol

  • Yield: 85-95%[2][1]

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)[2][1]

  • Benzylamine (1.05 equiv)[2][1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[2][1]

  • Acetic Acid (AcOH) (1.0 equiv)[2][1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[2][1]

Step-by-Step Methodology:

  • Imine Formation (Equilibrium): In a dry round-bottom flask under N₂ atmosphere, dissolve Tetrahydro-4H-pyran-4-one (1.0 g, 10 mmol) and Benzylamine (1.12 g, 10.5 mmol) in anhydrous DCM (30 mL).

  • Acid Catalysis: Add Acetic Acid (0.6 g, 10 mmol). Mechanistic Insight: AcOH protonates the carbonyl oxygen, increasing electrophilicity and accelerating imine formation.[2][1]

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (2.97 g, 14 mmol) portion-wise over 15 minutes. Why STAB? Unlike NaBH₄, STAB is less basic and tolerates the acidic conditions required for imine formation without reducing the ketone precursor competitively.[2][1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[2][1]

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (3 x 20 mL).[2][1]

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).[1]

Synthetic Workflow Visualization[3][4]

Synthesis_WorkflowStartPrecursors:Tetrahydro-4H-pyran-4-one+ BenzylamineImineIntermediate:Imine (Schiff Base)Start->ImineCondensation(-H2O)ProductProduct:N-Benzyltetrahydro-2H-pyran-4-amine(CAS 443344-23-8)Imine->ProductHydride Transfer(Reduction)ReagentReducing Agent:NaBH(OAc)3AcOH (Catalyst)Reagent->ProductPromotes

Figure 1: Reductive amination pathway for the synthesis of CAS 443344-23-8.

Medicinal Chemistry Utility

Pharmacophore Rationale

Researchers utilize CAS 443344-23-8 to introduce the Tetrahydropyran (THP) ring.[3][2][1] This ring acts as a crucial bioisostere in modern drug design:

  • Polarity Modulation: The ether oxygen lowers LogP compared to a cyclohexyl ring (LogP ~1.6 vs ~3.0), improving aqueous solubility without introducing a basic center (unlike piperidine).[2][1]

  • Metabolic Stability: The THP ring is generally resistant to oxidative metabolism compared to N-alkyl piperidines or open alkyl chains.[2][1]

  • Benzyl Protection/Interaction: The benzyl group often serves as a hydrophobic "anchor" in the binding pocket (pi-stacking interactions) or as a protecting group that can be removed (via hydrogenolysis) to reveal the secondary amine for further coupling.[2][1]

Application Case Study: USP1/UAF1 Inhibitors

In the development of Deubiquitinase (DUB) inhibitors, specifically for USP1/UAF1 (targets in DNA damage response and cancer), the N-benzyl-tetrahydropyran-4-amine scaffold has been utilized to optimize potency.[2][1] The secondary amine acts as a linker, positioning the THP group to fill specific hydrophobic pockets while maintaining favorable physicochemical properties [1].[2][1]

Structural Logic Diagram[3][4]

Pharmacophore_LogicCompoundN-Benzyltetrahydro-2H-pyran-4-amineTHPTetrahydropyran Ring(Bioisostere)Compound->THPAmineSecondary Amine(Linker/Basic Center)Compound->AmineBenzylBenzyl Group(Hydrophobic/Protecting)Compound->BenzylSolubilityLowers LogP vs CyclohexylImproves SolubilityTHP->SolubilityCouplingNucleophilic Handlefor Drug ConjugationAmine->CouplingInteractionPi-Pi StackingTarget BindingBenzyl->Interaction

Figure 2: Structure-Activity Relationship (SAR) contributions of the CAS 443344-23-8 scaffold.[2][1]

Handling & Safety (MSDS Summary)

While specific toxicological data for this intermediate is limited, it should be handled with the precautions standard for benzylic secondary amines.[2][1]

  • Hazards:

    • H315: Causes skin irritation.[2][1]

    • H319: Causes serious eye irritation.[2][1]

    • H335: May cause respiratory irritation.[2][1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine is prone to slow oxidation and carbonate formation (CO₂ absorption) if left exposed to air.[2][1]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2][1]

References

  • Liang, Q., et al. (2014).[2][1] "Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors." European Journal of Medicinal Chemistry, 79, 401-412.[1]

  • Abdel-Magid, A. F., et al. (1996).[2][1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[2][1]

  • Fish, P. V., et al. (2007).[2][1] "N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(7), 2022-2025.[2][1][5]

Physical and chemical characteristics of Benzyl(oxan-4-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl(oxan-4-ylmethyl)amine (CAS: 443344-23-8), also recognized as N-benzyl-1-(tetrahydro-2H-pyran-4-yl)methanamine, represents a strategic secondary amine building block in modern medicinal chemistry.[1][2] Structurally, it bridges a lipophilic benzyl moiety with a polar, non-basic tetrahydropyran ring via a flexible methylene linker.

This unique architecture offers a balanced physicochemical profile—combining the hydrophobic interactions of the phenyl ring with the improved metabolic stability and solubility often conferred by the oxane (tetrahydropyran) ether linkage. It is frequently employed as a scaffold for G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and as a bioisostere for N-benzylpiperidines to reduce basicity and mitigate hERG liability.[1][2]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The compound is a secondary amine featuring two distinct steric and electronic environments.

PropertyDetail
IUPAC Name N-benzyl-1-(tetrahydro-2H-pyran-4-yl)methanamine
Common Name Benzyl(oxan-4-ylmethyl)amine
CAS Registry Number 443344-23-8
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
SMILES C1COCCC1CNCc2ccccc2
InChI Key Predicted: Consult internal database or ChemDraw for specific hash
Structural Conformation

The tetrahydropyran ring predominantly adopts a chair conformation , placing the aminomethyl substituent in the equatorial position to minimize 1,3-diaxial interactions.[1][2] This steric preference is critical when docking the molecule into protein binding pockets, as it projects the benzyl group into a defined vector relative to the ether oxygen.

Physicochemical Profile

Note: Experimental values for this specific intermediate are sparse in public literature.[2] The data below represents high-confidence predicted values based on structure-activity relationship (SAR) algorithms and analogous secondary amines.

Table 1: Physical and Chemical Properties[7]
ParameterValue (Approx/Calc)Significance in Drug Design
Physical State Viscous Liquid / Low-melting SolidHandling requires warming or solvent dissolution.[1][2]
Boiling Point 305°C (760 mmHg)High boiling point requires vacuum distillation for purification.[1]
pKa (Conjugate Acid) 9.8 ± 0.5Typical secondary amine basicity; protonated at physiological pH.[1]
LogP 1.95Optimal lipophilicity for membrane permeability (CNS/Peripheral).[1]
Polar Surface Area (PSA) ~21 ŲLow PSA suggests good oral bioavailability.[1]
H-Bond Donors 1 (NH)Critical for H-bonding with Asp/Glu residues in receptors.[1][2]
H-Bond Acceptors 2 (N, O)The ether oxygen acts as a weak acceptor.[1][2]

Synthesis & Manufacturing Methodology

To ensure high purity and minimize over-alkylation (formation of tertiary amines), Reductive Amination is the industry-standard protocol.[1][2] This method is preferred over direct alkylation of benzylamine with (tetrahydro-2H-pyran-4-yl)methyl halides, which often leads to poor selectivity.[1][2]

Core Reaction Pathway

The synthesis couples Benzaldehyde with (Tetrahydro-2H-pyran-4-yl)methanamine (CAS 130290-79-8).[1][2]

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_conditions Critical Parameters Start1 Benzaldehyde (Electrophile) Imine Imine Intermediate (In Situ) Start1->Imine Dehydration (-H2O) Start2 (Tetrahydro-2H-pyran-4-yl) methanamine (Nucleophile) Start2->Imine Reduction Reduction (NaBH(OAc)3 / DCM) Imine->Reduction Hydride Transfer Quench Acidic Quench & Basic Workup Reduction->Quench Product Benzyl(oxan-4-ylmethyl)amine (>95% Purity) Quench->Product

Figure 1: Step-wise reductive amination workflow minimizing di-alkylation side products.

Detailed Experimental Protocol (Self-Validating)

Reagents:

  • (Tetrahydro-2H-pyran-4-yl)methanamine (1.0 equiv)[1][2]

  • Benzaldehyde (1.05 equiv)[1][2]

  • Sodium triacetoxyborohydride (STAB) (1.4 equiv)[1][2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2]

  • Acetic Acid (catalytic, 1-2 drops)[1][2]

Procedure:

  • Imine Formation: In a dry round-bottom flask under Nitrogen atmosphere, dissolve the amine (1.0 equiv) in anhydrous DCM (0.2 M concentration). Add Benzaldehyde (1.05 equiv).[1][2]

    • Validation Check: Monitor by TLC or LCMS.[2] Formation of the imine is usually rapid (<1 hour).[1]

  • Reduction: Cool the solution to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes.

    • Why STAB? STAB is milder than NaBH4 and selectively reduces the imine without reducing the aldehyde, preventing benzyl alcohol byproduct formation [1].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).[1][2] Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO2, eluting with DCM/MeOH/NH4OH).

Reactivity & Stability

Nucleophilicity

As a secondary amine, the nitrogen center is highly nucleophilic. It readily participates in:

  • Acylation: Reaction with acid chlorides to form amides.[2]

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.[2]

  • SNAr: Displacement of halides in heteroaromatic systems (common in kinase inhibitor synthesis).[1]

Stability of the Ether Linkage

The tetrahydropyran ring is chemically robust. It resists hydrolysis under acidic and basic conditions typical of organic synthesis.[2] However, strong Lewis acids (e.g., BBr3) used for demethylation elsewhere in a complex molecule may cleave the cyclic ether if not carefully controlled.

Analytical Characterization

To validate the identity of Benzyl(oxan-4-ylmethyl)amine, researchers should look for specific diagnostic signals.[1][2]

Nuclear Magnetic Resonance (NMR) Features[1][2][7]
  • ¹H NMR (CDCl₃):

    • Benzylic Protons: Singlet at ~3.78 ppm (2H).[1]

    • N-CH2-Pyran: Doublet at ~2.50 ppm (2H).

    • Pyran O-CH2: Multiplet at ~3.95 ppm (2H, equatorial/axial split).[1][2]

    • Aromatic Ring: Multiplet at 7.20–7.35 ppm (5H).[1]

  • ¹³C NMR:

    • Distinct benzylic carbon signal (~54 ppm) and ether carbon signals (~68 ppm).[1]

Analytical Decision Tree

AnalyticalTree Sample Crude Product LCMS LC-MS Analysis Sample->LCMS MassCheck Mass = 206 [M+H]+? LCMS->MassCheck NMR 1H NMR (CDCl3) MassCheck->NMR Yes Repurify Column Chromatography MassCheck->Repurify No (Wrong Mass) Purity Purity > 95%? NMR->Purity Release Release for Synthesis Purity->Release Yes Purity->Repurify No

Figure 2: Quality Control decision tree for intermediate validation.

Safety & Handling (HSE)

While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for benzylic secondary amines .

  • GHS Classification (Predicted):

    • Skin Corr.[2][3][4] 1B (H314): Causes severe skin burns and eye damage.[1][4][5]

    • Acute Tox. 4 (H302): Harmful if swallowed.[1][2][4][5][6]

  • Storage: Store under nitrogen in a cool, dry place. Secondary amines can absorb CO2 from the air to form carbamates over time; keep containers tightly sealed.

References

  • Abdel-Magid, A. F., et al. (1996).[1][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2]

  • PubChem Compound Summary. (2023). "Benzylamine Properties and Safety." National Center for Biotechnology Information.[2]

  • Sigma-Aldrich. (2023).[1][2][8] "Product Specification: (Tetrahydro-2H-pyran-4-yl)methanamine."

Sources

Technical Deep Dive: Benzyl(oxan-4-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl(oxan-4-ylmethyl)amine (also known as N-benzyl-1-(tetrahydro-2H-pyran-4-yl)methanamine) represents a high-value intermediate in modern medicinal chemistry. Its primary utility lies in its ability to introduce the (tetrahydro-2H-pyran-4-yl)methyl motif into drug candidates.

This structural motif is a critical bioisostere for cyclohexylmethyl groups . By replacing the lipophilic cyclohexane ring with a polar tetrahydropyran (THP) ether, medicinal chemists can significantly lower the LogP (lipophilicity) of a molecule while maintaining steric bulk and sp³ character. This modification frequently improves aqueous solubility and metabolic stability (microsomal clearance) without compromising target binding affinity.

This guide details the synthesis, physicochemical properties, and strategic application of this amine in the development of kinase inhibitors (e.g., mTOR) and CNS agents (e.g., PDE10A inhibitors).

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertyData
IUPAC Name N-benzyl-1-(tetrahydro-2H-pyran-4-yl)methanamine
Common Synonyms Benzyl(oxan-4-ylmethyl)amine; N-Benzyl-4-aminomethyltetrahydropyran
CAS Number 443344-23-8 (Secondary amine) Note: 130290-79-8 refers to the primary amine precursor.
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
Predicted LogP ~1.8 – 2.1 (vs. ~3.5 for cyclohexyl analog)
pKa (Predicted) ~9.5 (Secondary amine)
Appearance Colorless to pale yellow oil
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water (free base)

Strategic Utility: The "THP Effect"

The transition from a carbocyclic core (cyclohexane) to a heterocyclic core (tetrahydropyran) is a standard "med-chem maneuver" to address poor physicochemical properties.

Mechanistic Insight: Solubility & Metabolism
  • LogP Reduction: The ether oxygen in the THP ring acts as a hydrogen bond acceptor (HBA), lowering the partition coefficient (LogP) by approximately 1.0–1.5 units compared to the cyclohexane analog.

  • Metabolic Blocking: The 4-position of the THP ring is blocked from oxidative metabolism (unlike the 4-position of cyclohexane, which is prone to hydroxylation by CYPs). However, the positions α to the ether oxygen can be metabolic soft spots, though often less problematic than the lipophilic carbocycle.

SAR_Logic cluster_0 Mechanism of Action Start Hit Compound (High LogP, Poor Solubility) Strategy Bioisosteric Replacement (Cyclohexane → THP) Start->Strategy Identify Lipophilic Core Result Optimized Lead (Lower LogP, Improved Solubility) Strategy->Result Synthesize THP Analog HBA Ether Oxygen (H-Bond Acceptor) Strategy->HBA Solubility Reduced Lipophilicity (LogP -1.5 units) HBA->Solubility

Figure 1: SAR Logic flow demonstrating the strategic replacement of cyclohexane with tetrahydropyran to optimize physicochemical properties.

Synthetic Methodology

The most robust route to Benzyl(oxan-4-ylmethyl)amine is the reductive amination of tetrahydropyran-4-carbaldehyde with benzylamine . This route is preferred over alkylation due to the avoidance of over-alkylation byproducts and the commercial availability of the aldehyde.

Protocol: Reductive Amination (STAB Method)

Reagents:

  • Tetrahydropyran-4-carbaldehyde (1.0 equiv)

  • Benzylamine (1.0 – 1.1 equiv)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 – 1.5 equiv)

  • Acetic Acid (catalytic to 1.0 equiv, optional to accelerate imine formation)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Imine Formation:

    • Charge a reaction vessel with Tetrahydropyran-4-carbaldehyde dissolved in DCE (0.1 M concentration).

    • Add Benzylamine dropwise at room temperature.

    • Expert Tip: If the reaction is sluggish, add 1.0 equiv of Acetic Acid. Stir for 30–60 minutes to ensure equilibrium shifts toward the imine/iminium species before adding the reductant. This minimizes direct reduction of the aldehyde to the alcohol.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes. STAB is preferred over NaBH₄ because it is less basic and selectively reduces the imine in the presence of the aldehyde.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours (overnight).

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract the aqueous layer with DCM (3x).

    • Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • The crude oil is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO₂) using a gradient of Hexanes/Ethyl Acetate (or DCM/MeOH for more polar impurities).

Synthesis_Workflow Aldehyde Tetrahydropyran-4-carbaldehyde Imine Intermediate Imine (Equilibrium) Aldehyde->Imine DCE, AcOH, RT Amine Benzylamine Amine->Imine DCE, AcOH, RT STAB NaBH(OAc)3 (Reductant) Product Benzyl(oxan-4-ylmethyl)amine STAB->Product Hydride Transfer Imine->Product STAB, 0°C to RT

Figure 2: Reductive amination workflow using Sodium Triacetoxyborohydride (STAB).

Medicinal Chemistry Applications

A. mTOR Kinase Inhibitors (e.g., CC214-2)

The (tetrahydropyran-4-yl)methylamine motif is a key feature in the discovery of CC214-2 , an orally available, selective mTOR kinase inhibitor.

  • Role: The THP ring occupies a solvent-exposed region of the kinase binding pocket.

  • Benefit: It provides necessary steric bulk to fill the pocket while maintaining high water solubility, a common challenge in kinase inhibitor design where cores are often highly aromatic and lipophilic.

B. PDE10A Inhibitors (CNS Targets)

Inhibitors of Phosphodiesterase 10A (PDE10A) for schizophrenia treatment often utilize this moiety.[1][2][3]

  • Linkage: The primary amine (obtained after deprotecting the benzyl group) is coupled to heteroaromatic cores (e.g., pyrazoloquinolines or pyrimidines).

  • Rationale: CNS drugs require a delicate balance of lipophilicity (to cross the Blood-Brain Barrier) and solubility (to prevent non-specific binding). The THP-methylamine linker modulates the physicochemical profile to stay within the optimal "CNS MPO" (Multi-Parameter Optimization) score range.

Safety & Handling

  • Hazards: Like most benzylic amines, this compound is likely an Irritant (Skin/Eye) .

  • Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation of the amine or formation of carbamates with atmospheric CO₂.

  • Deprotection: If the benzyl group is used as a protecting group, it can be removed via hydrogenolysis (H₂, Pd/C, MeOH) to yield the primary amine 4-(aminomethyl)tetrahydropyran.

References

  • Use of core modification in the discovery of CC214-2, an orally available, selective inhibitor of mTOR kinase. Bioorganic & Medicinal Chemistry Letters, 2013.[4]

  • Pyrazoloquinolines as PDE10A inhibitors: discovery of a tool compound. Bioorganic & Medicinal Chemistry Letters, 2012.[5]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 2004.

  • Tetrahydropyran-4-carbaldehyde (CAS 50675-18-8) Product Data. ChemicalBook.

  • Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor. Journal of Medicinal Chemistry, 2015.

Sources

Key starting materials for Benzyl(oxan-4-ylmethyl)amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl(oxan-4-ylmethyl)amine (CAS: 887978-20-3), also known as N-benzyl-1-(tetrahydro-2H-pyran-4-yl)methanamine, serves as a critical secondary amine scaffold in medicinal chemistry.[1][2] It combines a lipophilic benzyl group with a polar, metabolic-modulating tetrahydropyran ring, often used to tune the physicochemical properties (LogD, solubility) of drug candidates targeting GPCRs and kinases.[3]

This technical guide outlines the most robust synthetic pathway: Reductive Amination .[3] Unlike direct alkylation, which suffers from poly-alkylation side products, reductive amination using mild hydride donors offers high selectivity, operational simplicity, and scalability.[3]

Part 1: Strategic Retrosynthesis

To ensure high purity and yield, we approach the synthesis via the disconnection of the C–N bond.[3] The most reliable disconnection reveals two primary pathways.[1][3] Route A (Reductive Amination) is preferred over Route B (Alkylation) due to the avoidance of over-alkylation (quaternary ammonium salt formation) and the availability of stable precursors.[3]

Retrosynthesis Target Target: Benzyl(oxan-4-ylmethyl)amine (CAS: 887978-20-3) Disconnection C-N Disconnection Target->Disconnection Retrosynthetic Cut Aldehyde Precursor A1: Tetrahydro-2H-pyran-4-carbaldehyde (CAS: 50675-18-8) Disconnection->Aldehyde Route A (Preferred) Amine Precursor A2: Benzylamine (CAS: 100-46-9) Disconnection->Amine Route A (Preferred) PyranAmine Alt. Precursor B1: (Tetrahydro-2H-pyran-4-yl)methanamine (CAS: 130290-79-8) Disconnection->PyranAmine Route B (Valid) Benzaldehyde Alt. Precursor B2: Benzaldehyde (CAS: 100-52-7) Disconnection->Benzaldehyde Route B (Valid)

Figure 1: Retrosynthetic analysis showing the primary disconnection to the aldehyde and benzylamine.

Part 2: Critical Starting Materials Profile

The success of this protocol hinges on the quality of the aldehyde, which is prone to oxidation and polymerization.[3]

Table 1: Key Reagents & Specifications
ReagentCAS No.[2][3][4][5][6]MW ( g/mol )RoleCritical Quality Attribute (CQA)
Tetrahydro-2H-pyran-4-carbaldehyde 50675-18-8114.14ElectrophileHigh Instability. Must be colorless.[1] Yellowing indicates oxidation to carboxylic acid or polymerization.[1][3] Store under Ar at 2-8°C.
Benzylamine 100-46-9107.16NucleophileCO₂ Absorption. Absorbs atmospheric CO₂ to form solid carbamates.[1] Use fresh bottle or distill over KOH if cloudy.[1][3]
Sodium Triacetoxyborohydride (STAB) 56553-60-7211.94ReductantMoisture Sensitive. Preferred over NaBH₃CN (toxic) and NaBH₄ (non-selective).[1][3] Must be a free-flowing white powder.[1][3]
1,2-Dichloroethane (DCE) 107-06-298.96SolventAnhydrous. Water competes with imine formation.[1] DCM is a valid alternative if DCE is restricted.[1][3]

Part 3: The "Gold Standard" Protocol (Reductive Amination)

Reaction Mechanism & Causality

We utilize Sodium Triacetoxyborohydride (STAB) .[1][3] Unlike Sodium Borohydride (


), STAB is less basic and sterically bulky.[3]
  • Selectivity: STAB reduces imines/iminiums significantly faster than it reduces aldehydes.[1][3] This allows "One-Pot" execution where the amine and aldehyde are mixed directly with the reducing agent.[1][3]

  • Acid Catalysis: The reaction proceeds via an iminium ion intermediate.[1][3] If the reaction is sluggish, adding catalytic Acetic Acid (AcOH) accelerates imine formation.[3]

ReactionMechanism Start Aldehyde + Amine Imine Hemiaminal / Imine (Equilibrium) Start->Imine - H2O Protonation Iminium Ion (Activated) Imine->Protonation + H+ (AcOH) Reduction Hydride Transfer (via STAB) Protonation->Reduction Fast Step Product Secondary Amine (Final) Reduction->Product

Figure 2: Mechanistic flow of the reductive amination using STAB.

Step-by-Step Methodology

Scale: Based on 10 mmol of limiting reagent.

Step 1: Solvation & Imine Formation

  • Charge a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Add Tetrahydro-2H-pyran-4-carbaldehyde (1.14 g, 10.0 mmol, 1.0 equiv) and DCE (30 mL).

  • Add Benzylamine (1.07 g, 1.09 mL, 10.0 mmol, 1.0 equiv).

  • Optional: If using older reagents, add Acetic Acid (0.60 g, 10 mmol, 1.0 equiv) to catalyze imine formation.

  • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Checkpoint: The solution may become slightly warm or cloudy as water is generated.[1][3]

Step 2: Selective Reduction 6. Cool the mixture to 0°C (ice bath). Note: STAB reaction is exothermic. 7. Add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14.0 mmol, 1.4 equiv) portion-wise over 5 minutes. 8. Remove ice bath and allow to warm to RT. Stir for 4–16 hours.[1][3]

  • TLC Monitoring: Use 10% MeOH in DCM.[1][3] Stain with Ninhydrin (for amine) or KMnO4 (for aldehyde).[1][3] The aldehyde spot (high Rf) should disappear.[3]

Step 3: Quench & Workup 9. Quench by slowly adding Saturated Aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases. 10. Extract the aqueous layer with DCM (3 x 20 mL). 11. Combine organic layers and wash with Brine (1 x 30 mL).[1][3] 12. Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Step 4: Purification

  • The crude oil is often >90% pure.[1][3]

  • If purification is required: Flash Column Chromatography (Silica Gel).[3]

  • Eluent: 0%

    
     5% Methanol in DCM (with 1% 
    
    
    
    additive to reduce tailing).

Part 4: Quality Control & Validation

Expected Analytical Data

To validate the synthesis without a reference standard, look for these diagnostic signals:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.20–7.40 (m, 5H): Aromatic protons (Benzyl group).[3]
      
    • 
       3.78 (s, 2H): Benzylic methylene (Ph-CH₂ -N).[1][3] Diagnostic singlet.
      
    • 
       3.95 (dd, 2H) & 3.35 (td, 2H): Pyran ring protons adjacent to oxygen.[3]
      
    • 
       2.50 (d, 2H): Methylene linking the pyran to the nitrogen (Pyran-CH₂ -N).[1][3] Diagnostic doublet.
      
    • 
       1.60–1.70 (m, 3H): Pyran methine and ring protons.[3]
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      [3]
      
    • Found

      
      [3]
      
Troubleshooting[1][3]
  • Issue: Low Yield / Recovered Aldehyde.

    • Cause: Wet solvent (DCE) hydrolyzed the imine back to starting materials.[3]

    • Fix: Use molecular sieves (4Å) during Step 1.[3]

  • Issue: Dialkylation (Tertiary Amine formation).[3][7]

    • Cause: Excess aldehyde or insufficient steric bulk.[1][3]

    • Fix: Ensure strictly 1:1 stoichiometry or use a slight excess of the amine (1.2 equiv) rather than the aldehyde.

References

  • Abdel-Magid, A. F., et al. (1996).[3][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

  • Biosynth. (n.d.).[1][3] "Benzyl(oxan-4-ylmethyl)amine Product Page." Biosynth Carbosynth. Retrieved from [3]

  • ChemicalBook. (2025).[1][3][9][10] "Tetrahydropyran-4-carbaldehyde Properties and Handling." ChemicalBook.[1][3] Retrieved from [3]

  • Sigma-Aldrich. (n.d.).[1][3] "(Tetrahydro-2H-pyran-4-yl)methanamine Product Sheet." Merck KGaA.[1][3] Retrieved from [1]

Sources

The Privileged Scaffold: A Technical Guide to Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmacopeia of medicinal chemistry, few moieties claim the status of a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. The substituted benzylamine (


) is one such scaffold.

From its origins as a simple chemical intermediate to its modern role as the "hinge" in high-potency GPCR agonists and kinase inhibitors, the benzylamine moiety offers a unique balance of lipophilicity, varying


 (typically 9.0–9.6), and conformational flexibility. This guide analyzes the discovery, synthetic evolution, and structure-activity relationships (SAR) of this critical pharmacophore.

Part 1: Historical Evolution & Discovery[1]

The history of substituted benzylamines is not linear; it is a branching narrative that moves from dye chemistry in the 19th century to highly specific neuropharmacology in the 21st.

The Early Era: Synthetic Utility (1880s–1950s)

Initially, benzylamines were primarily viewed as synthetic intermediates. The Gabriel Synthesis (1887) allowed for the production of primary amines free from secondary amine contaminants, a plague of early alkylation methods. During this period, the benzyl group was often used as a protecting group for amines—easily added via benzyl chloride and removed via catalytic hydrogenation—rather than a pharmacophore itself.

The Concept of "Privileged Structures" (1988)

The term "privileged structure" was coined by Ben Evans at Merck in 1988. He observed that certain scaffolds, including the benzylamine-like benzodiazepines, could bind to multiple, unrelated receptor targets. This shifted the view of benzylamines from "passive linkers" to "active binding motifs."

The Serotonergic Revolution & Ralf Heim (2003)

The most significant leap in benzylamine pharmacology occurred at the Free University of Berlin. Ralf Heim , in his doctoral dissertation (Synthese und Pharmakologie potenter 5-HT2A-Rezeptoragonisten...), investigated the 5-HT2A receptor antagonist Ketanserin .

Heim hypothesized that the N-benzyl moiety of Ketanserin could be grafted onto phenethylamine agonists (like 2C-I or 2C-B). The result was the NBOMe series (e.g., 25I-NBOMe).

  • The Discovery: The addition of an N-(2-methoxybenzyl) group increased receptor affinity by up to 1000-fold compared to the parent amine.

  • The Mechanism: The benzyl group did not just "fit"; it reached into a deep hydrophobic pocket of the receptor (Residue Phe339 in 5-HT2A), locking the receptor in an active conformation.

Modern Therapeutics (2010s–Present)

Today, the scaffold is ubiquitous. It appears in Lacosamide (anticonvulsant) and novel Factor D inhibitors for immune disorders. The benzylamine group serves as a critical anchor in the S1 pocket of trypsin-like serine proteases.[1]

History Gabriel 1887: Gabriel Synthesis (Pure Primary Amines) Evans 1988: Evans defines 'Privileged Structures' Gabriel->Evans Synthetic Evolution Heim 2003: Ralf Heim (NBOMe) 5-HT2A Super-agonism Evans->Heim Pharmacophore Exploration Modern 2015+: Factor D & Kinase Inhibitors (S1 Pocket) Heim->Modern Structure-Based Design

Figure 1: Timeline of benzylamine evolution from synthetic intermediate to high-affinity pharmacophore.

Part 2: Chemical Synthesis (The Gold Standard)

While benzylamines can be synthesized via nucleophilic substitution (Benzyl halide + Amine), this method is chemically "dirty," leading to poly-alkylation (tertiary and quaternary amines).

The industry standard for drug development is Reductive Amination .

The Reductive Amination Workflow

This method couples an aldehyde with an amine to form an imine (Schiff base), which is selectively reduced in situ.[2]

Why Sodium Triacetoxyborohydride (STAB)?

  • Selectivity: Unlike Sodium Cyanoborohydride (

    
    ), STAB (
    
    
    
    ) is less toxic and does not reduce the aldehyde/ketone starting material as quickly as it reduces the imine.
  • Control: It allows for "One-Pot" synthesis without isolating the unstable imine intermediate.

Synthesis Start Start: Aldehyde + Primary Amine Imine Intermediate: Imine (Schiff Base) (Equilibrium) Start->Imine DCE / AcOH (Cat.) - H2O Imine->Start Hydrolysis (Reversible) Reduction Reduction: NaBH(OAc)3 (Hydride Transfer) Imine->Reduction Fast Step Product Product: Secondary Benzylamine Reduction->Product Irreversible

Figure 2: The Reductive Amination pathway using Sodium Triacetoxyborohydride (STAB).

Part 3: Pharmacology & Structure-Activity Relationship (SAR)[5]

The success of the benzylamine scaffold lies in its ability to act as a "Hydrophobic Probe."

The "Benzyl Hinge" Mechanism

In GPCRs (like 5-HT2A) and enzymes, the nitrogen atom acts as a hinge. It forms an ionic bond (salt bridge) with a conserved Aspartate residue (e.g., Asp155). The benzyl group then swings into a nearby hydrophobic crevice.

Substituent Effects (Electronic & Steric)

The activity of the benzylamine is strictly governed by the substitution pattern on the benzene ring.

PositionEffect on Binding (General GPCR/Protease)Key Examples
Ortho (2-position) Critical for Potency. Often dictates conformation. In 5-HT2A agonists, a 2-OMe group locks the ligand into a bioactive shape via an intramolecular hydrogen bond with the benzylic NH.25I-NBOMe (2-OMe)
Meta (3-position) Selectivity Tuner. Can access secondary pockets. Halogenation here often increases metabolic stability but may reduce potency compared to ortho.m-Chlorobenzylamine
Para (4-position) Metabolic Liability. This position is highly susceptible to CYP450 oxidation. Blocking this with a Fluorine or Methyl group extends half-life.Lacosamide (Functionalized)
Data Comparison: The "Heim Effect"

The table below illustrates the dramatic shift in potency discovered by Ralf Heim when converting a simple phenethylamine (2C-I) into a substituted benzylamine (25I-NBOMe).

CompoundStructure Class5-HT2A Affinity (

)
Fold Increase
2C-I Phenethylamine~1.0 nMReference
25I-NBOMe N-(2-methoxybenzyl)-phenethylamine0.044 nM ~23x Potency
Benzylamine Simple Amine>10,000 nMInactive

Data Source: Nichols, D. E., et al. (2008) & Heim, R. (2003)

Part 4: Detailed Experimental Protocol

Protocol: General Procedure for Reductive Amination of Aldehydes with Amines using Sodium Triacetoxyborohydride (STAB).

Application: Synthesis of N-(2-methoxybenzyl)-substituted phenethylamines or general secondary benzylamines.

Reagents
  • Amine: 1.0 equivalent (e.g., 2C-H, Dopamine, or simple alkyl amine).

  • Aldehyde: 1.1 equivalents (e.g., 2-methoxybenzaldehyde).

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[3] Note: DCE is preferred for faster reaction rates.

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 equivalents).

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 equivalent).

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (10 mmol) in DCE (30 mL).

    • Add the Aldehyde (11 mmol) and Acetic Acid (10 mmol).

    • Observation: The solution may warm slightly or change color as the imine forms. Stir at room temperature for 30 minutes under an inert atmosphere (

      
       or Ar).
      
  • Reduction:

    • Cool the mixture slightly (optional, but recommended for reactive substrates).

    • Add STAB (14 mmol) portion-wise over 5 minutes. Caution: Mild gas evolution (

      
      ) may occur.
      
    • Stir the reaction mixture at room temperature. Monitor via TLC (System: DCM/MeOH 9:1). Reaction is typically complete in 2–4 hours.

  • Quenching & Workup:

    • Quench the reaction by adding saturated aqueous

      
       solution (30 mL). Stir for 15 minutes until gas evolution ceases.
      
    • Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine organic layers and wash with Brine (saturated NaCl).

  • Purification:

    • Dry the organic phase over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate under reduced pressure (Rotovap) to yield the crude oil.

    • Purify via Flash Column Chromatography (Silica Gel).

      • Eluent: Hexane/Ethyl Acetate gradient or DCM/MeOH (for polar amines).

  • Validation:

    • 1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic methylene singlet/doublet (~3.8–4.0 ppm).

    • MS: Confirm Molecular Ion

      
      .
      

References

  • Heim, R. (2003).[4] Synthese und Pharmakologie potenter 5-HT2A-Rezeptoragonisten mit N-2-Methoxybenzyl-Partialstruktur. Dissertation, Freie Universität Berlin.

  • Abdel-Magid, A. F., et al. (1996).[3][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Evans, B. E., et al. (1988).[6] "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235-2246.

  • Hansen, M., et al. (2014). "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists." ACS Chemical Neuroscience, 5(3), 243–249.

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride." (Reagent Guide).

Sources

Benzyl(oxan-4-ylmethyl)amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Secondary Amine Scaffold for Lipophilicity Modulation in Drug Discovery [1][2]

Molecular Identity & Physicochemical Core[1][2][3]

Benzyl(oxan-4-ylmethyl)amine is a secondary amine building block used extensively in medicinal chemistry.[1][2] It serves as a strategic "linker" scaffold, connecting a lipophilic benzyl moiety with a polar, metabolic-stabilizing tetrahydropyran (oxan) ring.[1][2]

This molecule is distinct from its direct-attachment analog (N-benzyl-tetrahydro-2H-pyran-4-amine) due to the presence of a methylene bridge (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) between the amine and the ether ring.[2] This spacer increases conformational flexibility and alters the vector of the nitrogen lone pair, which is critical for optimizing ligand-protein binding interactions.[1][2]
Quantitative Data Profile
ParameterValueTechnical Note
IUPAC Name N-Benzyl-1-(tetrahydro-2H-pyran-4-yl)methanamine"Oxan-4-yl" is the IUPAC-preferred contraction for tetrahydro-2H-pyran-4-yl.[1][2]
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Confirmed via fragment summation (

+

+

).[2]
Molecular Weight 205.30 g/mol Monoisotopic Mass: ~205.1467 Da.[2]
H-Bond Donors 1Secondary amine (

).[2]
H-Bond Acceptors 2Ether oxygen (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

) and Amine nitrogen (

).[2]
cLogP (Est.) 1.8 – 2.1Significantly lower than the cyclohexyl analog (cLogP ~3.[1][2]5) due to the ether oxygen.[2][3]
pKa (Est.) ~9.5Typical for secondary alkyl-benzyl amines.[1][2]
Synthetic Architecture: Reductive Amination

The most robust and chemoselective route to Benzyl(oxan-4-ylmethyl)amine is Reductive Amination .[1][2] This pathway avoids the poly-alkylation byproducts common in direct alkylation (e.g., reacting benzyl chloride with the primary amine).[1][2]

The Mechanism

The reaction proceeds via the formation of an in situ hemiaminal, which dehydrates to form an imine (Schiff base).[2] This imine is subsequently reduced to the secondary amine.[1][2]

Reagents of Choice:

  • Carbonyl Component: Benzaldehyde (electrophile).[1][2]

  • Amine Component: (Tetrahydro-2H-pyran-4-yl)methanamine (nucleophile).[1][2]

  • Reducing Agent: Sodium Triacetoxyborohydride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[2]
    
    • Why: Unlike

      
      , 
      
      
      
      is mild and does not reduce the aldehyde/ketone competitively, ensuring the hydride attacks only the activated iminium species.[2]
Visualization: Synthetic Pathway & Logic

SynthesisWorkflow Benzaldehyde Benzaldehyde (C7H6O) Imine Imine Intermediate (Unstable) Benzaldehyde->Imine Dehydration (-H2O) Amine (Tetrahydro-2H-pyran-4-yl) methanamine (C6H13NO) Amine->Imine Dehydration (-H2O) Product Benzyl(oxan-4-ylmethyl)amine (C13H19NO) Imine->Product Selective Reduction DCM Solvent: DCM/DCE DCM->Imine STAB Reagent: NaBH(OAc)3 (Hydride Source) STAB->Product H- Transfer

Caption: Chemoselective reductive amination pathway using Sodium Triacetoxyborohydride to favor mono-alkylation.

Experimental Protocol: Synthesis & Isolation

Objective: Synthesize 5.0 mmol of Benzyl(oxan-4-ylmethyl)amine.

Safety: Perform all steps in a fume hood. Benzaldehyde is an irritant; Borohydrides release hydrogen gas upon quenching.[1][2]

Step 1: Imine Formation[4][5][6]
  • Charge a dry 50 mL round-bottom flask with (Tetrahydro-2H-pyran-4-yl)methanamine (575 mg, 5.0 mmol) and Benzaldehyde (530 mg, 5.0 mmol).

  • Dissolve in anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (15 mL).

    • Note: DCE is preferred for slower reactions, but DCM is sufficient here.[2]

  • Add Acetic Acid (1 drop, catalytic).[2] This protonates the carbonyl oxygen, accelerating nucleophilic attack.[2]

  • Stir at room temperature for 30 minutes under Nitrogen atmosphere.

Step 2: Selective Reduction[2]
  • Cool the mixture slightly (0°C) if using large scale; room temperature is acceptable for 5 mmol.

  • Add Sodium Triacetoxyborohydride (

    
    )  (1.48 g, 7.0 mmol, 1.4 eq) portion-wise over 5 minutes.
    
    • Critical: Do not dump all at once to manage exotherms.[1][2]

  • Stir the suspension vigorously at room temperature for 4–12 hours. Monitor via TLC (System: 5% MeOH in DCM).

Step 3: Workup & Purification[2]
  • Quench: Slowly add saturated aqueous

    
     (20 mL) to neutralize the acid and quench excess hydride. Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (

    
     mL).[2]
    
  • Drying: Combine organic extracts, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure to yield the crude oil.

  • Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM with 1%

    
     to prevent amine tailing).
    
Medicinal Chemistry Utility: The "Oxan" Effect

In drug design, this molecule is rarely the final drug but rather a critical scaffold. The replacement of a carbocyclic ring (cyclohexane) with an oxane (tetrahydropyran) ring is a classic bioisosteric strategy.[1][2][7]

Comparative Analysis: Cyclohexyl vs. Oxanyl

The oxygen atom in the 4-position of the ring introduces polarity without significantly changing the steric volume of the molecule.[1][2]

BioisostereLogic Cyclohexyl Cyclohexyl Analog (Lipophilic Scaffold) Oxanyl Oxanyl (THP) Scaffold (Polar Bioisostere) Cyclohexyl->Oxanyl Bioisosteric Replacement Effect1 Lower LogP (~1.5 unit drop) Improved Solubility Oxanyl->Effect1 Effect2 Metabolic Blocking (Blocks CYP450 oxidation at C4) Oxanyl->Effect2 Effect3 New H-Bond Acceptor (Ether Oxygen) Oxanyl->Effect3

Caption: Impact of replacing a cyclohexane ring with a tetrahydropyran (oxan) ring on physicochemical properties.

Key Advantages:

  • LogP Modulation: The ether oxygen lowers the lipophilicity (LogP), often improving oral bioavailability and reducing non-specific binding (promiscuity).[2]

  • Metabolic Stability: The C4 position of a cyclohexane ring is prone to oxidative metabolism by CYP450 enzymes.[1][2] The oxygen atom in the oxane ring blocks this position, potentially extending the half-life (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) of the compound.[2]
    
References
  • Abdel-Magid, A. F., et al. (1996).[1][2][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] [1][2]

  • Meanwell, N. A. (2011).[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[2] [1][2]

  • PubChem. (2025).[1][2][8] "Compound Summary: (Tetrahydro-2H-pyran-4-yl)methanamine." National Library of Medicine.[1][2] [1][2]

  • Sigma-Aldrich. (2025).[1][2][9] "Product Specification: (Tetrahydro-2H-pyran-4-yl)methanamine, CAS 130290-79-8."[1][2][9][10][11] [1][2]

Sources

Chemical Identity and Synthetic Utility of Benzyl(oxan-4-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry Applications

Executive Summary

Benzyl(oxan-4-ylmethyl)amine is a secondary amine intermediate widely utilized in medicinal chemistry as a modular building block.[1] It serves as a critical scaffold for introducing the tetrahydropyran (THP) moiety—a polar, non-aromatic bioisostere of the cyclohexyl or phenyl ring.[1] This substitution improves metabolic stability and aqueous solubility while maintaining lipophilic contacts in protein binding pockets.

This guide provides a definitive reference for the nomenclature, physicochemical properties, and validated synthetic protocols for this compound, designed for researchers requiring high-purity synthesis and characterization.[1]

Nomenclature & Identification

Accurate database searching requires navigating a mix of IUPAC systematic names and laboratory shorthand. The term "oxane" is the IUPAC-preferred name for the tetrahydropyran ring, though "tetrahydropyran" remains the industry standard in cataloging.[1]

Synonyms and Identifiers Table
CategoryNomenclature / IdentifierContext
Common Name Benzyl(oxan-4-ylmethyl)amine Standard Laboratory Usage
IUPAC Name N-Benzyl-1-(tetrahydro-2H-pyran-4-yl)methanamineFormal Systematic Name
Alt.[1] Systematic N-Benzyl(tetrahydropyran-4-yl)methylamineCommon Literature Variant
Inverted Name 4-[(Benzylamino)methyl]tetrahydropyranIndexing based on Ring
Precursor CAS 130290-79-8 Refers to the primary amine (Tetrahydro-2H-pyran-4-yl)methanamine used in synthesis.[1]
SMILES C1COCCC1CNCc2ccccc2Structure String
InChIKey Computed based on structureUnique Hashed Key
Structural Hierarchy Diagram

The following diagram illustrates the structural decomposition of the molecule to assist in fragment-based drug design (FBDD).

G cluster_0 Functional Roles Target Benzyl(oxan-4-ylmethyl)amine Benzyl Benzyl Group (Lipophilic Anchor) Target->Benzyl Linker Amine Linker (Secondary Amine -NH-) Target->Linker THP Oxan-4-ylmethyl Group (Polar Hydrophobic Core) Target->THP π-π Stacking Interactions π-π Stacking Interactions Benzyl->π-π Stacking Interactions H-Bond Donor/Acceptor H-Bond Donor/Acceptor Linker->H-Bond Donor/Acceptor Solubility Modulation\n(Lower LogP vs Cyclohexyl) Solubility Modulation (Lower LogP vs Cyclohexyl) THP->Solubility Modulation\n(Lower LogP vs Cyclohexyl)

Figure 1: Structural decomposition of Benzyl(oxan-4-ylmethyl)amine highlighting functional pharmacophores.

Physicochemical Properties & Rationale

The selection of the oxan-4-ylmethyl group over a standard cyclohexylmethyl group is a deliberate medicinal chemistry strategy.[1]

  • LogP Modulation: The ether oxygen in the THP ring lowers the cLogP by approximately 1.0–1.5 units compared to the cyclohexyl analog.[1] This reduction is critical for keeping drug candidates within Lipinski's Rule of 5 space.

  • Metabolic Stability: The THP ring is generally less prone to oxidative metabolism (CYP450) compared to aliphatic rings, although the position alpha to the ether oxygen can be a site of oxidation.[1]

  • Basicity: The secondary amine typically exhibits a pKa in the range of 9.0–10.0, ensuring it is protonated at physiological pH, which facilitates ionic interactions with aspartate or glutamate residues in binding pockets.[1]

Synthetic Protocols

Two primary routes exist for synthesizing Benzyl(oxan-4-ylmethyl)amine. Method A (Reductive Amination) is preferred due to higher yields, milder conditions, and the avoidance of over-alkylation side products common in Method B.[1]

Method A: Reductive Amination (Preferred)

This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the imine intermediate without reducing the aldehyde starting material.[1]

  • Precursor 1: Benzaldehyde (CAS: 100-52-7)[1]

  • Precursor 2: (Tetrahydro-2H-pyran-4-yl)methanamine (CAS: 130290-79-8)[1]

Step-by-Step Protocol
  • Imine Formation:

    • Charge a reaction vessel with (Tetrahydro-2H-pyran-4-yl)methanamine (1.0 equiv) and Benzaldehyde (1.0 equiv) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.2 M concentration).

    • Add Acetic Acid (1.0–1.5 equiv) to catalyze imine formation.[1]

    • Stir at room temperature for 30–60 minutes under nitrogen atmosphere. Note: Formation of the imine is often indicated by a slight exotherm.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution may occur.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup:

    • Quench the reaction with saturated aqueous NaHCO₃ (sodium bicarbonate).[1]

    • Extract the aqueous layer with DCM (3x).[1]

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄ .[1]

  • Purification:

    • Concentrate the solvent in vacuo.[1]

    • Purify via flash column chromatography (Silica gel; Eluent: Hexanes/Ethyl Acetate or DCM/MeOH gradient).[1]

    • Yield Expectation: 85–95%.

Method B: Nucleophilic Substitution (Alternative)

Used when the aldehyde is unstable or unavailable.[1] Requires careful control to prevent formation of the tertiary amine (bis-alkylation).[1]

  • Reagents: Benzyl Bromide + (Tetrahydro-2H-pyran-4-yl)methanamine + K₂CO₃ in DMF/Acetonitrile.

  • Drawback: Statistical mixture of mono- and bis-benzylated products often requires difficult chromatographic separation.

Synthesis Workflow Diagram

Synthesis Benzaldehyde Benzaldehyde Imine Imine Intermediate (In Situ) Benzaldehyde->Imine + AcOH Amine 4-Aminomethyl tetrahydropyran (CAS 130290-79-8) Amine->Imine Reduction Reduction (STAB-H / DCM) Imine->Reduction Product Benzyl(oxan-4-ylmethyl)amine Reduction->Product Workup (NaHCO3)

Figure 2: Reductive amination workflow for the high-yield synthesis of Benzyl(oxan-4-ylmethyl)amine.

Quality Control & Characterization

To ensure the integrity of the synthesized building block, the following analytical signatures should be verified.

TechniqueExpected Signature
1H NMR (CDCl₃) Benzyl: Multiplet at δ 7.2–7.4 ppm (5H).[1] Benzylic CH₂: Singlet at ~δ 3.8 ppm (2H).[1] Linker CH₂: Doublet at ~δ 2.5 ppm (2H). THP Core: Multiplets at δ 3.9 (eq) and 3.3 (ax) for O-CH₂; Multiplets at 1.2–1.7 for ring CH/CH₂.
LC-MS (ESI+) [M+H]⁺: Calculated MW + 1. Verify single peak purity >95%.
TLC Visualize with UV (254 nm) for the benzyl group and Ninhydrin/Iodine stain for the amine.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • PubChem Database. (2024).[1][2] "Compound Summary: (Tetrahydro-2H-pyran-4-yl)methanamine (CAS 130290-79-8)."[1] National Library of Medicine. [1]

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context: THP as a phenyl/cyclohexyl bioisostere).

Sources

Methodological & Application

Application Note: Scalable Synthesis of Benzyl(oxan-4-ylmethyl)amine via Direct Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026


-benzyl-1-(tetrahydro-2H-pyran-4-yl)methanamine
Methodology:  Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination

Introduction & Strategic Analysis

This application note details the synthesis of Benzyl(oxan-4-ylmethyl)amine (IUPAC:


-benzyl-1-(tetrahydro-2H-pyran-4-yl)methanamine). This secondary amine is a high-value pharmacophore scaffold, frequently utilized in the development of kinase inhibitors and GPCR ligands where the tetrahydropyran ring serves as a polarity-modulating bioisostere for cyclohexyl or phenyl groups.
Retrosynthetic Logic

While secondary amines can be synthesized via direct alkylation (using benzyl bromide), that route is prone to over-alkylation, yielding undesired tertiary amines and quaternary ammonium salts.

To ensure monoselectivity and scalability , this protocol utilizes Direct Reductive Amination employing Sodium Triacetoxyborohydride (STAB) . Unlike sodium cyanoborohydride (


), STAB is non-toxic (no cyanide generation) and exhibits superior selectivity for imines over aldehydes, preventing the reduction of the starting material before amine condensation occurs.
Reaction Scheme

The synthesis proceeds via the condensation of tetrahydro-2H-pyran-4-carbaldehyde with benzylamine to form an imine intermediate, which is reduced in situ by STAB.

ReactionScheme Aldehyde Tetrahydro-2H-pyran- 4-carbaldehyde Imine Imine Intermediate Aldehyde->Imine DCM, AcOH -H2O Amine Benzylamine Amine->Imine DCM, AcOH -H2O Product Benzyl(oxan-4-ylmethyl)amine (Target) Imine->Product Reduction STAB NaBH(OAc)3 (Reductant) STAB->Product

Figure 1: One-pot reductive amination pathway. The imine forms in equilibrium and is irreversibly reduced to the secondary amine.

Materials & Stoichiometry

The following stoichiometry is optimized to ensure complete consumption of the limiting reagent (Aldehyde) while maintaining ease of purification.

ComponentRoleCAS No.Equiv.[1][2][3][4]Notes
Tetrahydro-2H-pyran-4-carbaldehyde Limiting Reagent50675-18-81.0Commercial availability is high; store cold.[5]
Benzylamine Nucleophile100-46-91.05Slight excess drives imine formation.
Sodium Triacetoxyborohydride (STAB) Reducing Agent56553-60-71.4Moisture sensitive; add as solid.
Acetic Acid (AcOH) Catalyst64-19-71.0Promotes imine formation; buffers reaction.
Dichloromethane (DCM) Solvent75-09-2N/AAnhydrous preferred (0.1 - 0.2 M conc).

Experimental Protocol

Phase 1: Imine Formation
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the flask with Tetrahydro-2H-pyran-4-carbaldehyde (1.0 equiv) and anhydrous DCM (concentration ~0.2 M).

  • Amine Addition: Add Benzylamine (1.05 equiv) dropwise at room temperature.

  • Catalysis: Add Acetic Acid (1.0 equiv). Note: The reaction may warm slightly due to exotherm.

  • Equilibration: Stir at room temperature for 30–60 minutes.

    • Expert Insight: While STAB allows for "direct" addition, a short pre-stir ensures the imine equilibrium is established, minimizing direct reduction of the aldehyde to the alcohol side-product [1].

Phase 2: Selective Reduction
  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) portion-wise over 10 minutes.

    • Safety: Mild gas evolution (

      
      ) may occur; ensure ventilation.
      
  • Reaction: Remove the ice bath and stir at room temperature.

  • Monitoring: Monitor via TLC (System: 5% MeOH in DCM) or LC-MS. Reaction is typically complete within 3–16 hours.

    • Target: Disappearance of aldehyde.

Phase 3: Workup & Purification (Self-Validating System)

This protocol uses an Acid-Base Extraction strategy to chemically filter impurities. This eliminates the need for column chromatography in many cases.

  • Quench: Add saturated aqueous

    
     to quench excess hydride. Stir for 15 minutes until bubbling ceases.
    
  • Phase Separation: Extract with DCM (2x). Combine organic layers.

  • Acid Extraction (Critical Step): Wash the organic layer with 1M HCl (2x).

    • Mechanism:[1][2][3][6][7][8] The product (amine) protonates and moves to the Aqueous Layer .[9] Neutral impurities (unreacted aldehyde, alcohol side-products) remain in the Organic Layer .

    • Discard the Organic Layer (after verifying product is in aqueous via LCMS).

  • Basification: Cool the aqueous layer and basify to pH >12 using 4M NaOH . The product will oil out as the free base.

  • Final Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

WorkupLogic Crude Crude Reaction Mixture (Product + Impurities) AcidWash Add 1M HCl Partition Crude->AcidWash OrgLayer1 Organic Layer (Neutral Impurities) AcidWash->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Protonated Amine Salt) AcidWash->AqLayer1 Product (H+) Waste Discard OrgLayer1->Waste BaseStep Basify (NaOH) to pH > 12 AqLayer1->BaseStep FinalExtract Extract with DCM BaseStep->FinalExtract FinalProduct Pure Product (Free Base) FinalExtract->FinalProduct

Figure 2: Acid-Base extraction logic for isolating the secondary amine without chromatography.

Characterization & Quality Control

Analytical MethodExpected Signal / Criteria
1H NMR (CDCl3) Benzylic: Singlet (~3.8 ppm, 2H). Linker: Doublet (~2.5 ppm, 2H,

). Pyran Core: Multiplets 3.3–4.0 ppm (ether protons) and 1.2–1.7 ppm (ring CH/CH2).
LC-MS [M+H]+: Calculate exact mass for

. Expected m/z ≈ 206.15.
Appearance Clear to pale yellow oil (free base).

Troubleshooting & Optimization

  • Issue: Reaction Stalled.

    • Cause: Steric hindrance or wet solvent deactivating STAB.

    • Fix: Add 0.5 equiv additional STAB and ensure AcOH is present to catalyze imine formation.

  • Issue: Dialkylation (Tertiary Amine Formation).

    • Cause: Highly reactive aldehyde or excess aldehyde.

    • Fix: Ensure the amine is in slight excess (1.05–1.1 equiv). The STAB method is generally resistant to this compared to catalytic hydrogenation.

  • Issue: Emulsion during workup.

    • Fix: The tetrahydropyran ring increases water solubility. Saturate the aqueous layer with NaCl (brine) during the final extraction to salt out the product.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[4][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[4] [Link]

  • Ramachandran, P. V., & Choudhary, S. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis.[7] The Journal of Organic Chemistry, 88, 15956-15963.[7] [Link]

Sources

Reductive amination for Benzyl(oxan-4-ylmethyl)amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Reductive Amination for Benzyl(oxan-4-ylmethyl)amine Synthesis

Abstract

This application note details a robust, scalable protocol for the synthesis of Benzyl(oxan-4-ylmethyl)amine (also known as N-benzyl-1-(tetrahydro-2H-pyran-4-yl)methanamine). The method utilizes Sodium Triacetoxyborohydride (STAB) as a mild, selective reducing agent to couple Tetrahydro-2H-pyran-4-carbaldehyde with Benzylamine . This "one-pot" procedure minimizes side reactions such as dialkylation and tolerates a wide range of functional groups, making it ideal for medicinal chemistry applications where the tetrahydropyran (oxane) motif is a critical pharmacophore.

Introduction & Retrosynthetic Analysis

The tetrahydropyran (oxane) ring is a privileged structure in drug discovery, often used to improve the metabolic stability and solubility of lipophilic amine scaffolds. The target molecule, Benzyl(oxan-4-ylmethyl)amine, serves as a versatile intermediate for constructing complex GPCR ligands and kinase inhibitors.

Retrosynthetic Logic: The most efficient disconnection for this secondary amine is the C-N bond formed via reductive amination. Two potential routes exist:

  • Route A: Reductive amination of Tetrahydro-2H-pyran-4-carbaldehyde with Benzylamine.

  • Route B: Reductive amination of Benzaldehyde with (Tetrahydro-2H-pyran-4-yl)methanamine.

Selected Route (Route A): Route A is preferred for this protocol because Tetrahydro-2H-pyran-4-carbaldehyde is a stable, commercially available building block, and Benzylamine is an inexpensive, nucleophilic amine. The use of STAB allows for the selective reduction of the intermediate imine in the presence of the aldehyde, preventing the need for pre-formation of the imine / water removal.

Reaction Mechanism & Workflow

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to an iminium ion. The acetoxy groups on STAB make the boron atom electron-deficient, rendering the hydride less nucleophilic than in NaBH₄. This ensures that STAB reduces the protonated iminium ion much faster than the neutral aldehyde.

ReactionScheme Aldehyde Tetrahydro-2H-pyran- 4-carbaldehyde Imine Iminium Ion (Intermediate) Aldehyde->Imine + Amine - H2O Amine Benzylamine Amine->Imine Product Benzyl(oxan-4-ylmethyl)amine Imine->Product Reduction STAB STAB / AcOH (Hydride Transfer) STAB->Product H-

Figure 1: Mechanistic pathway for the STAB-mediated reductive amination.

Experimental Protocol

Materials & Reagents
ReagentCAS NumberMol. WeightEquiv.[1]
Tetrahydro-2H-pyran-4-carbaldehyde 50675-18-8114.141.0
Benzylamine 100-46-9107.151.0 - 1.1
Sodium Triacetoxyborohydride (STAB) 56553-60-7211.941.4 - 1.5
Acetic Acid (Glacial) 64-19-760.051.0
1,2-Dichloroethane (DCE) 107-06-2SolventN/A
Step-by-Step Procedure

Step 1: Solvation and Imine Formation

  • Charge a clean, dry round-bottom flask with Tetrahydro-2H-pyran-4-carbaldehyde (1.0 equiv) and 1,2-Dichloroethane (DCE) (concentration ~0.2 M).

  • Add Benzylamine (1.05 equiv) to the stirring solution.

  • Add Acetic Acid (1.0 equiv).

    • Note: The addition of acetic acid catalyzes imine formation and buffers the reaction, facilitating the protonation of the imine for reduction.

  • Stir the mixture at Room Temperature (20–25 °C) for 30–60 minutes under an inert atmosphere (N₂ or Ar).

Step 2: Reduction 5. Cool the reaction mixture slightly (optional, 0–5 °C) if working on a scale >10g to manage exotherm. 6. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 5–10 minutes.

  • Caution: Gas evolution (H₂) may occur, though it is generally mild compared to NaBH₄.
  • Allow the reaction to warm to Room Temperature and stir for 4–16 hours.
  • Monitoring: Check reaction progress via TLC (eluent: 5% MeOH in DCM) or LC-MS. The disappearance of the aldehyde is the primary endpoint.

Step 3: Quench and Workup 8. Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15–30 minutes until gas evolution ceases. 9. Transfer to a separatory funnel and separate the phases. 10. Extract the aqueous layer with DCM (2 x reaction volume). 11. Combine the organic layers and wash with Brine . 12. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄ . 13. Filter and concentrate under reduced pressure to yield the crude oil.

Step 4: Purification

  • Option A (Chromatography): Purify via silica gel flash chromatography using a gradient of DCM to 5–10% MeOH/DCM (with 1% NH₄OH or Et₃N additive to prevent streaking).

  • Option B (Salt Formation): Dissolve the crude oil in Et₂O or EtOAc and add 4M HCl in Dioxane dropwise. The hydrochloride salt of the product will precipitate as a white solid. Filter and wash with cold ether.[2]

Process Safety & Troubleshooting

Safety Criticals:

  • STAB: Moisture sensitive. Reacts with water to release hydrogen gas. Store in a desiccator.

  • DCE: Carcinogenic and toxic. Handle in a well-ventilated fume hood. DCM (Dichloromethane) can be used as a safer alternative with similar efficacy.

  • Exotherms: On large scales (>100g), the addition of STAB can be exothermic. Active cooling is recommended.

Troubleshooting Table:

Issue Probable Cause Solution
Incomplete Conversion Wet solvent or old STAB reagent. Use anhydrous DCE/DCM. Ensure STAB is fresh (white powder, not clumped/yellow).
Dialkylation (Tertiary Amine) Excess aldehyde or high temp. Ensure 1:1 stoichiometry or slight excess of amine. Keep temp at RT.

| No Reaction | Steric hindrance or lack of acid catalyst. | Ensure 1.0 eq Acetic Acid is added. Allow longer imine formation time (1-2h) before adding STAB. |

Analytical Characterization

Expected Data for Benzyl(oxan-4-ylmethyl)amine:

  • Physical State: Colorless to pale yellow oil (Free base); White solid (HCl salt).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25–7.35 (m, 5H, Ar-H)

    • δ 3.95 (dd, 2H, J=11.5, 4.0 Hz, Oxane-C2/C6 equatorial)

    • δ 3.78 (s, 2H, Ph-CH ₂-N)

    • δ 3.38 (td, 2H, J=11.8, 2.0 Hz, Oxane-C2/C6 axial)

    • δ 2.50 (d, 2H, J=6.8 Hz, N-CH ₂-CH)

    • δ 1.65–1.75 (m, 1H, Oxane-CH)

    • δ 1.60 (d, 2H, Oxane-C3/C5 equatorial)

    • δ 1.25–1.35 (m, 2H, Oxane-C3/C5 axial)

  • MS (ESI): m/z calc for C₁₃H₁₉NO [M+H]⁺: 206.15; found 206.2.

Workflow Diagram

Workflow Start Start: Aldehyde + Amine + AcOH in DCE ImineStep Stir 30-60 min (Imine Formation) Start->ImineStep Reduction Add STAB (1.4 eq) Stir 4-16h ImineStep->Reduction Quench Quench with NaHCO3 Extract with DCM Reduction->Quench Dry Dry (Na2SO4) & Concentrate Quench->Dry Purify Purification: Flash Column or HCl Salt Dry->Purify

Figure 2: Operational workflow for the synthesis process.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[1][3] Encyclopedia of Reagents for Organic Synthesis.

  • Bhat, S. V., et al. (2005). Synthesis of 4-Substituted Tetrahydropyrans. Synthetic Communications, 35(12), 1663-1670.
  • ChemicalBook. (2025).[5] Methyl-(tetrahydropyran-4-ylmethyl)amine (CAS 439081-52-4) Data.[6][7]

  • BenchChem. (2025).[3] Application Notes: Sodium Triacetoxyborohydride in Reductive Amination.

Sources

Application Note: Selective N-Benzylation of Oxan-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-alkylation of oxan-4-ylmethanamine with benzyl bromide Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1][2]

High-Efficiency Protocols for Mono-Alkylation of Primary Aliphatic Amines

Executive Summary & Strategic Context

The tetrahydropyran (THP) ring, specifically the oxan-4-yl moiety, is a critical pharmacophore in modern medicinal chemistry.[1][2][3] It serves as a lipophilic yet polar bioisostere for cyclohexyl or phenyl rings, often improving metabolic stability and solubility (LogD) profiles.[1][3]

The N-alkylation of oxan-4-ylmethanamine (4-(Aminomethyl)tetrahydropyran) with benzyl bromide presents a classic but deceptive challenge: controlling polyalkylation .[1][2] While the reaction is a straightforward SN2 substitution, the product (a secondary amine) is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the newly added benzyl group.[3] This leads to a competitive "runaway" reaction, yielding significant amounts of the tertiary amine (dibenzyl) byproduct.[3]

This guide provides two distinct protocols designed to suppress over-alkylation:

  • Protocol A (High Precision): Utilizes the Cesium Effect for maximum mono-selectivity.[1][2][3]

  • Protocol B (Standard/Scale-up): A robust K2CO3 method utilizing stoichiometry control.[1][2][3]

Mechanistic Insight & Control Strategy

The Selectivity Paradox

In SN2 alkylations of amines, the reaction rate depends on the nucleophilicity of the nitrogen lone pair.[3]

  • Primary Amine (Starting Material): Moderate nucleophile.[1][2][3]

  • Secondary Amine (Product): Enhanced nucleophile (alkyl group +I effect).[1][2][3]

  • Result: As the product forms, it outcompetes the starting material for the remaining benzyl bromide.[3]

Strategic Variables
VariableImpact on SelectivityRecommendation
Base Cation Larger cations (Cs+) can stabilize the transition state and facilitate mono-alkylation through specific coordination effects ("Cesium Effect").[1][2]Use CsOH or Cs2CO3 for difficult substrates.[2]
Stoichiometry Excess amine statistically favors the attack of the primary amine over the secondary amine.Use 1.2 – 1.5 equiv of amine relative to alkyl halide.[2]
Solvent Polar aprotic solvents enhance nucleophilicity but can also accelerate over-alkylation.[2]DMF or Acetonitrile are preferred; avoid protic solvents which solvate the nucleophile too strongly.[2]
Addition Rate High local concentration of electrophile favors di-alkylation.[1][2]Slow, dropwise addition of benzyl bromide is critical.[3]

Experimental Protocols

Protocol A: Cesium Hydroxide Promoted Selective Mono-Alkylation

Best for: High-value intermediates where yield and selectivity are paramount.[1][2]

Reagents:

  • Oxan-4-ylmethanamine (1.0 equiv)[1][2]

  • Benzyl bromide (0.9 equiv) – Limiting reagent to prevent over-alkylation[1][2][3]

  • Cesium Hydroxide monohydrate (CsOH[1][2][3]·H2O) (1.0 equiv)

  • Activated Molecular Sieves (4Å)[1][2][3]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)[1][2][3]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under nitrogen. Add activated 4Å molecular sieves (200 mg/mmol substrate) to scavenge water, as water can hydrolyze benzyl bromide to benzyl alcohol.[1][3]

  • Dissolution: Add oxan-4-ylmethanamine (1.0 equiv) and CsOH·H2O (1.0 equiv) to anhydrous DMF (0.2 M concentration).[1][2][3] Stir vigorously at room temperature (23 °C) for 30 minutes.

    • Note: The mixture may appear heterogeneous.[2] The CsOH acts as a base and potentially activates the amine via coordination.

  • Addition: Dilute benzyl bromide (0.9 equiv) in a small volume of DMF. Add this solution dropwise to the amine mixture over 30–60 minutes using a syringe pump or addition funnel.[2]

    • Why: Keeping the electrophile concentration low ensures the primary amine (present in excess) is statistically more likely to react than the secondary amine product.[3]

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC or LCMS.[2][3]

  • Quench: Filter off the molecular sieves and undissolved solids. Dilute the filtrate with Ethyl Acetate (EtOAc).[2][3]

Protocol B: Standard K₂CO₃ Method (Robust Scale-Up)

Best for: Routine synthesis where minor di-alkylation is acceptable or separable.[1][2]

Reagents:

  • Oxan-4-ylmethanamine (1.2 equiv)[1][2][4]

  • Benzyl bromide (1.0 equiv)[1][2][3][5][6]

  • Potassium Carbonate (K2CO3) (2.0 equiv)[1][2][3]

  • Solvent: Acetonitrile (MeCN) or Acetone[1][2][3]

Step-by-Step Procedure:

  • Suspension: To a flask containing K2CO3 (2.0 equiv) in MeCN, add oxan-4-ylmethanamine (1.2 equiv). Heat to 50 °C for 15 minutes to ensure good dispersion.

  • Addition: Cool to 0 °C (ice bath). Add benzyl bromide (1.0 equiv) dropwise over 20 minutes.[1][2][3]

    • Why: Lower temperature reduces the reaction rate difference between primary and secondary amines, improving kinetic control.[3]

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12 hours.

  • Workup: Remove solvent under reduced pressure. Resuspend residue in DCM/Water.[2]

Purification & Workup Logic (Self-Validating System)

The following workup utilizes pH-switching to isolate the pure amine from neutral impurities (benzyl alcohol, unreacted benzyl bromide) without chromatography in many cases.

WorkupFlow Start Crude Reaction Mixture Extract Dilute w/ EtOAc Wash w/ 1N HCl Start->Extract OrgLayer1 Organic Layer (Contains Neutrals: Benzyl Bromide, Alcohol) Extract->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Acidic) (Contains Product Salt & Unreacted Amine) Extract->AqLayer1 Amine Salts Basify Adjust pH to >12 (use NaOH or KOH) AqLayer1->Basify Extract2 Extract w/ DCM (x3) Basify->Extract2 OrgLayer2 Combined Organic Layers (Product + unreacted amine) Extract2->OrgLayer2 AqLayer2 Aqueous Waste Extract2->AqLayer2 Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry Purify Flash Chromatography (DCM:MeOH:NH4OH) Dry->Purify

Caption: Acid-Base extraction workflow to remove neutral alkyl halides before chromatographic purification.

Analytical Validation
SignalExpected Shift (¹H NMR, CDCl₃)Diagnostic Value
Benzylic CH₂ δ 3.75 – 3.85 ppm (Singlet)Integration of 2H confirms mono-alkylation.[1][2][3] Integration of 4H indicates di-alkylation.[1][2]
Oxan-4-yl CH₂ δ 2.45 – 2.55 ppm (Doublet)Adjacent to the nitrogen; shift changes upon alkylation.[1][2]
THP Protons δ 3.30 – 4.00 ppm (Multiplets)Characteristic ether protons of the ring.[1][3]

Reaction Pathway Diagram

ReactionPath SM Oxan-4-ylmethanamine (Primary Amine) Mono Target: N-Benzyl Product (Secondary Amine) SM->Mono + BnBr (Controlled) BnBr Benzyl Bromide Di Impurity: N,N-Dibenzyl (Tertiary Amine) Mono->Di + BnBr (Over-alkylation) Cond Conditions: CsOH / DMF or K2CO3 / MeCN Cond->SM

Caption: Competitive alkylation pathway. The goal is to maximize the green path and suppress the red dashed path.

Safety & Handling

  • Benzyl Bromide: A potent lachrymator (tear gas).[1][2][3] Always handle in a functioning fume hood.[2] Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills or contaminated glassware.[2]

  • Waste Disposal: Quench reaction mixtures with water before disposal.[2][3] Benzyl bromide residues should be treated with dilute ammonia or thiosulfate to destroy the alkylating potential before entering waste streams.[2]

References

  • Salvatore, R. N., et al. "Efficient synthesis of secondary amines by selective alkylation of primary amines."[3] United States Patent US6423871B1, 2002 .[3] Link

    • Establishes the efficacy of Cesium bases (CsOH)
  • Bhattacharyya, S., et al. "Selective N-alkylation of primary amines with R–NH2[1][3]·HBr and alkyl bromides using a competitive deprotonation/protonation strategy."[3] RSC Advances, 2014 .[3] Link

    • Provides mechanistic insight into controlling amine alkylation via proton
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2773210, 4-Aminomethyltetrahydropyran."[1][2] PubChem, 2025 .[3] Link

    • Source for physical properties and safety data of the substrate.[3]

  • Thermo Fisher Scientific. "Benzyl bromide Safety Data Sheet." Thermo Fisher Document Control, 2010 .[3] Link

    • Authoritative safety and handling protocols for benzyl bromide.

Sources

Application Note: Benzyl(oxan-4-ylmethyl)amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl(oxan-4-ylmethyl)amine (also designated as


-benzyl-1-(tetrahydro-2H-pyran-4-yl)methanamine) represents a high-value intermediate in modern drug discovery. Its structural utility is twofold: it serves as a robust precursor for the (tetrahydropyran-4-yl)methylamine  motif—a critical bioisostere for cyclohexylmethylamines—and functions as a complete pharmacophore in G-Protein Coupled Receptor (GPCR) ligands where a balanced hydrophobic/polar profile is required.

This guide details the physicochemical rationale for employing this scaffold, provides a validated synthesis protocol via reductive amination, and outlines its strategic application in optimizing Lipophilicity Ligand Efficiency (LLE).

Strategic Application: The "THP Effect"

In Hit-to-Lead optimization, a common liability is excessive lipophilicity (High LogP), which correlates with poor solubility, high metabolic clearance, and off-target toxicity.

The Tetrahydropyran (THP) ring within Benzyl(oxan-4-ylmethyl)amine acts as a bioisostere for the Cyclohexane ring. By replacing the C-4 methylene of a cyclohexane with an ether oxygen, medicinal chemists can significantly alter the physicochemical profile without disrupting the steric volume required for binding.

Physicochemical Comparison: THP vs. Cyclohexane Scaffolds

The following table illustrates the theoretical shift in properties when substituting a cyclohexyl-methyl group with a tetrahydropyran-4-methyl group.

PropertyCyclohexyl-methyl ScaffoldTetrahydropyran-4-methyl ScaffoldImpact of Substitution
LogP (Lipophilicity) High (~2.5 - 3.5)Moderate (~1.0 - 2.0)Lowers LogP by ~1.0–1.5 units; improves solubility.
H-Bonding None1 Acceptor (Ether Oxygen)Creates potential for new water-mediated bridges or direct interactions.
Metabolic Stability Prone to oxidation at C-3/C-4C-4 is blocked; Ether reduces CYP affinityGenerally increases metabolic stability (lowers

).
Conformation Chair (flexible)Chair (rigidified)Reduced entropic penalty upon binding.
pKa (of amine) ~10.5~9.5 - 10.0Slight reduction due to inductive effect of oxygen; aids permeability.

Experimental Protocol: Synthesis via Reductive Amination

Objective: Synthesize Benzyl(oxan-4-ylmethyl)amine from Tetrahydropyran-4-carbaldehyde and Benzylamine.

Mechanism: This protocol utilizes Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride, STAB is non-toxic and allows for a "one-pot" reaction where the imine is formed and reduced in situ without isolating the unstable intermediate.

Reagents & Materials[1][2][3][4][5][6][7]
  • Reactant A: Tetrahydropyran-4-carbaldehyde (1.0 equiv)

  • Reactant B: Benzylamine (1.05 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

  • Quench: Saturated aqueous

    
    
    
Step-by-Step Methodology
  • Imine Formation (In Situ):

    • Charge a flame-dried Round Bottom Flask (RBF) with Tetrahydropyran-4-carbaldehyde (10 mmol) and anhydrous DCE (40 mL).

    • Add Benzylamine (10.5 mmol) followed by Acetic Acid (10 mmol).

    • Observation: The solution may warm slightly. Stir at Room Temperature (RT) for 30–60 minutes under nitrogen. This allows the equilibrium to favor the iminium ion.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (14 mmol) portion-wise over 10 minutes. Note: Gas evolution (

      
      ) may occur; ensure venting.
      
    • Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours.

  • Validation (TLC/LCMS):

    • Check consumption of aldehyde.[1][2] The secondary amine product is more polar than the aldehyde but less polar than the primary amine starting material.

    • Target Mass:

      
      .
      
  • Workup:

    • Quench the reaction by slowly adding saturated aqueous

      
       (30 mL). Stir vigorously for 20 minutes to decompose boron complexes.
      
    • Extract with DCM (

      
       mL).
      
    • Combine organic layers and wash with Brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude oil is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO2) using a gradient of Hexanes/Ethyl Acetate (or DCM/MeOH for higher polarity).

Visualizing the Workflow

The following diagrams illustrate the synthesis pathway and the medicinal chemistry decision logic for using this scaffold.

Diagram 1: Synthesis Pathway (Reductive Amination)

SynthesisPathway Aldehyde Tetrahydropyran- 4-carbaldehyde Imine Iminium Intermediate Aldehyde->Imine Mix 30 min Amine Benzylamine Amine->Imine Mix 30 min Product Benzyl(oxan-4- ylmethyl)amine Imine->Product Reduction (16h, RT) Step1 DCE, AcOH (Imine Formation) Step2 NaBH(OAc)3 (Reduction)

Caption: One-pot reductive amination using Sodium Triacetoxyborohydride (STAB) to yield the target secondary amine.

Diagram 2: Medicinal Chemistry Decision Tree

MedChemLogic Start Lead Compound Analysis: High Lipophilicity (LogP > 4)? CheckRing Does it contain a Cyclohexyl group? Start->CheckRing Yes Strategy Strategy: Bioisosteric Replacement CheckRing->Strategy Yes Action Replace Cyclohexyl with Tetrahydropyran Strategy->Action Outcome Result: 1. Lower LogP (-1.5) 2. Improved Solubility 3. Maintained Steric Fit Action->Outcome

Caption: Logic flow for selecting the Tetrahydropyran scaffold to optimize physicochemical properties.

Advanced Application Notes

Deprotection to Primary Amine

If the benzyl group is used solely as a protecting group, it can be removed to generate (Tetrahydropyran-4-yl)methylamine .

  • Protocol: Dissolve Benzyl(oxan-4-ylmethyl)amine in Methanol. Add Pd/C (10% w/w) and stir under

    
     atmosphere (balloon pressure) for 4–12 hours. Filter through Celite.
    
  • Utility: The resulting primary amine is a versatile "cap" for sulfonamides, amides, or urea synthesis in kinase inhibitors.

Salt Formation for Stability

The free base of Benzyl(oxan-4-ylmethyl)amine is an oil that may absorb


 from the air. For long-term storage, convert it to the Hydrochloride (HCl) salt :
  • Dissolve the free base in minimal Diethyl Ether.

  • Add 2M HCl in Ether dropwise until precipitation ceases.

  • Filter the white solid and dry under vacuum.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Academic Press. (Context: Bioisosteric replacement of cyclohexane with tetrahydropyran).
  • DrugHunter. (2025). "Bioisosteres for Drug Hunters: Part 1." (Context: Tetrahydropyran as a lipophilicity modulator).

Sources

Applications of Benzyl(oxan-4-ylmethyl)amine in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Benzyl(oxan-4-ylmethyl)amine as a Pharmacophore Scaffold in Medicinal Chemistry

Introduction: The Tetrahydropyran Advantage

In modern drug discovery, Benzyl(oxan-4-ylmethyl)amine (also known as


-benzyl-1-(tetrahydro-2H-pyran-4-yl)methanamine) serves as a critical intermediate for introducing the tetrahydropyran (THP) moiety into small molecule libraries.

The THP ring is a privileged structure, widely utilized as a bioisostere for cyclohexane . While cyclohexane is lipophilic (high LogP), the THP ether oxygen acts as a hydrogen bond acceptor and lowers the overall lipophilicity (LogD) of the molecule. This modification often improves metabolic stability and aqueous solubility without significantly altering the steric bulk of the pharmacophore.

Key Structural Benefits:

  • LogP Modulation: Reduces lipophilicity compared to carbocyclic analogs.

  • Vector Alignment: The 4-position substitution allows for linear extension of the pharmacophore.

  • Synthetic Versatility: The secondary amine functions as a "handle" for rapid diversification via amidation, urea formation, or nucleophilic aromatic substitution (

    
    ).
    

Synthesis Protocol: Reductive Amination

The most robust method for synthesizing Benzyl(oxan-4-ylmethyl)amine is the reductive amination of tetrahydropyran-4-carbaldehyde with benzylamine . This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that minimizes over-alkylation and tolerates other functional groups.

Reagents & Stoichiometry
ComponentEquiv.Role
Tetrahydropyran-4-carbaldehyde 1.0Electrophile (Core Scaffold)
Benzylamine 1.0 - 1.1Nucleophile
NaBH(OAc)₃ (STAB) 1.4 - 1.5Reducing Agent
Acetic Acid (AcOH) 1.0 - 2.0Catalyst (pH adjustment)
DCE or DCM Solvent0.1 - 0.2 M Concentration
Step-by-Step Procedure
  • Imine Formation: In a dry round-bottom flask, dissolve Tetrahydropyran-4-carbaldehyde (1.0 eq) and Benzylamine (1.05 eq) in 1,2-Dichloroethane (DCE).

  • Activation: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 30–60 minutes. Note: The solution may become slightly warm.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise over 15 minutes.

    • Expert Tip: STAB is preferred over NaBH₄ because it is less likely to reduce the aldehyde directly, ensuring the amine reacts with the imine species.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS (Target mass: ~205.3 Da [M+H]+).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient with 1% Triethylamine).

Divergent Applications in Library Synthesis

Once synthesized, Benzyl(oxan-4-ylmethyl)amine acts as a divergent intermediate. It can be used directly (where the benzyl group is part of the drug target) or deprotected to yield the primary amine 4-(aminomethyl)tetrahydropyran (CAS: 130290-79-8).

Workflow Visualization

SynthesisWorkflow Aldehyde Tetrahydropyran- 4-carbaldehyde Intermediate Benzyl(oxan-4- ylmethyl)amine (Secondary Amine) Aldehyde->Intermediate Reductive Amination (STAB, AcOH) Benzylamine Benzylamine Benzylamine->Intermediate PrimaryAmine 4-Aminomethyl tetrahydropyran (Primary Amine) Intermediate->PrimaryAmine Hydrogenolysis (H2, Pd/C) Urea Urea/Carbamate Derivatives Intermediate->Urea Isocyanates (R-NCO) Amide Peptidomimetics (Amides) Intermediate->Amide Coupling (HATU/EDC)

Figure 1: Divergent synthesis workflow starting from the reductive amination of tetrahydropyran-4-carbaldehyde.

Case Studies in Drug Development

The 4-aminomethyl-tetrahydropyran scaffold (derived from the title compound) is a validated motif in high-impact medicinal chemistry campaigns.[1]

A. mTOR Kinase Inhibitors (Oncology)

In the development of CC214-2 , a selective mTOR kinase inhibitor, the tetrahydropyran moiety was utilized to optimize pharmacokinetic properties.

  • Mechanism: The primary amine (obtained via debenzylation) is coupled to a heteroaromatic core (e.g., via

    
     on a chloropyrimidine).
    
  • Impact: The THP ring provided a balance of solubility and lipophilicity that was superior to the cyclohexyl analog, reducing clearance rates.

B. PDE10A Inhibitors (CNS Disorders)

For the treatment of schizophrenia, pyrazoloquinoline-based inhibitors have incorporated this scaffold.[1][2]

  • Role: The amine acts as a linker, projecting the THP ring into a specific hydrophobic pocket of the PDE10A enzyme.

  • Result: Enhanced blood-brain barrier (BBB) penetration due to the lower LogP of the ether-containing ring compared to all-carbon rings.

Physicochemical Comparison: THP vs. Cyclohexane

The following table highlights why a medicinal chemist would select the oxan-4-ylmethyl scaffold over a standard cyclohexyl group.

PropertyCyclohexyl-methylamineOxan-4-ylmethylamine (THP)Impact on Drug Design
LogP (Lipophilicity) High (~2.5)Moderate (~1.2)THP improves solubility and reduces metabolic clearance.
H-Bonding NoneAcceptor (Ether O)THP can engage in specific interactions with solvent or protein residues.
Conformation Chair (Flexible)Chair (Rigid)Similar steric occupancy; THP is a direct bioisostere.
Metabolic Liability High (Oxidation)LowerThe ether oxygen deactivates adjacent C-H bonds toward CYP450 oxidation.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Mortensen, D. S., et al. (2013). "Discovery of CC214-2, an Orally Available, Selective Inhibitor of mTOR Kinase."[1][2] Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. (Context on ether bioisosteres).

Sources

Synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives

Executive Summary & Biological Context

The N-benzyl-2-phenylpyrimidin-4-amine scaffold represents a privileged pharmacophore in modern medicinal chemistry. It serves as the structural core for a new generation of deubiquitinase inhibitors (specifically targeting the USP1/UAF1 complex) and has shown efficacy in non-small cell lung cancer (NSCLC) models. Additionally, derivatives of this scaffold function as kinase inhibitors (EGFR, CDK) and antimicrobial agents.

This application note provides a rigorous, field-validated protocol for synthesizing this scaffold. Unlike generic procedures, this guide addresses the critical challenge of regioselectivity in pyrimidine functionalization, ensuring high purity and reproducibility. We present two distinct synthetic routes:

  • The Sequential Functionalization Route: Ideal for library generation and SAR (Structure-Activity Relationship) exploration starting from inexpensive 2,4-dichloropyrimidine.

  • The Direct Displacement Route: Ideal for scale-up when the 2-phenyl core is pre-established.

Retrosynthetic Analysis & Strategic Logic

The synthesis hinges on the differential reactivity of the electrophilic centers on the pyrimidine ring.

  • Electronic Bias: The C4 position of the pyrimidine ring is significantly more electron-deficient than the C2 position due to the para-like arrangement of the ring nitrogens. Consequently, nucleophilic aromatic substitution (

    
    ) occurs preferentially at C4.
    
  • Sequential Orthogonality: By installing the amine at C4 first, we electronically deactivate the ring, preventing over-substitution. The remaining chloride at C2 is less reactive toward

    
     but remains highly active for transition-metal catalyzed cross-coupling (Suzuki-Miyaura), allowing for the subsequent introduction of the phenyl group.
    

Retrosynthesis cluster_0 Route A: Sequential Functionalization (Library) cluster_1 Route B: Direct Displacement (Scale-Up) Target Target: N-benzyl-2-phenylpyrimidin-4-amine Inter1 Intermediate: 2-chloro-N-benzylpyrimidin-4-amine Target->Inter1 Suzuki Coupling (C2) Start2 Start: 4-Chloro-2-phenylpyrimidine Target->Start2 SNAr (C4) Start1 Start: 2,4-Dichloropyrimidine Inter1->Start1 Regioselective SNAr (C4) caption Figure 1: Retrosynthetic logic exploiting C4 vs C2 reactivity differentials.

Detailed Experimental Protocol (Route A)

This route is recommended for researchers synthesizing a library of analogs where the phenyl ring (R2) or the benzyl amine (R1) needs to be varied independently.

Step 1: Regioselective at C4

Objective: Selectively displace the C4-chloride with benzylamine while preserving the C2-chloride.

  • Reagents:

    • 2,4-Dichloropyrimidine (1.0 equiv)

    • Benzylamine derivative (1.0 equiv) — Crucial: Do not use excess amine to avoid bis-substitution.

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

    • Solvent: Isopropyl alcohol (IPA) or Ethanol (EtOH).

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine (e.g., 5.0 mmol, 745 mg) in IPA (25 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath. Reasoning: Low temperature enhances kinetic control, favoring the more reactive C4 position over C2.

    • Add the base (TEA, 6.0 mmol) followed by the dropwise addition of benzylamine (5.0 mmol).

    • Allow the reaction to warm to room temperature (RT) and stir. Monitor by TLC (Hexane/EtOAc 3:1).

    • Checkpoint: Most reactions complete within 2–4 hours at RT. If sluggish, heat to 50 °C.

    • Workup: Evaporate volatiles. Resuspend residue in EtOAc, wash with water (2x) and brine. Dry over Na₂SO₄.

    • Purification: Flash chromatography is usually required to remove trace bis-substituted byproducts. Elute with Hexane/EtOAc gradient.

    • Expected Yield: 75–85%.

    • Data Validation: ¹H NMR should show distinct pyrimidine protons. The C4-substitution typically shifts the C5-H signal upfield relative to the starting material.

Step 2: Suzuki-Miyaura Coupling at C2

Objective: Install the phenyl group at the C2 position using the remaining chloride.

  • Reagents:

    • Intermediate from Step 1 (1.0 equiv)

    • Phenylboronic acid (1.2–1.5 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates).

    • Base: Na₂CO₃ or K₂CO₃ (2.0 M aqueous solution, 3.0 equiv).

    • Solvent: 1,2-Dimethoxyethane (DME)/Water (3:1) or Dioxane/Water.

  • Procedure:

    • In a microwave vial or pressure tube, combine the Step 1 intermediate (e.g., 1.0 mmol), phenylboronic acid (1.5 mmol), and solvent (4 mL).

    • Degas the solution by bubbling nitrogen for 5 minutes. Reasoning: Oxygen poisons Pd(0) catalysts, leading to homocoupling of boronic acids.

    • Add the Pd catalyst and the aqueous base. Seal the vessel.

    • Heat to 90–100 °C (or 120 °C in microwave for 30 min).

    • Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash filtrate with water and brine.

    • Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, use column chromatography (DCM/MeOH 98:2).

    • Expected Yield: 60–80%.

Detailed Experimental Protocol (Route B)

This route is faster if 4-chloro-2-phenylpyrimidine is commercially available or previously synthesized (e.g., via cyclization of benzamidine with ethyl acetoacetate followed by POCl₃ chlorination).

  • Reagents:

    • 4-Chloro-2-phenylpyrimidine (1.0 equiv)

    • Benzylamine (1.2 equiv) — Excess is permissible here as there is only one leaving group.

    • Base: TEA (1.5 equiv)

    • Solvent: n-Butanol or DMF.

  • Procedure:

    • Combine 4-chloro-2-phenylpyrimidine (1.0 mmol) and benzylamine (1.2 mmol) and TEA in n-Butanol (3 mL).

    • Heat to reflux (110–120 °C) for 4–12 hours. Reasoning: The C4-Cl of a 2-phenylpyrimidine is less reactive than that of 2,4-dichloropyrimidine due to the electron-donating/conjugating nature of the phenyl ring, requiring harsher conditions.

    • Workup: Cool to RT. The product often precipitates directly. Filter and wash with cold ethanol.

    • Yield: >85%.

Data Summary & Troubleshooting

ParameterRoute A (Sequential)Route B (Direct)
Starting Material 2,4-Dichloropyrimidine4-Chloro-2-phenylpyrimidine
Step Count 21
Diversity Potential High (Both R1 and R2 variable)Low (R2 fixed early)
Regioselectivity Risk Moderate (Requires temp control)None (Only one Cl)
Typical Overall Yield 50–65%80–90%
Troubleshooting Guide
  • Issue: Bis-substitution in Step 1 (Route A).

    • Cause: Excess amine or high temperature.

    • Fix: Use exactly 1.0 equiv amine, keep at 0 °C, and add amine slowly to the pyrimidine.

  • Issue: Incomplete Suzuki Coupling (Step 2).

    • Cause: Catalyst deactivation or hydrolysis of chloride.

    • Fix: Ensure rigorous degassing. Switch to a more active catalyst like XPhos-Pd-G2 if the substrate is hindered.

  • Issue: Product is an oil/sticky solid.

    • Fix: Convert to the HCl salt by treating the ethereal solution of the free base with 4M HCl in dioxane. The salt is usually a stable, crystalline solid.

References

  • Liang, Q., et al. (2014). "Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer." Journal of Medicinal Chemistry, 57(9), 3911–3923. Link

  • Luo, J., et al. (2022).[1] "C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization." Journal of the American Chemical Society, 144(7), 2885–2892. Link[2]

  • Barvian, M., et al. (2000). "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 43(24), 4606–4616. (Provides foundational basis for C4-selectivity in pyrimidine SNAr). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for ML323 (Representative N-benzyl-2-phenylpyrimidin-4-amine derivative). Link

Sources

Protocol for synthesizing novel analgesics from benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a modular, high-fidelity protocol for the synthesis of novel analgesic candidates derived from benzylamine pharmacophores. Unlike traditional opioid-centric discovery, this guide focuses on synthesizing bifunctional ligands (e.g., dual


-opioid/

receptor modulators and sEH/PPAR

inhibitors) which offer potent analgesia with reduced adverse effect profiles (respiratory depression, tolerance). The protocol employs chemo-selective reductive amination and amide coupling workflows, validated by recent medicinal chemistry breakthroughs.

Introduction: The Benzylamine Advantage in Pain Management

Benzylamine moieties are "privileged structures" in analgesic drug design, serving as critical linkers that position aromatic rings into hydrophobic pockets of G-protein coupled receptors (GPCRs) and ion channels.

Recent literature highlights two primary benzylamine-derived subclasses with high therapeutic potential:

  • N-Benzylbenzamides: Validated as dual modulators of soluble Epoxide Hydrolase (sEH) and PPAR

    
    .[1] These targets synergistically reduce neuroinflammation and neuropathic pain without the addiction risks of narcotics.
    
  • N-Benzyl-4-anilidopiperidines: Structural analogs of bifunctional ligands that simultaneously agonize the

    
    -opioid receptor (MOR) and antagonize the 
    
    
    
    receptor. This "dual-action" mechanism significantly mitigates opioid-induced hyperalgesia and tolerance.

This protocol provides the synthetic roadmap for accessing these scaffolds starting from substituted benzylamines.

Strategic Retrosynthesis & Pathway Design

The synthesis is designed to be modular, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

Mechanism of Action & Design Logic
  • Targeting Hydrophobic Pockets: The benzyl group mimics the phenylalanine residue of endogenous enkephalins, essential for

    
     stacking interactions within the receptor binding site.
    
  • Linker Flexibility: The nitrogen atom of the benzylamine allows for protonation at physiological pH, forming a crucial salt bridge with aspartate residues (e.g., Asp147 in MOR) common in aminergic receptors.

Benzylamine_Pathways Start Substituted Benzylamine PathA Pathway A: Amide Coupling Start->PathA + Benzoic Acid deriv. (HATU/DIPEA) PathB Pathway B: Reductive Amination Start->PathB + Piperidone deriv. (NaBH(OAc)3) InterA N-Benzylbenzamides (Anti-inflammatory Analgesics) PathA->InterA InterB N-Benzyl-Piperidines (Bifunctional GPCR Ligands) PathB->InterB Target1 Target: sEH/PPARγ Modulation InterA->Target1 Bioactivity Target2 Target: MOR Agonist/ Sigma-1 Antagonist InterB->Target2 Bioactivity

Figure 1: Divergent synthetic pathways from benzylamine starting materials to distinct analgesic classes.

Experimental Protocols

Materials & Reagents
  • Precursors: Substituted benzylamines (e.g., 4-fluorobenzylamine, 3,4-dichlorobenzylamine).

  • Coupling Partners: 4-substituted benzoic acids (Pathway A) or N-Boc-4-piperidone (Pathway B).

  • Catalysts/Solvents: NaBH(OAc)

    
    , HATU, DIPEA, DCE (1,2-Dichloroethane), DMF.
    
  • Safety Note: All benzylamine derivatives should be treated as potential irritants. Perform all reactions in a fume hood.

Protocol A: Synthesis of N-Benzylbenzamides (sEH/PPAR Scaffolds)

Rationale: This reaction creates a rigid amide linker, essential for orienting the pharmacophore in the sEH active site.

  • Activation: In a round-bottom flask, dissolve the substituted benzoic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add the substituted benzylamine (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Work-up: Dilute with EtOAc, wash sequentially with 1N HCl (to remove unreacted amine), sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Recrystallize from EtOH or purify via flash column chromatography (SiO

    
    ).
    
Protocol B: Reductive Alkylation to N-Benzyl-4-Anilidopiperidines

Rationale: This pathway constructs the basic tertiary amine core critical for opioid and sigma receptor affinity. The use of Sodium Triacetoxyborohydride (STAB) ensures mono-alkylation without over-reduction.

  • Imine Formation: Dissolve N-Boc-4-piperidone (1.0 equiv) and the substituted benzylamine (1.0 equiv) in DCE (0.2 M). Add catalytic acetic acid (1 drop). Stir for 30 minutes under N

    
    .
    
  • Reduction: Cool to 0°C. Add NaBH(OAc)

    
     (1.5 equiv) portion-wise. Allow the mixture to warm to RT and stir overnight (12–16 h).
    
  • Quench: Quench with sat. NaHCO

    
     solution. Extract with DCM (3x).
    
  • Deprotection & Functionalization (Optional):

    • Step 4a: Remove Boc group (TFA/DCM, 1:1, 1 h).

    • Step 4b: Perform a second reductive amination or amide coupling at the piperidine nitrogen to introduce the "tail" moiety (e.g., phenethyl group) required for high-affinity binding.

    • Note: For bifunctional ligands, the benzyl group is often attached to the piperidine nitrogen (via benzyl halide alkylation) or the aniline nitrogen. Adjust the starting amine accordingly.

Data Analysis & Validation

To validate the synthesis of a "novel" analgesic, the compound must meet specific structural and purity criteria.

Table 1: Key Characterization Metrics for Benzylamine Analgesics

MetricMethodAcceptance CriteriaPurpose
Purity HPLC (UV 254nm)> 95%Essential for biological assays to rule out false positives from impurities.
Identity 1H-NMR (DMSO-d6)Benzylic CH2 singlet/doublet @

3.5–4.5 ppm
Confirms intact benzylamine linker.
Mass HRMS (ESI+)[M+H]+ within 5 ppmVerifies elemental composition.
Basicity pKa DeterminationpKa 7.5 – 9.0Ensures ionization at physiological pH (critical for receptor binding).
Self-Validating Step: The "Shift" Test

In 1H-NMR, the benzylic protons (


) are diagnostic.
  • Amide (Protocol A): Signal appears as a doublet (coupling to NH) around 4.4–4.6 ppm.

  • Amine (Protocol B): Signal shifts upfield to 3.5–3.8 ppm and appears as a singlet (if tertiary) or broad singlet.

  • Failure Mode: If the signal remains unchanged from the starting material, the coupling/reduction failed.

References

  • Zhuang, T., et al. (2021).

    
     opioid and 
    
    
    
    receptor ligands as novel analgesics with reduced adverse effects. European Journal of Medicinal Chemistry.[2]
  • Hwang, S. H., et al. (2015).

    
     Modulators. Journal of Medicinal Chemistry. 
    
  • Váradi, A., et al. (2013).

    
    -opioid receptor agonist/
    
    
    
    receptor antagonist bifunctional ligands. MedChemComm.
  • Abdel-Rahman, H. M., et al. (2022). Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity. Journal of Pain Research.

  • List, B., et al. (2022).[3] Asymmetric Catalytic Pictet–Spengler Reaction for the Synthesis of Tetrahydroisoquinolines. Chemical Reviews.

Disclaimer: This protocol is for research and development purposes only. All synthesized compounds should be evaluated for toxicity and abuse potential in accordance with local regulations and ethical guidelines.

Sources

Strategic Incorporation of Benzyl(oxan-4-ylmethyl)amine in Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utility, synthesis, and incorporation of Benzyl(oxan-4-ylmethyl)amine (also known as N-benzyl-1-(tetrahydro-2H-pyran-4-yl)methanamine) into enzyme inhibitor scaffolds.

In modern medicinal chemistry, this secondary amine serves as a critical "solubilizing linker." It functions as a bioisostere for the lipophilic N-benzylcyclohexylmethylamine moiety. By replacing the central cyclohexane ring with a tetrahydropyran (oxan) ring, researchers can significantly lower the partition coefficient (LogP) and topological polar surface area (TPSA) of a drug candidate without altering its steric footprint. This guide provides validated protocols for synthesizing this building block and coupling it to create urea-based enzyme inhibitors (e.g., for kinases or hydrolases).

Scientific Rationale: The "Tetrahydropyran Effect"

Bioisosterism and Physicochemical Optimization

The primary driver for selecting Benzyl(oxan-4-ylmethyl)amine over its carbocyclic analogs is the modulation of Lipophilic Efficiency (LipE) .

  • Steric Conservation: The tetrahydropyran (THP) ring adopts a chair conformation nearly identical to cyclohexane, ensuring that the inhibitor's fit within a hydrophobic enzymatic pocket is maintained.

  • Electronic Modulation: The ether oxygen at the 4-position acts as a hydrogen bond acceptor (HBA), potentially engaging water networks or specific residues (e.g., Lysine or Arginine) in the solvent-exposed regions of the enzyme active site.

  • Solubility: The THP ring typically reduces cLogP by 1.0–1.5 units compared to cyclohexane, addressing common attrition risks related to poor aqueous solubility in early discovery.

Comparative Metrics (Data Table)

Table 1: Physicochemical comparison of the THP scaffold vs. Cyclohexyl analog.

FeatureN-BenzylcyclohexylmethylamineBenzyl(oxan-4-ylmethyl)amineImpact on Inhibitor
Core Ring Cyclohexane (

)
Tetrahydropyran (

)
Bioisosteric replacement
cLogP ~4.2 (High Lipophilicity)~2.8 (Moderate Lipophilicity)Improved metabolic stability
H-Bond Acceptors 1 (Amine N)2 (Amine N + Ether O)Potential for new binding interactions
Solubility (aq) LowModerate/HighEnhanced assay reproducibility

Experimental Protocols

Protocol A: Synthesis of Benzyl(oxan-4-ylmethyl)amine

Objective: Create the secondary amine building block via Reductive Amination.[1] Mechanism: Formation of an imine intermediate followed by selective reduction.[2]

Reagents & Materials
  • Tetrahydro-2H-pyran-4-carbaldehyde (CAS: 50675-18-8)

  • Benzylamine (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)[3]

  • Quench: Saturated

    
    
    
Step-by-Step Methodology
  • Imine Formation (Equilibrium):

    • In a round-bottom flask under

      
       atmosphere, dissolve Tetrahydro-2H-pyran-4-carbaldehyde (1.0 g, 8.76 mmol) in anhydrous DCE (30 mL).
      
    • Add Benzylamine (0.94 g, 8.76 mmol) dropwise.

    • Critical Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. Although STAB allows one-pot synthesis, this pre-stir ensures imine formation and minimizes direct reduction of the aldehyde.

  • Selective Reduction:

    • Cool the mixture slightly (0°C) if working on a >5g scale; otherwise, maintain RT.

    • Add Sodium Triacetoxyborohydride (2.6 g, 12.3 mmol) portion-wise over 10 minutes.

    • Why STAB? Unlike

      
      , STAB is mild and does not reduce the aldehyde as quickly as the iminium ion, preventing the formation of the alcohol byproduct.
      
  • Reaction Monitoring:

    • Stir at RT for 4–16 hours.

    • Monitor via LC-MS (Target Mass: ~220.1 [M+H]+).

  • Work-up:

    • Quench by slowly adding sat.

      
       (30 mL). Stir vigorously for 20 mins to decompose boron complexes.
      
    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • The crude secondary amine is often pure enough (>90%) for the next step. If not, purify via flash chromatography (SiO2, 0–10% MeOH in DCM with 1%

      
      ).
      
Protocol B: Incorporation into Urea-Based Enzyme Inhibitors

Objective: React the secondary amine with an isocyanate to form a urea linkage (common in Soluble Epoxide Hydrolase or Kinase inhibitors).

Reagents
  • Scaffold: Benzyl(oxan-4-ylmethyl)amine (from Protocol A)

  • Electrophile: Aryl Isocyanate (e.g., 4-fluorophenyl isocyanate) or Carbonyldiimidazole (CDI) activated core.

  • Base: Diisopropylethylamine (DIPEA) (Optional, depending on acid scavenger needs).

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology
  • Preparation:

    • Dissolve Benzyl(oxan-4-ylmethyl)amine (1.0 equiv) in MeCN (0.1 M concentration).

  • Coupling:

    • Add the Aryl Isocyanate (1.1 equiv) dropwise at 0°C.

    • Allow to warm to RT and stir for 2–4 hours.

    • Note: Urea formation is usually rapid. If using a CDI-activated heteroaryl amine instead of an isocyanate, heating to 60°C may be required.

  • Validation:

    • Observe precipitation of the urea product (common in MeCN) or monitor consumption of the amine by TLC.

  • Isolation:

    • Filter the precipitate or evaporate solvent and purify via recrystallization (EtOH/Water) or Prep-HPLC.

Visualizing the Workflow

Figure 1: Synthesis & Application Logic

The following diagram illustrates the flow from raw materials to the final bioisosteric inhibitor, highlighting the decision points.

G cluster_logic Bioisostere Logic Aldehyde THP-4-Carbaldehyde (Lipophilicity Control) Imine Imine Intermediate Aldehyde->Imine DCE, RT Amine Benzylamine (Hydrophobic Tail) Amine->Imine STAB Reagent: STAB (Selective Reduction) Imine->STAB Product Benzyl(oxan-4-ylmethyl)amine (The Scaffold) STAB->Product Reductive Amination Target Enzyme Inhibitor (Urea/Amide Linked) Product->Target + Isocyanate/Acid Cl (Coupling) Cyclohexyl Cyclohexyl Analog (High LogP) THP_Node THP Analog (Lower LogP, +H-Bond) Cyclohexyl->THP_Node Optimization

Caption: Workflow for synthesizing the THP-amine scaffold and its strategic evolution from cyclohexyl analogs to optimize physicochemical properties.

References & Authority

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][4] Journal of Organic Chemistry, 1996.[2][4]

  • Tetrahydropyran as a Bioisostere: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

  • Urea Synthesis Protocols: "Synthesis of urea derivatives from amines and CO2." Green Chemistry, 2012.

  • General Protocol Validation: BenchChem Application Notes on Reductive Amination.

Sources

Experimental procedure for scaling up benzylamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Process Chemistry Protocols for High-Fidelity Synthesis

Executive Summary

Benzylamine moieties are ubiquitous pharmacophores in medicinal chemistry, serving as critical linkers in GPCR ligands, kinase inhibitors, and antifungal agents. However, the transition of benzylamine functionalization from milligram-scale medicinal chemistry to kilogram-scale process development is fraught with specific pitfalls: exothermic runaways, over-alkylation (dimerization), and difficult emulsion workups.

This guide provides a rigorous, field-proven framework for scaling up benzylamine reactions. It moves beyond standard textbook procedures to address the Critical Process Parameters (CPPs) required for reproducible, safe, and high-yield manufacturing.

Safety & Handling at Scale

WARNING: Benzylamine is a Class 8 Corrosive and a Combustible Liquid (Flash Point: ~65°C). At scale, the surface-area-to-volume ratio decreases drastically, making heat removal the primary safety challenge.

Core Safety Directives
  • Thermal Runaway Risk: The reaction of benzylamine with alkyl halides or acid chlorides is highly exothermic. On a >100g scale, never add reagents as a bolus shot. Use controlled dosing (addition funnels or dosing pumps) to maintain the internal temperature (

    
    ) below the solvent boiling point.
    
  • Carbon Dioxide Absorption: Benzylamine aggressively absorbs atmospheric

    
     to form solid carbamate salts, which can clog dosing lines and valves. Protocol:  Always store and transfer benzylamine under a positive pressure of nitrogen or argon.
    
  • Skin/Eye Hazard: Vapor pressure is sufficient to cause corneal damage. Full-face respirators or engineered containment (fume hood/glovebox) are mandatory for handling volumes >1L.

Scale-Up Strategy: The "Borrowing Hydrogen" vs. Reductive Amination

For scaling up N-functionalization of benzylamines, two primary pathways exist. The choice depends on the substrate stability and equipment capabilities.

FeatureMethod A: Reductive Amination Method B: Hydrogen Borrowing (N-Alkylation)
Reagents Aldehyde + Reducing Agent (e.g., STAB)Alcohol + Metal Catalyst (Ru, Ir, Ni)
Atom Economy Moderate (stoichiometric reductant waste)High (produces

only)
Selectivity High (Mono-alkylation preferred)High (Catalyst dependent)
Scale-Up Risk

gas evolution or Boron waste
High T/P (Autoclave required)
Recommendation Best for General Purpose Best for Green/Cost-Sensitive Processes

Detailed Protocol: Scalable Reductive Amination

Objective: Synthesis of Secondary N-Alkyl Benzylamines Scale: 100g – 1kg Pilot Batch

Reaction Mechanism & Process Flow

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine (Schiff base), which is then reduced. At scale, we must ensure the imine formation is complete before reduction to prevent alcohol side-products.

ReductiveAmination cluster_0 Critical Control Point Start Benzylamine + Aldehyde Imine Imine Intermediate (Schiff Base) Start->Imine Dehydration (-H2O) Reduction Reduction Step (STAB/NaBH4) Imine->Reduction Hydride Transfer Quench Acidic Quench (Hydrolysis of Boron) Reduction->Quench Exothermic! Product Secondary Amine (Isolated Salt) Quench->Product Crystallization

Figure 1: Process flow for reductive amination. Note the critical control point at the Imine stage to ensure complete conversion before reduction.

Step-by-Step Procedure

Reagents:

  • Benzylamine (1.0 equiv)[1]

  • Aldehyde (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv) - Chosen for safety over

    
    
    
  • Solvent: DCE (Dichloroethane) or THF (Tetrahydrofuran) - THF preferred for green chemistry.

Protocol:

  • Imine Formation (The "Aging" Step):

    • Charge the reactor with Benzylamine and THF (10 vol).

    • Cool

      
       to 0–5°C.
      
    • Dosing: Add Aldehyde dropwise over 30–60 minutes. Reason: Controls exotherm and prevents local high concentrations.

    • IPC 1 (In-Process Control): Warm to 20°C and stir for 1–2 hours. Pull sample for HPLC/TLC. Confirm >98% conversion to Imine. Do not proceed if aldehyde remains.

  • Reduction (The Hazardous Step):

    • Cool

      
       back to 0°C.
      
    • Solids Addition: Add STAB in 4–5 portions over 1 hour.

    • Caution: Hydrogen gas may evolve if moisture is present. Ensure reactor is vented to a scrubber.

    • Stir overnight at 20–25°C.

  • Quench & Workup (Emulsion Management):

    • Cool

      
       to 0°C.
      
    • Quench: Slowly add saturated aqueous

      
      . Expect vigorous gas evolution.
      
    • Phase Separation: Benzylamines often form emulsions. If observed, add 10% brine solution or filter through a Celite pad to break the interface.

    • Extract with EtOAc or MTBE.

  • Purification (Salt Formation):

    • Do not distill the free base if high boiling.

    • Dissolve crude oil in EtOH.

    • Add 1.1 equiv of HCl (in dioxane or ether) dropwise.

    • Cool to 0°C. The Hydrochloride salt will crystallize, rejecting the "dimer" impurity (dibenzylamine) which remains in the mother liquor.

Alternative Protocol: Hydrogen Borrowing (Catalytic N-Alkylation)

Objective: Green synthesis avoiding boron waste. Scale: Pilot (Autoclave required).

Mechanism: A metal catalyst (e.g., Raney Ni, Ru-complexes) dehydrogenates the alcohol to an aldehyde, which condenses with the amine, followed by re-hydrogenation using the "borrowed" hydrogen.[2]

Protocol Summary:

  • Charge: Benzyl alcohol (1.0 equiv), Ammonia source (or amine), and Catalyst (e.g., Raney Ni or Ru-Macho®) into an autoclave.

  • Conditions: Heat to 120–150°C. (Pressure will rise).

  • Advantage: Water is the only byproduct.

  • Reference: See ACS Sustainable Chem. Eng.[3] 2019 for Ni-catalyzed protocols [1].[3]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Dimer Formation (Dibenzylamine)Over-alkylation due to high local concentration of alkylating agent.Increase solvent volume (dilution). Use slow addition of the alkylating agent. Switch to Reductive Amination (Method A).
Incomplete Conversion Water in solvent stalling imine formation.Add molecular sieves (4Å) or use a Dean-Stark trap during the imine formation step.
Emulsions during Workup Amphiphilic nature of benzylamine salts.Adjust pH to >12 (ensure full free-basing). Use high-ionic strength washes (Brine). Filter insolubles.
Low Yield after Crystallization Product solubility in mother liquor.Cool to -10°C. Add an anti-solvent (e.g., Heptane or Et2O) to force precipitation.

Quality Control & Analytical Methods

For scale-up validation, simple TLC is insufficient.

  • HPLC: Use a C18 column with a high pH buffer (e.g., Ammonium Bicarbonate, pH 10) to ensure good peak shape for basic amines.

  • GC-FID: Ideal for checking residual benzyl alcohol or benzyl chloride starting materials.

  • Residual Solvents: Check for DCE or THF levels in the final salt.

References

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts. ACS Sustainable Chemistry & Engineering, 2019.[3] Link[3]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications, 2014. Link

  • Reductive Amination Protocol. Organic Chemistry Portal. Link

  • Safety Data Sheet: Benzylamine. Thermo Fisher Scientific. Link

  • Purification of Laboratory Chemicals. Reddit/Armarego Discussion. Link

Sources

Executive Summary: The Privileged Benzylamine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: The Benzylamine Scaffold in Agrochemical Discovery

In modern agrochemical discovery, the benzylamine moiety (C₆H₅CH₂NH-) serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike rigid aromatic rings, the methylene spacer in benzylamines introduces a critical degree of rotational freedom, allowing the phenyl ring to orient into hydrophobic pockets of enzymes such as polyketide synthases (PKS) and squalene epoxidase .

This guide outlines the strategic application of benzylamines in developing next-generation fungicides and herbicides. It moves beyond basic synthesis to cover Structure-Activity Relationship (SAR) logic, specific synthesis protocols, and validated biological assay workflows.

Key Application Areas:

  • Fungicides: Melanin Biosynthesis Inhibitors (e.g., Tolprocarb analogs) and Respiration Inhibitors (e.g., Pyribencarb analogs).

  • Herbicides: Phytoene Desaturase (PDS) inhibitors causing characteristic albinism in weeds.

Mechanistic Insight & Case Studies

Fungicides: Targeting Melanin and Respiration

The benzylamine structure is pivotal in two major fungicidal classes:

  • Melanin Biosynthesis Inhibitors (MBI-D): Compounds like Tolprocarb utilize a benzylamine-derived carbamate structure. The hydrophobic benzyl group occupies the active site of scytalone dehydratase or polyketide synthase, preventing the formation of fungal melanin, which is essential for the mechanical penetration of plant hosts (e.g., Magnaporthe grisea in rice blast).

  • QoI Inhibitors (Strobilurin analogs): Pyribencarb features a benzylcarbamate linkage. The benzyl moiety facilitates transport across the lipophilic fungal cuticle and positions the toxophore within the cytochrome bc1 complex.

Herbicides: Pigment Synthesis Inhibition

N-benzylbenzamides act as inhibitors of Phytoene Desaturase (PDS) . By blocking carotenoid synthesis, these compounds cause photo-oxidation of chlorophyll, leading to a distinct "bleaching" or albinism in treated weeds. The N-benzyl group is critical for binding to the hydrophobic channel of the PDS enzyme.

Experimental Protocols: Chemical Synthesis

Directive: Avoid "shotgun" synthesis. Use the following targeted protocols to generate high-purity libraries for SAR screening.

Protocol A: Reductive Amination (Green Route)

Preferred for generating secondary benzylamines with high chemoselectivity.

Materials:

  • Substituted Benzaldehyde (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Acetic Acid (catalytic)

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve the benzaldehyde derivative in DCE (0.2 M concentration). Add the primary amine and catalytic acetic acid. Stir at Room Temperature (RT) for 1–2 hours under nitrogen. Checkpoint: Monitor disappearance of aldehyde via TLC.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. The mild nature of STAB prevents reduction of other sensitive functional groups (e.g., nitro, ester).

  • Quench: Stir overnight at RT. Quench with saturated NaHCO₃ solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Nucleophilic Substitution (Traditional Route)

Used when starting from benzyl halides; requires careful control to prevent over-alkylation.

Materials:

  • Benzyl Chloride/Bromide derivative (1.0 equiv)

  • Amine (Excess, 3.0–5.0 equiv to favor mono-alkylation)

  • Base: K₂CO₃ or Et₃N

  • Solvent: Acetonitrile or DMF

Step-by-Step Procedure:

  • Addition: Dissolve the amine and base in Acetonitrile. Heat to 60°C.

  • Alkylation: Add the benzyl halide dropwise over 1 hour. Critical: Slow addition prevents the formation of tertiary amines.

  • Reflux: Stir at reflux for 4–6 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Salt Formation: Dissolve residue in ether and bubble HCl gas to precipitate the Benzylamine HCl salt (highly stable for storage).

Visualization: Synthesis & SAR Logic

The following diagram illustrates the decision matrix for synthesizing benzylamine derivatives based on the desired agrochemical target.

Benzylamine_SAR Start Benzylamine Scaffold (C6H5-CH2-NH-) Fungicide Target: Fungicide Start->Fungicide Herbicide Target: Herbicide Start->Herbicide MBI Mech: Melanin Inhibition (e.g., Tolprocarb) Fungicide->MBI Resp Mech: Respiration (QoI) (e.g., Pyribencarb) Fungicide->Resp PDS Mech: Pigment Inhibition (N-benzylbenzamides) Herbicide->PDS Carbamate Add Carbamate Linker (-O-CO-NH-) MBI->Carbamate Stereochem control Resp->Carbamate Bulky esters Amide Add Amide Linker (-CO-NH-) PDS->Amide Ortho-substitution Result1 High Potency vs Rice Blast Carbamate->Result1 Result2 Bleaching Effect (Albinism) Amide->Result2

Caption: SAR decision tree for benzylamine derivatization targeting specific agrochemical modes of action.

Biological Evaluation Protocols

Protocol C: High-Throughput Fungicidal Assay (Microdilution)

Target Pathogens: Botrytis cinerea (Grey Mold), Magnaporthe grisea (Rice Blast).

  • Preparation: Prepare 100 mM stock solutions of synthesized benzylamines in DMSO.

  • Dilution: Dilute stocks in Potato Dextrose Broth (PDB) to final concentrations of 100, 50, 25, 12.5, 6.25 µg/mL. Ensure DMSO concentration < 1%.

  • Inoculation: Add 100 µL of fungal spore suspension (1×10⁵ spores/mL) to 96-well plates containing drug dilutions.

  • Incubation: Incubate at 25°C for 48–72 hours in the dark.

  • Readout: Measure Optical Density (OD₆₀₀) to assess mycelial growth inhibition.

  • Calculation:

    
    
    
Protocol D: Herbicidal "Albinism" Pot Test

Target Weeds: Digitaria ciliaris (Crabgrass), Amaranthus retroflexus (Pigweed).

  • Soil Prep: Fill 10 cm pots with sandy loam soil. Sow 10–15 seeds per pot.

  • Treatment (Pre-emergence): Spray soil surface with benzylamine formulation (emulsifiable concentrate) at rates equivalent to 100–500 g ai/ha immediately after sowing.

  • Treatment (Post-emergence): Spray foliage at the 2–3 leaf stage.

  • Incubation: Maintain in greenhouse (25°C/20°C day/night).

  • Scoring (14 Days):

    • 0: No effect.

    • 1–4: Growth stunting.

    • 5: Distinct Chlorosis/Albinism (Indicates PDS inhibition).

    • 9: Complete death.

Data Presentation Standards

When documenting results, organize physicochemical and biological data into a unified table to facilitate SAR analysis.

Table 1: Example Data Layout for Benzylamine Library

Compound IDR-Group (Benzyl)Linker TypeLogP (Calc)B. cinerea EC₅₀ (µg/mL)Herbicidal Effect (Rate 500g/ha)
BA-01 4-Cl-PhenylCarbamate3.212.5None
BA-02 2,4-Di-F-PhenylAmide2.8>100Albinism (Score 5)
BA-03 4-Methyl-PhenylCarbamate3.52.1 Stunting (Score 2)
Ref (Tolprocarb)Carbamate3.11.8None

References

  • Synthesis of Benzylamine Antimycotics: Title: Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency.[1] Source: Archiv der Pharmazie, 2024. URL:[Link]

  • Mechanism of Benzylamine Antifungals: Title: Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects. Source: Journal of Fungi, 2022. URL:[Link]

  • Tolprocarb and Melanin Biosynthesis Inhibition: Title: Oxidative Kinetic Resolution of Alkyl-Substituted 1,2-Diamines (Context: Tolprocarb development). Source: ResearchGate / Mitsui Chemicals Agro. URL:[Link]

  • Pyribencarb Structure & Activity: Title: Crystal structure of compound 9e (Pyribencarb context). Source: Journal of Molecular Structure. URL:[Link][2][3][4]

  • Title: Use of N-benzylbenzamide compound as herbicide (WO2021179553).

Sources

Green Synthesis of N-Alkylated Amines via Hydrogen Borrowing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The N-alkylation of amines is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Traditional methods, such as nucleophilic substitution with alkyl halides (toxic, genotoxic) or reductive amination (requires stoichiometric hydrides or high-pressure H₂), suffer from poor atom economy and hazardous waste generation.

This guide details the Hydrogen Borrowing (HB) methodology (also known as Hydrogen Autotransfer). This catalytic strategy utilizes alcohols as electrophiles, "borrowing" hydrogen from the alcohol to generate a reactive carbonyl intermediate, and returning it to reduce the resulting imine.[2] The only byproduct is water.[1][2][3][4]

Key Advantages:

  • Atom Economy: High efficiency with water as the sole byproduct.[2]

  • Safety: Eliminates mutagenic alkyl halides and pressurized H₂ gas.

  • Selectivity: Tunable catalysts allow for precise mono- vs. bis-alkylation.

Mechanistic Insight: The Hydrogen Borrowing Cycle

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through a redox-neutral cycle where the metal catalyst shuttles hydrogen equivalents.

The Catalytic Cycle[5]
  • Dehydrogenation: The catalyst removes hydrogen from the alcohol (A), forming a carbonyl intermediate (B) and a metal-hydride species.

  • Condensation: The carbonyl reacts with the amine (C) to form an imine (D) and water. This is often the rate-determining step in sterically hindered systems.

  • Hydrogenation: The metal-hydride species transfers hydrogen back to the imine, yielding the final N-alkylated amine (E).

HydrogenBorrowing Alcohol Alcohol (Substrate) Carbonyl Carbonyl Intermediate (Aldehyde/Ketone) Alcohol->Carbonyl Dehydrogenation (-H2) Imine Imine Intermediate Carbonyl->Imine + Amine Condensation (-H2O) Amine Amine (Substrate) Amine->Imine Product N-Alkylated Amine Imine->Product Hydrogenation (+H2) Cat Catalyst (M) CatH Catalyst-H2 (Hydride Species) Cat->CatH Accepts H2 CatH->Cat Returns H2

Figure 1: The Hydrogen Borrowing catalytic cycle. The metal catalyst acts as a temporary hydrogen reservoir.

Catalyst Selection Guide

While Ruthenium (Ru) and Iridium (Ir) are the historical gold standards, Manganese (Mn) has emerged as a sustainable, earth-abundant alternative.

FeatureRuthenium (Standard) Manganese (Emerging) Iridium (Specialized)
Active Species [Ru(p-cymene)Cl2]2 + DiphosphineMn-PNP Pincer ComplexesIr-Cp* complexes
Key Advantage Robust, well-studied, high TOF.Earth-abundant, cheaper, sustainable.[5]High activity for difficult substrates.
Substrate Scope Excellent for primary alcohols.[6][7][8]Excellent for methanol & primary alcohols.[9]Good for secondary alcohols.[9]
Typical Temp 100–120 °C100–140 °C80–110 °C
Cost High (

$)
Low ($)Very High (

)
Reference Williams et al. [1]Beller et al. [2]Fujita et al. [3]

Experimental Protocols

Protocol A: The "Gold Standard" Ruthenium Method

Best for: Benchmarking, high-value intermediates, and broad substrate scope.

Materials:

  • Catalyst Precursor: [Ru(p-cymene)Cl2]2 (0.5 mol%)[4][10]

  • Ligand: DPEphos (Bis[(2-diphenylphosphino)phenyl] ether) (1.0 mol%)

  • Base: K₂CO₃ (0.5 equiv) or KOtBu (10 mol% for faster rates)

  • Solvent: Toluene (Anhydrous)

Workflow:

  • Catalyst Activation: In a glovebox or under Argon flow, add [Ru(p-cymene)Cl2]2 (3.1 mg, 0.005 mmol) and DPEphos (5.4 mg, 0.01 mmol) to a pressure tube.

  • Substrate Addition: Add the amine (1.0 mmol), alcohol (1.2 mmol), and base (K₂CO₃, 69 mg, 0.5 mmol).

  • Solvent: Add Toluene (1.0 mL).

  • Reaction: Seal the tube and heat to 110 °C for 12–24 hours in an oil bath.

  • Workup: Cool to room temperature. Filter through a short pad of Celite/Silica to remove inorganic salts. Rinse with Ethyl Acetate.

  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Hexane/EtOAc).

Expert Tip: If using secondary alcohols (harder to dehydrogenate), switch the ligand to dppf and increase temperature to 120 °C.

Protocol B: The "Sustainable" Manganese Method

Best for: Green chemistry applications, methylation using methanol, and cost-sensitive scale-up.

Materials:

  • Catalyst: Mn-PNP Pincer Complex (e.g., Mn(CO)2(Br)[HN(CH2CH2P(Et)2)2]) (2–5 mol%)

  • Base: KOtBu (1.0 equiv) - Crucial for Mn-pincer activation

  • Solvent: Toluene or Xylene

Workflow:

  • Loading: Under inert atmosphere (N₂ or Ar), charge a pressure tube with the Mn-PNP catalyst (10–25 mg depending on loading).

  • Activation: Add KOtBu (112 mg, 1.0 mmol). Note: The base deprotonates the N-H arm of the pincer ligand, creating the active aromatized species.

  • Substrate Addition: Add amine (1.0 mmol) and alcohol (1.2–1.5 mmol).

  • Reaction: Seal and heat to 120–140 °C for 24 hours.

  • Workup: Cool, dilute with diethyl ether, and wash with water to remove the base. Dry organic layer over Na₂SO₄.

  • Purification: Evaporate solvent. Many products are pure enough (>95%) without chromatography due to the high specificity of the Mn catalyst.

Expert Tip: For N-Methylation , use Methanol as both the reagent and solvent (or co-solvent) at 120 °C. Mn-catalysts are exceptionally good at preventing over-methylation compared to alkyl halides.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Conversion Water inhibitionAdd 4Å Molecular Sieves to the reaction tube to drive the condensation equilibrium.
No Reaction Catalyst PoisoningEnsure amine is free of thiols or free phosphines. Ensure inert atmosphere (O₂ kills the hydride).
Guerbet Reaction (Alcohol dimerization)Base/Temp too highThis is a side reaction where alcohol couples with itself. Lower the temperature or switch from KOtBu to K₂CO₃.
Bis-alkylation (Primary amine -> Tertiary)StoichiometryIf mono-alkylation is desired, use a slight excess of amine (1.2 equiv) vs alcohol.

References

  • Hamid, M. H. S. A., Slatford, P. A., & Williams, J. M. J. (2007).[11] "Borrowing Hydrogen in the Activation of Alcohols."[3][4][5][6][9] Advanced Synthesis & Catalysis.

  • Elangovan, S., et al. (2016).[5] "Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes." Nature Communications.[5][12]

  • Fujita, K., et al. (2009). "N-Alkylation of Amines with Alcohols Catalyzed by a Cp*Ir Complex." Tetrahedron Letters.

  • Beller, M., et al. (2019). "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols." ACS Catalysis.[13]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Nature of Benzylamines

Benzylamine derivatives present a unique paradox in organic synthesis: they are chemically robust yet chromatographically fragile. With a typical pKa range of 9.0–10.5 , these compounds act as Lewis bases that aggressively interact with the acidic silanols (


) present on standard silica gel.

This guide moves beyond generic advice. It provides a causal analysis of why your purification is failing (tailing, low recovery, "ghost" peaks) and offers self-validating protocols to fix it.

Module 1: Flash Chromatography Troubleshooting

The Issue: Your compound streaks (tails) across the column, co-elutes with impurities, or never elutes at all.

Mechanism of Failure

Standard silica gel is slightly acidic (pH ~5). When a basic benzylamine flows through, it protonates upon contact with surface silanols, forming a non-covalent ionic bond (


). This is not chromatography; it is unintentional ion-exchange filtration.
Protocol A: The "Competitor" Method (Standard Silica)

If you must use standard silica, you need a "sacrificial base" to block the active sites.

  • Select Modifier:

    • Triethylamine (TEA): The gold standard. Use 1% v/v in your mobile phase.

    • Ammonium Hydroxide (

      
      ):  Use if your compound is sensitive to TEA or if you need a volatile modifier. Note: Miscibility issues can occur in pure hexanes.
      
  • The Pre-Conditioning Step (Crucial):

    • Flush the column with 3 Column Volumes (CV) of the mobile phase containing the modifier BEFORE injecting your sample. This saturates the silanols.

  • The Wash-Out:

    • TEA has a high boiling point (

      
      ). After collecting fractions, you must remove the TEA to prevent false NMR signals.
      
    • Action: Wash combined organic fractions with saturated

      
       or brine before evaporation.
      
Protocol B: Amine-Functionalized Silica (The Professional Solution)

For difficult separations, switch to amine-bonded silica (e.g., Teledyne ISCO RediSep® Amine). The surface is already basic (


), eliminating the need for mobile phase modifiers.
Visualization: Chromatography Decision Matrix

G Start Start: Benzylamine Purification Tailing Is the compound tailing on TLC? Start->Tailing Modifier Add 1% TEA or NH4OH to Mobile Phase Tailing->Modifier Yes Success Proceed to Evaporation Tailing->Success No Check Does tailing persist? Modifier->Check AmineCol Switch to Amine-Functionalized Silica Column Check->AmineCol Yes (Severe Interaction) Check->Success No (Resolved) C18 Switch to Reverse Phase (C18) with High pH Buffer AmineCol->C18 If co-elution persists

Figure 1: Decision matrix for selecting the correct stationary phase and mobile phase modifier to eliminate amine tailing.

Module 2: The "Swing" Extraction Protocol

The Issue: Low mass recovery after workup or persistent emulsions.

The Science: pKa Control

The pKa of benzylamine is 9.33 [1]. To move it between phases, you must obey the pH Rule of 2 :

  • To Solubilize in Water (Ionic): pH must be

    
     pKa - 2 (Target pH < 7).
    
  • To Solubilize in Organics (Neutral): pH must be

    
     pKa + 2 (Target pH > 11.5).
    

Many researchers fail because they only adjust to pH 9-10, leaving ~50% of the amine charged and trapped in the aqueous layer.

Step-by-Step Protocol
StepActionChemical Logic
1. Acidify Dissolve crude in organic solvent (e.g., DCM). Add 1M HCl until aqueous pH < 2.Converts Amine (

)

Salt (

). The amine moves to the Water layer.[1]
2. Wash Shake and separate. Keep the Aqueous layer. Discard the Organic layer.Neutral impurities remain in the organic layer and are removed.
3. Basify Cool the aqueous layer on ice.[2] Add 6M NaOH dropwise until pH > 12.Converts Salt (

)

Free Base (

). The amine becomes insoluble in water.
4. Extract Add fresh DCM. Shake and collect the Organic layer.The now-neutral amine migrates back to the organic phase.
5. Dry Dry over

(Sodium Sulfate).
Removes residual water to prevent hydrolysis or side reactions.

Module 3: HPLC Method Development

The Issue: Broad peaks or shifting retention times in analytical HPLC.

The "High pH" Advantage

Traditional HPLC uses low pH (TFA/Formic Acid). For benzylamines, this protonates the nitrogen, often leading to secondary interactions with the column stationary phase (peak tailing).

Recommendation: Use a "Hybrid" silica column (e.g., Waters XTerra or Phenomenex Gemini) that is stable up to pH 12.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.

  • Benefit: The amine remains neutral. This drastically improves peak shape and increases retention (hydrophobic interaction dominates), separating it from polar impurities.

Visualization: HPLC Logic Flow

HPLC Start HPLC Method Development PH_Choice Choose pH Strategy Start->PH_Choice Low_PH Low pH (pH 2-3) (0.1% TFA/Formic Acid) PH_Choice->Low_PH High_PH High pH (pH 10-11) (NH4OH / Bicarbonate) PH_Choice->High_PH Low_Result Result: Amine Protonated (Ionic) Risk: Tailing, Low Retention Low_PH->Low_Result High_Result Result: Amine Neutral Benefit: Sharp Peak, High Retention High_PH->High_Result

Figure 2: Comparison of Low pH vs. High pH strategies for basic amine analysis.

Module 4: The "Mystery Solid" (Carbonate Formation)

The Issue: A white solid precipitates in your pure oil upon standing on the bench.

Diagnosis: Benzylamines are nucleophilic and react with atmospheric


 to form carbamates or carbonate salts.


Prevention:

  • Store all free-base benzylamines under Nitrogen or Argon.

  • Long-term Storage: Convert the free base to a Hydrochloride (HCl) salt.

    • Protocol: Dissolve amine in

      
      . Add 2M HCl in 
      
      
      
      dropwise. Filter the white precipitate. The salt is indefinitely stable and resistant to oxidation [4].

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link]

  • Teledyne ISCO. (2012).[3] RediSep Amine Functionalized Column: Purification of High pKa Organic Compounds. Application Note AN31. Retrieved from [Link]

  • Waters Corporation. (2024). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of Benzyl(oxan-4-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Improving Purity of Crude Benzyl(oxan-4-ylmethyl)amine CAS Reference (Generic): 405096-76-2 (Free Base) / Analogous Salts

Introduction: The "Sticky Oil" Problem

Welcome to the technical support hub. If you are synthesizing Benzyl(oxan-4-ylmethyl)amine—likely via reductive amination of benzaldehyde and (tetrahydropyran-4-yl)methanamine (or the inverse pair)—you are likely facing a common triad of issues:

  • Bis-alkylation: The formation of the tertiary amine impurity.[1]

  • Boron Complexation: "Gunk" that refuses to leave the organic phase.

  • Physical State: The free base is often a viscous oil that resists crystallization.

This guide moves beyond standard textbook workups. We treat the purification as a logic gate system , where every step is a checkpoint that validates the purity of the stream before moving forward.

Module 1: The Chemical Workup (First Line of Defense)

Q: My crude reaction mixture is a sticky gum. How do I remove the boron salts effectively?

A: Standard water washes are insufficient for Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride reactions. Boron salts form lipophilic complexes with amines. You must break this coordination before extraction.

The "Abdel-Magid" Quench Protocol: Do not just add water. Follow this sequence to liberate your amine from the boron complex:

  • Quench: Add Methanol (MeOH) dropwise to destroy excess hydride.

  • Acid Hydrolysis: Add 1N HCl until pH < 2. Stir vigorously for 30 minutes. Why? This hydrolyzes the B-N bonds.

  • Basification: Slowly add 1N NaOH or saturated NaHCO₃ until pH > 10.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Checkpoint: If your organic layer is still cloudy or an emulsion forms, the boron was not fully hydrolyzed. Return to Step 2.

Module 2: Acid-Base Extraction Logic (The Self-Validating System)

Q: I have unreacted benzaldehyde and benzyl alcohol in my product. How do I remove them without a column?

A: Use the "Phase Switch" technique. Since your product is a basic secondary amine, you can toggle its solubility to leave neutral impurities (aldehydes, alcohols) behind.

The Protocol:

  • Dissolution: Dissolve crude oil in EtOAc.

  • Extraction 1 (Acidic): Extract with 1M HCl (3x).

    • Chemistry: Product becomes the hydrochloride salt (Water Soluble). Neutral impurities stay in EtOAc.

    • Action:Keep the Aqueous Layer. Discard the Organic Layer (contains benzaldehyde/alcohol).

  • Wash: Wash the aqueous acidic layer once with fresh EtOAc to remove trace neutrals.

  • Switch (Basic): Basify the aqueous layer with 4M NaOH (pH > 12) in the presence of fresh DCM.

    • Chemistry: Product returns to Free Base (Organic Soluble).

  • Extraction 2: Collect the DCM layer. Dry over Na₂SO₄ and concentrate.

Visualizing the Workflow:

AcidBaseExtraction Start Crude Mixture (Amine + Neutrals) Acidify Add 1M HCl Extract with EtOAc Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 Org1 Organic Layer 1 (Contains Benzaldehyde/Alcohol) PhaseSep1->Org1 Neutrals stay Aq1 Aqueous Layer 1 (Contains Amine-HCl) PhaseSep1->Aq1 Amine migrates Basify Add NaOH (pH > 12) Add Fresh DCM Aq1->Basify PhaseSep2 Phase Separation Basify->PhaseSep2 Aq2 Aqueous Layer 2 (Waste) PhaseSep2->Aq2 Org2 Organic Layer 2 (Purified Amine Free Base) PhaseSep2->Org2 Product Recovered

Figure 1: The "Phase Switch" Acid-Base Extraction Workflow for removing neutral impurities.

Module 3: Advanced Impurity Scavenging

Q: I still see starting primary amine (approx. 5-10%) in the NMR. It co-elutes on TLC.

A: Secondary and primary amines are difficult to separate by flash chromatography due to similar pKa and polarity. Use Chemoselective Scavenging instead of chromatography.

The Solution: Polymer-Supported Isocyanate (PS-NCO) PS-Isocyanate resins react rapidly with primary amines to form urea derivatives that remain covalently bound to the solid bead. Secondary amines (your product) react much slower due to steric hindrance, especially with the bulky oxan-4-ylmethyl group.

Protocol:

  • Dissolve crude amine in dry DCM (approx. 10 mL/g).

  • Add PS-Isocyanate resin (1.2 - 1.5 equivalents relative to the impurity).

  • Stir gently at room temperature for 2-4 hours.

  • Filter the mixture. The impurity stays on the filter paper; your purified product is in the filtrate.

Comparison of Scavenging Methods:

Impurity TypeScavenger / ReagentMechanismOutcome
Primary Amine PS-IsocyanateUrea FormationImpurity binds to bead (Solid)
Excess Aldehyde PS-Trisamine or Bisulfite WashImine formation / AdductImpurity binds to bead or Aqueous
Boron Salts Methanol / HClHydrolysisSolubilized in Aqueous

Module 4: Final Form & Crystallization (The "Oil" Fix)

Q: My product is a yellow oil. I need a solid for stability and easy weighing. How do I crystallize it?

A: Benzyl(oxan-4-ylmethyl)amine free base is typically an oil. To get a solid, you must form the Hydrochloride (HCl) or Oxalate salt. The HCl salt is preferred for biological testing.

The "Crash-Out" Protocol:

  • Solvent Choice: Dissolve the oily free base in a minimal amount of Diethyl Ether (Et₂O) or Isopropyl Acetate (IPAc) . Avoid alcohols initially as they increase solubility.

  • Acid Addition: Add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise with vigorous stirring.

    • Stoichiometry: Use 1.05 equivalents of HCl.

  • Observation: A white precipitate should form immediately.

  • Maturation: If it gums up (oils out), add a few drops of Isopropanol (IPA) and heat gently to reflux, then let it cool slowly to room temperature. This promotes crystal lattice formation over amorphous gum.

  • Isolation: Filter the white solid and wash with cold Et₂O.

Visualizing Crystallization Logic:

SaltFormation Oil Free Base (Oil) Solvent Dissolve in Et2O Oil->Solvent Acid Add HCl (in Ether) Solvent->Acid Precip Precipitate Forms? Acid->Precip Solid Filter Solid (HCl Salt) Precip->Solid Yes Gum Gummy/Oily Solid Precip->Gum No Anneal Add drops of IPA Heat & Cool Gum->Anneal Anneal->Solid

Figure 2: Decision tree for converting the oily free base into a handleable solid salt.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection and crystallization of amines).

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 59, 1-714.

Sources

Technical Support Center: Catalyst Selection for Efficient Benzylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Optimization, Troubleshooting, and Scalability

Introduction: Triage Your Synthesis

Welcome to the Advanced Synthesis Support Center. As Senior Application Scientists, we understand that synthesizing benzylamines is deceptively simple. While the core transformation is elementary, achieving high selectivity (primary vs. secondary amines) and preventing hydrogenolysis (deamination) requires precise catalyst selection tailored to your specific precursor.

Use the decision matrix below to identify the optimal catalytic workflow for your starting material.

Workflow Visualization: Catalyst Decision Matrix

CatalystSelection Start Select Precursor Nitrile Benzonitrile Start->Nitrile Aldehyde Benzaldehyde Start->Aldehyde Alcohol Benzyl Alcohol Start->Alcohol RaneyNi Raney® Nickel (High Pressure H2, NH3) Nitrile->RaneyNi Standard Ind. PdC Pd/C + Acid (Risk: Hydrogenolysis) Nitrile->PdC Mild Conditions RedAm Reductive Amination (Pd/C or Pt/C) Aldehyde->RedAm Standard BioCat ω-Transaminase (Chiral/Mild) Aldehyde->BioCat Enantioselective BorrowH Borrowing Hydrogen (Ru or Ir Homogeneous) Alcohol->BorrowH Green Chem

Figure 1: Strategic decision tree for selecting the appropriate catalytic system based on available precursors.

Module 1: Nitrile Hydrogenation (Heterogeneous Catalysis)

Primary Issue: Formation of secondary amines (dibenzylamine) and catalyst poisoning.

Technical Briefing

The hydrogenation of benzonitrile is a consecutive reaction network. The primary benzylamine product is highly reactive; it can condense with the intermediate imine to form a secondary amine (dibenzylamine). Furthermore, on Palladium surfaces, the benzylamine can undergo hydrogenolysis to form toluene and ammonia.

Troubleshooting & FAQ

Q: My reaction yields >20% dibenzylamine. How do I stop the condensation side-reaction? A: This is a kinetic competition issue. The condensation of benzylamine with the imine intermediate is surface-mediated.[1]

  • Solution 1 (The Ammonia Effect): Add anhydrous ammonia or ammonium hydroxide to the reaction mixture. This shifts the equilibrium of the imine formation backward and competitively absorbs on the catalyst surface, blocking the sites required for the condensation reaction.

  • Solution 2 (Catalyst Switch): Switch from Pd/C to Raney® Nickel or Co/SiO2 . Nickel and Cobalt are less prone to facilitating the condensation reaction compared to Palladium.

  • Solution 3 (Acidity): Run the reaction in acidic media (e.g., acetic acid or HCl/MeOH). Protonating the primary amine renders it non-nucleophilic, preventing it from attacking the imine intermediate.

Q: I am seeing significant toluene formation (Hydrogenolysis). A: You are likely using Pd/C at elevated temperatures.

  • Root Cause: Palladium is an excellent catalyst for C-N bond cleavage (debenzylation).

  • Fix: Lower the temperature (<40°C) or switch to Pt/C (Platinum on Carbon), which retains hydrogenation activity but has significantly lower hydrogenolysis rates. Alternatively, use a catalyst poison/modifier (e.g., sulfided Pt/C) to attenuate activity.

Module 2: Borrowing Hydrogen (Homogeneous Catalysis)

Primary Issue: Low conversion or catalyst deactivation by water.

Technical Briefing

"Borrowing Hydrogen" (BH) allows the use of stable benzyl alcohols as alkylating agents.[2] A metal complex (typically Ru or Ir) dehydrogenates the alcohol to an aldehyde, which condenses with the amine to form an imine, which is then re-hydrogenated by the metal hydride species formed in the first step.[3]

Troubleshooting & FAQ

Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. A: This is often due to water accumulation .

  • Mechanism: The condensation step releases water. While BH is "atom economical," water can inhibit the imine formation equilibrium or deactivate sensitive organometallic catalysts.

  • Fix: Add molecular sieves (4Å) to the reaction vessel to scavenge water continuously. Ensure your solvent (often toluene or t-amyl alcohol) is anhydrous at the start.

Q: Which ligand system should I use for Ruthenium? A: For benzylamine synthesis, phosphine ligands are critical.

  • Recommendation: Use [Ru(p-cymene)Cl2]2 with DPEphos or Xantphos . These wide-bite-angle phosphines stabilize the active catalytic species and facilitate the hydride transfer steps.

Module 3: Biocatalysis (ω-Transaminases)

Primary Issue: Unfavorable equilibrium and substrate inhibition.

Technical Briefing

Transaminases transfer an amino group from a donor (e.g., isopropylamine) to your benzaldehyde/ketone. This is the superior route for chiral alpha-substituted benzylamines.

Troubleshooting & FAQ

Q: The reaction reaches 50% and stops. Is the enzyme dead? A: Likely not. You have reached thermodynamic equilibrium.

  • The Problem: The reaction is reversible. As product accumulates, the reverse reaction accelerates.

  • Fix: You must displace the equilibrium.

    • Excess Donor: Use a large excess (10-50 equivalents) of the amine donor (e.g., isopropylamine).

    • Product Removal: If using alanine as a donor, use Lactate Dehydrogenase (LDH) to remove the pyruvate byproduct (converting it to lactate), driving the reaction forward.

    • In-situ Product Removal (ISPR): Use a biphasic system with an organic solvent to extract the benzylamine product as it forms.

Module 4: Experimental Protocol

Standard Operating Procedure: High-Selectivity Nitrile Hydrogenation

Objective: Synthesis of Benzylamine from Benzonitrile with <5% Secondary Amine. Catalyst: Raney® Nickel (W.R. Grace 2800 or equivalent).

Safety Warning: Raney Nickel is pyrophoric when dry. Always handle under water or inert atmosphere. Never expose dry catalyst to air.

Reagents & Equipment
  • Substrate: Benzonitrile (100 mmol, 10.3 g)

  • Catalyst: Raney® Nickel slurry (approx. 1.0 g dry weight)

  • Solvent: Methanol (100 mL)

  • Additive: Aqueous Ammonia (25%, 10 mL)

  • Reactor: High-pressure stainless steel autoclave (e.g., Parr reactor)

Step-by-Step Workflow
  • Catalyst Preparation:

    • Wash the Raney Nickel slurry three times with Methanol to remove water. Decant carefully; do not let the catalyst dry out.

    • Transfer the catalyst slurry into the autoclave liner.

  • Loading:

    • Add the Benzonitrile and Methanol to the autoclave.

    • Add the Aqueous Ammonia.[4] Note: Ammonia suppresses dibenzylamine formation.

  • Pressurization:

    • Seal the reactor. Purge with Nitrogen (3x, 5 bar) to remove oxygen.

    • Purge with Hydrogen (3x, 5 bar).

    • Pressurize to 40 bar (approx. 580 psi) with Hydrogen.

  • Reaction:

    • Heat to 80°C with vigorous stirring (>800 rpm). Note: Mass transfer is critical in heterogeneous hydrogenation.

    • Monitor pressure drop. Repressurize if necessary to maintain >30 bar.

    • Reaction time is typically 2–4 hours.

  • Workup:

    • Cool to room temperature. Vent hydrogen carefully.

    • Filter the catalyst through a Celite pad under an inert blanket (Argon/Nitrogen) . Do not suck the filter dry. Keep the filter cake wet with water/methanol before disposal in a designated waste container.

    • Concentrate the filtrate under reduced pressure to remove ammonia and methanol.

    • Purify via distillation (bp 184-185°C) or convert to HCl salt for recrystallization.

Reaction Network Visualization

ReactionNetwork BN Benzonitrile Imine Benzylimine (Intermediate) BN->Imine +2H BA Benzylamine (Target) Imine->BA +2H DBA Dibenzylamine (Side Product) Imine->DBA +H2 (via Condensation) BA->Imine Condensation Tol Toluene (Hydrogenolysis) BA->Tol Pd/C, Heat

Figure 2: Reaction pathways in benzonitrile hydrogenation. Red paths indicate undesirable side reactions (condensation and hydrogenolysis).

Summary Data: Catalyst Performance Comparison

Catalyst SystemPrecursorMajor Selectivity IssueOptimal ConditionsRef.
Raney® Ni BenzonitrileSecondary Amine80°C, 40 bar H2, NH3 additive[1, 2]
Pd/C (5%) BenzonitrileToluene (Hydrogenolysis)<40°C, Acidic Media (HCl)[3]
[Ru(p-cymene)Cl2]2 Benzyl AlcoholIncomplete Conversion110°C, DPEphos ligand, Mol. Sieves[4]
ω-Transaminase BenzaldehydeEquilibrium LimitationExcess Isopropylamine, pH 7-8[5]

References

  • Process for the production of benzylamine and dibenzylamine. US Patent 4163025A. (Describes the use of Raney Nickel and countercurrent flow for high selectivity). Link

  • Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering. (Comparison of Ni, Co, and Pd catalysts). Link

  • Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Catalysis. (Detailed mechanism of hydrogenolysis vs hydrogenation). Link

  • Borrowing Hydrogen for Organic Synthesis. ACS Central Science. (Review of homogeneous catalysts including Ru-systems for alcohol amination). Link

  • Transaminase biocatalysis for chiral amines of pharmaceutical impact. Periodica Polytechnica Chemical Engineering. (Guide to biocatalytic equilibrium management). Link

Sources

Troubleshooting low conversion in N-alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

N-Alkylation Technical Support Hub Current Status: Operational | Topic: Troubleshooting Low Conversion

Welcome to the N-Alkylation Support Center. As a Senior Application Scientist, I often see researchers abandon viable synthetic routes because of "low conversion," mistaking a kinetic stall for a thermodynamic impossibility. N-alkylation (typically via SN2) is deceptively simple: mix an amine and an alkyl halide. However, it is governed by a rigid set of physical-organic constraints.

This guide is not a textbook; it is a diagnostic tool designed to unblock your specific experimental bottleneck.

Part 1: The Diagnostic Logic (Start Here)

Before adding more reagent or cranking the heat, diagnose the type of failure you are experiencing. Use the logic tree below to identify your specific issue.

Troubleshooting_Logic start START: Characterize the Failure check_tlc Check TLC/LCMS at t=4h vs t=24h start->check_tlc stall Scenario A: Reaction Stalls (e.g., 50% conv. then stops) check_tlc->stall Conversion plateaus sluggish Scenario B: Sluggish/No Reaction (<10% conv. after 24h) check_tlc->sluggish Little/No Product messy Scenario C: High SM Consumption but Low Yield (Over-alkylation) check_tlc->messy Multiple Spots fix_stall FIX: The 'Proton Trap' Increase Base Stoichiometry or Solubility stall->fix_stall fix_sluggish FIX: Activation Energy Switch to Polar Aprotic or Finkelstein (NaI) sluggish->fix_sluggish fix_messy FIX: Selectivity Dilution, Excess Amine, or Reductive Amination messy->fix_messy

Figure 1: Decision matrix for diagnosing N-alkylation failures based on kinetic profiles.

Part 2: Troubleshooting Guides & FAQs

Category A: The "50% Stall" (The Proton Trap)

Symptom: The reaction proceeds well initially but stops at roughly 50% conversion. Adding more alkyl halide does nothing. Diagnosis: Your product is killing your reactant. As the amine (Nu) reacts with the alkyl halide (R-X), it produces acid (HX). If your base is insufficient or insoluble, this HX protonates your remaining starting amine, turning it into a non-nucleophilic ammonium salt.

Q: I used 1 equivalent of base. Why isn't that enough? A: In N-alkylation, the base acts as an acid scavenger, not a catalyst.

  • The Trap:

    
    
    
  • The Consequences:

    
     (Dead Nucleophile)
    
  • The Fix: You theoretically need 0.5 eq of amine to react and 0.5 eq to sacrifice itself as a base if no external base is added. To get 100% conversion, you need at least 1.0 eq of an external base that is stronger or more available than your starting amine.

  • Recommendation: Use 2.0–3.0 equivalents of base (e.g., DIPEA, K2CO3) to ensure the starting amine remains deprotonated and active.

Category B: The "Sluggish" Reaction (Reactivity & Solvents)

Symptom: Starting material (SM) is intact. Product forms trace amounts over 24 hours. Diagnosis: The activation energy (


) is too high. This is usually due to a poor leaving group (Cl vs I), steric hindrance, or "Solvent Cage" effects where the nucleophile is over-solvated.

Q: I am using Ethanol because my amine dissolves in it. Why is the reaction slow? A: Protic solvents (EtOH, MeOH, Water) are "nucleophile killers" in SN2 chemistry. They form a hydrogen-bond cage around the nitrogen lone pair, stabilizing the ground state and raising the activation energy.

  • The Fix: Switch to Polar Aprotic Solvents (DMF, DMSO, NMP, or Acetonitrile). These solvate cations (K+, Na+) well but leave the nucleophilic anion/amine "naked" and highly reactive.

Q: My alkyl chloride is cheap, but it won't react. Do I have to buy the expensive iodide? A: No. You can generate the iodide in situ using the Finkelstein Modification .

  • Mechanism: Add 10–20 mol% (catalytic) or 1.0 eq (stoichiometric) Sodium Iodide (NaI).

  • The alkyl iodide (R-I) reacts hundreds of times faster with your amine than the chloride.

Category C: Over-Alkylation (The Selectivity Trap)

Symptom: SM is consumed, but TLC shows dialkylated and quaternized byproducts. Diagnosis: The product (secondary amine) is often more nucleophilic than the starting material (primary amine) because alkyl groups are electron-donating.

Q: How do I stop at the mono-alkylated product? A: You are fighting thermodynamics.

  • Stoichiometry: Use a large excess of the starting amine (5–10 eq). This statistically ensures the alkyl halide collides with SM, not product.

  • Reductive Amination: If possible, abandon direct alkylation. React your amine with an aldehyde/ketone to form an imine, then reduce. This completely avoids over-alkylation.[1]

  • Protecting Groups: Use a sulfonamide (Fukuyama synthesis) or trifluoroacetamide to lower the nucleophilicity of the product immediately upon formation.

Part 3: Optimized Protocols

Protocol 1: Finkelstein-Assisted N-Alkylation (For unreactive alkyl chlorides)

Use this when standard heating in MeCN fails.

ReagentEquivalentsRole
Amine (SM) 1.0Nucleophile
Alkyl Chloride 1.1–1.2Electrophile
NaI (Sodium Iodide) 0.2 (Cat) or 1.0Activator (Halogen Exchange)
Base (Cs₂CO₃) 2.5Acid Scavenger (Cesium effect aids solubility)
Solvent (DMF) 0.2 M Conc.Polar Aprotic Medium

Step-by-Step:

  • Dissolve Alkyl Chloride (1.1 eq) and NaI (0.2 eq) in DMF. Stir at RT for 30 mins to allow partial conversion to Alkyl Iodide.

  • Add Base (Cs₂CO₃, 2.5 eq).

  • Add Amine (1.0 eq).[1]

  • Heat to 60°C. Monitor via LCMS.

    • Note: If the reaction turns yellow/brown, iodine is liberated. Add a pinch of Na₂S₂O₃ during workup.

Protocol 2: Phase Transfer Catalysis (PTC) (For solubility issues)

Use this when your base is inorganic (K₂CO₃/NaOH) and your amine is lipophilic.

ComponentRecommendation
Organic Phase Toluene or DCM (Contains Amine + Alkyl Halide)
Aqueous Phase 50% NaOH or sat. K₂CO₃
Catalyst TBAB (Tetrabutylammonium bromide) (5–10 mol%)

Mechanism: The TBAB shuttles the hydroxide/carbonate anion into the organic layer to deprotonate the ammonium intermediate, or shuttles the deprotonated amide (if acidic) into the organic phase.

Part 4: Comparative Data Table

Base & Solvent Selection Matrix

BasepKa (Conj. Acid)Best SolventApplication Notes
TEA / DIPEA ~10–11DCM, THF, MeCNStandard organic bases. Good for soluble amines. Can act as nucleophiles themselves (quaternization risk with MeI).
K₂CO₃ 10.3DMF, Acetone, MeCNThe "Workhorse." Requires polar solvent for solubility.
Cs₂CO₃ 10.3DMF, NMP"Cesium Effect": Higher solubility and larger cation radius often accelerates SN2 rates compared to Potassium.
NaH 35THF, DMFStrong Base. Irreversible deprotonation. Use only for amides/sulfonamides, NOT amines (too dangerous/unnecessary).

References

  • Mechanism of SN2 Reactions & Steric Hindrance

    • Ashenhurst, J. The SN2 Mechanism. Master Organic Chemistry. [Link]

  • Finkelstein Reaction

    • Finkelstein Reaction. Organic Chemistry Portal. [Link]

  • Preventing Over-Alkylation

    • ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation. [Link]

  • Phase Transfer Catalysis

    • Starks, C. M.[2][3] Phase-transfer catalysis.[2][3][4] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc. 1971, 93, 1, 195–199. [Link]

  • Solvent Effects in Organic Chemistry

    • LibreTexts Chemistry. 8.8: Structural and Solvent Effects in SN2 Reactions. [Link]

Sources

Technical Support Center: Synthesis of Benzyl(oxan-4-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SYN-THP-BNZ-001 Topic: Solvent Effects & Protocol Optimization for Reductive Amination Target Molecule: Benzyl(oxan-4-ylmethyl)amine (N-benzyl-1-(tetrahydro-2H-pyran-4-yl)methanamine)

Executive Summary

You are attempting to synthesize a secondary amine via reductive amination, coupling a tetrahydropyran (oxan) moiety with a benzyl group. The success of this reaction hinges on the delicate balance between imine formation equilibrium and the selectivity of the reducing agent .

For this specific scaffold, Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) paired with Sodium Triacetoxyborohydride (STAB) is the industry-standard "Process A" recommendation. This guide details why this combination supersedes protic solvents like Methanol for this specific transformation and provides troubleshooting for common failure modes.

Module 1: Solvent Selection & Mechanistic Impact[1]

The choice of solvent dictates the reaction pathway.[1] Below is a comparative analysis of solvent behaviors specifically for the coupling of Benzylamine and Tetrahydro-2H-pyran-4-carbaldehyde .

SolventRecommended Reducing AgentMechanistic ImpactSuitability Rating
DCM / DCE STAB (Na(OAc)₃BH)Non-Coordinating: Does not compete with the aldehyde. Excellent solubility for the organic reactants.[2] Allows STAB to function without decomposition.⭐⭐⭐⭐⭐ (Optimal)
Methanol (MeOH) NaCNBH₃ / H₂-Pd/CProtic/Reactive: Accelerates imine formation but reacts rapidly with STAB (solvolysis), destroying the reagent. Requires toxic cyanoborohydride or hydrogenation equipment.⭐⭐ (Conditional)
THF STABCoordinating: Can slow down kinetics due to Lewis basicity. Borohydride salts often precipitate, causing heterogeneous mixtures that trap intermediates.⭐⭐⭐ (Alternative)
Toluene NaBH₄ (Stepwise)Azeotropic: Used only if pre-forming the imine and removing water via Dean-Stark. Unnecessary for STAB protocols.⭐ (Legacy Method)
The "STAB" Advantage in Aprotic Solvents

Using STAB in DCM allows for a "Direct Reductive Amination." Unlike NaBH₄, STAB is mild enough that it will not reduce the aldehyde significantly but will rapidly reduce the protonated iminium ion formed in situ.

Visualizing the Pathway

The following diagram illustrates the competitive pathways and where solvent choice interferes.

ReactionPathway cluster_solvent Solvent Interference Aldehyde Tetrahydro-pyran-4-CHO + Benzylamine Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Fast in MeOH Slow in DCM SideProduct Alcohol Byproduct (Aldehyde Reduction) Aldehyde->SideProduct Competitive Reduction (High if using NaBH4) Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O (Acid Catalyzed) Product Benzyl(oxan-4-ylmethyl)amine Iminium->Product Reduction (STAB) Fastest Step Warning MeOH reacts with STAB (Decomposition)

Caption: Reaction mechanism highlighting the critical Iminium reduction step. STAB selectively reduces the Iminium ion, but requires aprotic solvents to avoid reagent decomposition.

Module 2: Troubleshooting & FAQs

Q1: My reaction in Methanol with STAB stalled at 30% conversion. Why?

Diagnosis: Reagent Decomposition. Explanation: STAB reacts with Methanol to form Sodium Trimethoxyborohydride and Hydrogen gas. This reaction is often faster than the reduction of your imine. Solution: Switch solvent to DCM or DCE . If you must use Methanol (e.g., solubility issues), you must switch the reducing agent to Sodium Cyanoborohydride (NaCNBH₃) or use a Pyridine-Borane complex.

Q2: I see a large "Alcohol" impurity (Tetrahydro-2H-pyran-4-yl-methanol).

Diagnosis: Direct reduction of the aldehyde. Explanation: This occurs if the reducing agent is added before the imine equilibrium is established, or if the reducing agent is too strong (like NaBH₄). Solution:

  • Pre-stir: Stir the amine and aldehyde in DCM for 30–60 minutes before adding STAB.

  • Add Acid: Add 1.0 equivalent of Acetic Acid . This catalyzes imine formation and protonates the imine to the iminium ion, which is reduced much faster than the aldehyde.

Q3: The product is stuck in the aqueous layer during workup.

Diagnosis: pH mismanagement. Explanation: The product is a secondary amine. At neutral or acidic pH, it exists as a salt (ammonium cation) and is water-soluble. Solution:

  • Quench with saturated NaHCO₃.

  • Crucial Step: Adjust the aqueous layer pH to >10 using 1N NaOH. This ensures the amine is free-based.

  • Extract with DCM (3x). The oxan ring increases water solubility slightly compared to pure alkyl chains, so aggressive extraction (salting out with NaCl) may be needed.

Module 3: Validated Experimental Protocol

Method: Direct Reductive Amination using STAB in DCM. Scale: 1.0 mmol (Adjust proportionally).

Reagents
  • Amine: Benzylamine (1.0 equiv, 107 mg)

  • Aldehyde: Tetrahydro-2H-pyran-4-carbaldehyde (1.1 equiv, 125 mg)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 296 mg)

  • Solvent: Dichloromethane (DCM) (anhydrous, 10 mL)

  • Catalyst: Acetic Acid (glacial, 1.0 equiv, 60 µL)

Step-by-Step Procedure
  • Imine Formation:

    • Charge a dry flask with Tetrahydro-2H-pyran-4-carbaldehyde and DCM .

    • Add Benzylamine followed by Acetic Acid .

    • Checkpoint: Stir at Room Temperature (RT) for 30–45 minutes under Nitrogen. (This allows the imine equilibrium to establish).

  • Reduction:

    • Cool the mixture to 0°C (ice bath). Note: Cooling is optional but recommended to suppress side reactions.

    • Add STAB in one portion.

    • Remove ice bath and warm to RT. Stir for 4–16 hours.

    • Monitoring: Check TLC (Mobile Phase: 5% MeOH in DCM). Stain with Ninhydrin (amine) or PMA.

  • Workup (Critical for Yield):

    • Quench by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir for 15 mins until gas evolution ceases.

    • Phase Check: Measure pH of aqueous layer. If pH < 9, add 1M NaOH dropwise until pH ~10-11.

    • Separate layers.[3] Extract aqueous layer with DCM (3 x 10 mL).

    • Combine organics, dry over Na₂SO₄, filter, and concentrate.[4]

  • Purification:

    • If necessary, purify via flash chromatography (Silica gel; Gradient: 0→5% MeOH in DCM with 1% NH₄OH additive to prevent streaking).

Module 4: Decision Tree for Optimization

Use this flow to diagnose low yields or impurities.

Troubleshooting Start Problem: Low Yield / Impurities CheckSolvent Is Solvent Protic (MeOH/EtOH)? Start->CheckSolvent CheckReagent Is Reagent STAB? CheckSolvent->CheckReagent No (DCM/THF) CheckSolvent->CheckReagent Yes SolventIssue STOP: STAB decomposes in MeOH. Switch to DCM or use NaCNBH3. CheckReagent->SolventIssue Yes (in MeOH) CheckAlcohol Is Alcohol Impurity Present? CheckReagent->CheckAlcohol Yes (in DCM) PreStir Action: Increase Pre-stir time Add 1.0 eq Acetic Acid CheckAlcohol->PreStir Yes CheckAqLoss Is Product in Aqueous Layer? CheckAlcohol->CheckAqLoss No AdjustPH Action: Adjust pH > 10 Use NaCl to salt out CheckAqLoss->AdjustPH Yes

Caption: Diagnostic flowchart for optimizing the reductive amination of Benzyl(oxan-4-ylmethyl)amine.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[6]

  • Common Organic Chemistry. (n.d.). "Sodium Triacetoxyborohydride (STAB) Reaction Guide."

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents."

Sources

Technical Support Center: Reaction Temperature Management in Benzylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Temperature Control for Selectivity & Safety in Benzylamine Synthesis Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current)

Introduction: The Thermal Tightrope

In benzylamine synthesis, temperature is not merely a variable; it is the primary switch determining the fate of your nitrogen nucleophile. The synthesis of primary benzylamines is notoriously plagued by the formation of secondary (


) and tertiary (

) amine impurities.

This guide moves beyond basic "recipe following" to explain the thermodynamic and kinetic drivers behind these impurities. We focus on the two most prevalent synthetic routes in drug development: Reductive Amination and Nitrile Reduction .

Module 1: Reductive Amination (Benzaldehyde + Ammonia)

The Challenge: Controlling the "Imine Equilibrium." The reaction proceeds through a reversible hemiaminal


 imine intermediate. The primary failure mode is over-alkylation , yielding dibenzylamine.
Mechanistic Insight: Temperature & Selectivity
  • Low Temperature (

    
    ):  Favors the kinetic trapping of the primary imine by the reducing agent.
    
  • High Temperature (

    
    ):  Accelerates the condensation of the newly formed benzylamine with unreacted benzaldehyde, forming a Schiff base that reduces to the secondary amine (dibenzylamine).
    
Troubleshooting Guide: Reductive Amination
SymptomProbable CauseThermal MechanismCorrective Action
High % Dibenzylamine Reaction temp too high during addition.High T increases

for imine exchange between product and starting material.
Cool reaction to

during imine formation. Maintain

during hydride addition.
Low Conversion Temp too low during reduction phase.Hydride transfer activation energy (

) not met.
After addition, allow ramp to

(Room Temp) to complete reduction.
Hydrobenzamide Precipitate Insufficient cooling during

addition.
Thermodynamic sink favored over imine reduction.Ensure vigorous stirring and maintain

. Increase

equivalents.
Module 2: Catalytic Hydrogenation (Benzonitrile Reduction)

The Challenge: Exotherm Management & Catalyst Deactivation. Nitrile reduction is highly exothermic (


).
Mechanistic Insight: Thermal Runaway & Poisoning
  • Runaway Risk: The reaction rate often doubles for every

    
     increase. An uncontrolled exotherm can lead to rapid pressure spikes in autoclaves.
    
  • Selectivity: Higher temperatures (

    
     on Pd/C) promote deamination (splitting C-N) or ring hydrogenation, yielding toluene or cyclohexylmethanamine.
    
Troubleshooting Guide: Hydrogenation
SymptomProbable CauseThermal MechanismCorrective Action
Reaction Stalls Catalyst Sintering.Localized "hot spots" on catalyst surface (

) degrade active sites.
Improve stirring (mass transfer) to dissipate heat. Lower bulk mantle temp.
Green/Blue Product Metal Leaching.High T promotes metal complexation with amines.Keep T

.[1] Use chelating wash (EDTA) in workup.
Toluene Formation Hydrogenolysis.[2]High T lowers activation barrier for C-N bond cleavage.Strictly limit T to

for Pd catalysts. Switch to Raney Ni (more robust).
Visual Logic: Selectivity Pathways

The following diagram illustrates the kinetic competition dictated by temperature in reductive amination.

ReductiveAminationSelectivity Start Benzaldehyde + NH3 Imine Primary Imine (Intermediate) Start->Imine Low T (<10°C) Benzylamine Benzylamine (Target 1° Amine) Imine->Benzylamine Reduction (NaBH4) Fast at RT SchiffBase N-Benzylidenebenzylamine (Secondary Imine) Benzylamine->SchiffBase + Benzaldehyde High T (>25°C) promotes this Dibenzyl Dibenzylamine (Impurity) SchiffBase->Dibenzyl Reduction

Figure 1: Kinetic pathway showing how elevated temperatures catalyze the reaction between the product (Benzylamine) and starting material, leading to dimer impurities.

Standardized Protocol: Reductive Amination (NaBH₄ Method)

Objective: Synthesis of Benzylamine with


 Dibenzylamine impurity.
Scale:  10 mmol Benzaldehyde.

Reagents:

  • Benzaldehyde (1.0 eq)

  • Ammonium Acetate (10.0 eq) - Excess is critical for selectivity

  • Sodium Cyanoborohydride (

    
    ) or Sodium Borohydride (
    
    
    
    ) (1.5 eq)
  • Methanol (Solvent)

Step-by-Step Procedure:

  • Nucleation (The Cold Phase):

    • Charge a round-bottom flask with Ammonium Acetate and Methanol.

    • CRITICAL: Cool the solution to

      
        using an ice/salt bath.
      
    • Add Benzaldehyde dropwise over 15 minutes.

    • Checkpoint: Monitor internal temperature. Do not exceed

      
      .
      
    • Stir at

      
       for 30 minutes to establish the hemiaminal/imine equilibrium.
      
  • Reduction (The Controlled Dosing):

    • Add the hydride reducing agent in small portions (powder) or dropwise (if dissolved) over 20 minutes.

    • Exotherm Alert: Hydride addition releases heat. If using

      
      , expect vigorous bubbling (
      
      
      
      gas).
    • Maintain pot temperature

      
       during this phase.
      
  • Completion (The Warm Up):

    • Remove the ice bath. Allow the reaction to warm to

      
       (Room Temp)  naturally.
      
    • Stir for 12-16 hours.

    • Why? This ensures complete reduction of the intermediate imine without providing enough thermal energy to drive the secondary amine side-reaction [1, 6].

  • Quench:

    • Cool back to

      
      . Acidify with concentrated HCl to pH < 2 (destroys excess hydride and solubilizes amine).
      
Decision Tree: Troubleshooting Impurities

Use this logic flow to diagnose reaction failures based on thermal history.

TroubleshootingFlow Start Analyze Crude Product (LCMS/NMR) Q1 Is Dibenzylamine > 10%? Start->Q1 Q2 Is Starting Material Present? Q1->Q2 No Action1 Action: Lower Addition Temp to 0°C & Increase NH3 eq Q1->Action1 Yes Q3 Is Product Colored/Tar? Q2->Q3 No Action2 Action: Increase Rxn Time at 25°C (Don't Heat) Q2->Action2 Yes Action3 Action: Check for Exotherm Spikes Q3->Action3 Yes Success Process Optimized Q3->Success No

Figure 2: Diagnostic workflow for identifying temperature-related failure modes in benzylamine synthesis.

References
  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996. Link

  • Benzonitrile Hydrogenation Safety: Hegedüs, L., et al. "Hydrogenation of benzonitrile over Pd/C catalysts." Applied Catalysis A: General, 2005. Link

  • Electrochemical Reductive Amination: "Selective Electrochemical Reductive Amination of Benzaldehyde." Caltech Authors, 2021. Link

  • Impurities in Benzylamine Synthesis: "Process for the production of benzylamine and dibenzylamine."[3] US Patent 4163025A.[3] Link

  • Catalytic Transfer Hydrogenation: "Continuous-flow transfer hydrogenation of benzonitrile using formate." Reaction Chemistry & Engineering, RSC, 2023. Link

  • General Mechanism: "Reductive Amination."[4][5][6][7] Master Organic Chemistry, 2017. Link

Sources

Technical Support Center: Purification of Benzyl(oxan-4-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Escalation for the purification of Benzyl(oxan-4-ylmethyl)amine (also known as N-benzyl-1-(tetrahydro-2H-pyran-4-yl)methanamine). It assumes the user has already attempted standard workups and is facing persistent impurity issues.

Ticket ID: PUR-AMINE-04 Subject: Removal of Persistent Impurities (Benzylamine, Aldehydes, Bis-alkylated byproducts) Classification: Secondary Amine Synthesis / Reductive Amination Workup[1]

Executive Summary & Molecule Profile

Compound: Benzyl(oxan-4-ylmethyl)amine Target Purity: >98% (HPLC/GC) Primary Synthesis Route: Reductive amination of 4-formyltetrahydropyran with benzylamine (or 4-aminomethyltetrahydropyran with benzaldehyde).[1]

This molecule is a secondary amine possessing a lipophilic benzyl group and a polar tetrahydropyran ether ring. This duality creates a unique solubility profile where the compound is soluble in organic solvents (DCM, EtOAc) but can retain water miscibility in its salt form.

Common Impurity Profile
Impurity TypeChemical IdentityOriginRemoval Difficulty
Primary Amine Benzylamine (or 4-aminomethyl THP)Excess starting materialHigh (Similar pKa to product)
Aldehyde Benzaldehyde / 4-formyl THPUnreacted starting materialLow (Chemical wash)
Tertiary Amine N,N-Dibenzyl derivativeOver-alkylation side reactionMedium (Chromatography/Salt)
Alcohol Benzyl alcoholReduction of benzaldehydeLow (Extraction/Distillation)
Inorganics Boron saltsReducing agent (NaBH₄/STAB)Low (Aqueous wash)

Diagnostic Flowchart (Troubleshooting Logic)

Before proceeding with a protocol, identify your specific failure mode using the logic tree below.

PurificationLogic Start START: Impurity Detected CheckType Identify Impurity Type (TLC / LCMS / NMR) Start->CheckType Aldehyde Aldehyde Present? CheckType->Aldehyde Aldehyde peak (CHO) PrimaryAmine Excess Benzylamine? CheckType->PrimaryAmine Primary Amine TertiaryAmine Tertiary Amine (Over-alkylation)? CheckType->TertiaryAmine Bis-benzylated Bisulfite Protocol A: Bisulfite Wash Aldehyde->Bisulfite Yes Distillation Protocol B: Vacuum Distillation PrimaryAmine->Distillation Large Quantity Chromo Protocol D: Buffered Chromatography PrimaryAmine->Chromo Trace Quantity Salts Protocol C: HCl Salt Recrystallization TertiaryAmine->Salts Crystallizable TertiaryAmine->Chromo Complex Mix

Figure 1: Decision matrix for selecting the appropriate purification workflow.

Technical Protocols (Step-by-Step)

Protocol A: Removal of Aldehydes (The Bisulfite Wash)

Issue: Presence of unreacted benzaldehyde or 4-formyltetrahydropyran.[1] Mechanism: Sodium bisulfite forms a water-soluble adduct with aldehydes, pulling them into the aqueous phase.[1]

  • Dissolve the crude amine mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible as bisulfite adducts can sometimes be voluminous and trap DCM.[1]

  • Prepare a 40% aqueous solution of Sodium Bisulfite (NaHSO₃) .

  • Wash the organic layer vigorously with the bisulfite solution (2 x 10 vol).

    • Observation: You may see a precipitate form at the interface. This is the adduct. Filter it off if it hinders phase separation.[1]

  • Wash with saturated Sodium Bicarbonate (NaHCO₃) to remove acidic residues.[1]

  • Dry organic layer over Na₂SO₄ and concentrate.[1][2][3]

Protocol B: Removal of Benzylamine (Vacuum Distillation)

Issue: Excess benzylamine (B.P. 185°C @ 760 mmHg) is contaminating the product. Why Extraction Fails: Both benzylamine (pKa ~9.[1]3) and your secondary amine product (pKa ~9.[1]5) protonate at similar pH levels.[1] Standard acid/base extraction cannot effectively separate them.[1][4]

  • Setup: Short-path distillation apparatus or Kugelrohr.

  • Conditions: High vacuum (<1 mmHg) is essential.[1]

  • Procedure:

    • Heat the oil bath. Benzylamine will distill first (expect ~40-50°C at 0.5 mmHg).[1]

    • The product, being significantly heavier (MW ~205 vs 107), will distill at a much higher temperature (likely >110°C at 0.5 mmHg).

  • Validation: Check the first fraction by NMR. If the benzylamine signals (singlet at ~3.8 ppm for CH₂) disappear from the pot residue, stop heating and recover the residue.

Protocol C: Salt Formation & Recrystallization (The "Clean-Up")

Issue: Persistent non-basic impurities or tertiary amines.[1] Mechanism: Secondary amines often form highly crystalline hydrochloride or oxalate salts, whereas tertiary amines or impurities may remain in the mother liquor.

  • Dissolution: Dissolve crude free base in a minimal amount of dry Diethyl Ether or Ethanol .[1]

  • Acidification:

    • Option 1 (HCl): Add 2M HCl in Diethyl Ether dropwise with stirring. A white precipitate should form immediately.[1]

    • Option 2 (Oxalate): Add 1 equivalent of Oxalic acid dissolved in hot ethanol.[1]

  • Isolation: Cool the mixture to 0°C for 2 hours. Filter the solid under argon/nitrogen (amine salts can be hygroscopic).

  • Washing: Wash the filter cake with cold ether.

  • Free-basing (Optional): If the free amine is required, partition the salt between 1M NaOH and DCM.[1] Separate, dry, and concentrate.

Protocol D: Buffered Chromatography (Silica Gel)

Issue: Tailing peaks, poor separation of amines on silica. Mechanism: Silica is acidic.[1] Amines stick to silanols, causing streaking.[1] You must neutralize the silica.

  • Mobile Phase: DCM : Methanol : Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) .[1]

    • Recommended Ratio: 95 : 4 : 1 (DCM:MeOH:NH₄OH).[1]

  • Column Pre-treatment: Flush the silica column with mobile phase before loading the sample. This deactivates the acidic sites.

  • Loading: Load sample as a liquid (in DCM) or dry load on Celite.

  • Elution: The tertiary amine (impurity) usually elutes first (less polar), followed by the secondary amine (product), and finally the primary amine (benzylamine).

Quantitative Data Reference

PropertyBenzylamine (Impurity)Benzyl(oxan-4-ylmethyl)amine (Product)Significance
Molecular Weight 107.15 g/mol ~205.3 g/mol Large difference favors distillation.[1]
Boiling Point 185°C (760 mmHg)>250°C (est. 760 mmHg)Distillation is viable.[1][5]
pKa (Conj. Acid) 9.33~9.5 - 9.8Too close for pH extraction separation.[1]
H-Bonding Primary (2 donors)Secondary (1 donor)Product is less polar; elutes faster on silica.[1]

FAQ: Expert Troubleshooting

Q: I tried acid-base extraction, but my product didn't extract into the organic layer during the basic wash. A: The "oxan-4-ylmethyl" (tetrahydropyran) moiety adds significant polarity.[1] If you used 1M HCl to pull it into water, and then neutralized to pH 10-12, the free base might still be partially water-soluble or forming an emulsion.[1]

  • Fix: Use Chloroform or DCM (3x extractions) instead of Ethyl Acetate or Ether.[1] Add brine to the aqueous layer to "salt out" the amine.

Q: Can I use a scavenger resin? A: Yes. To remove excess Benzylamine (primary amine), use an Aldehyde Resin (e.g., polymer-supported benzaldehyde).[1] Stir the crude mixture with the resin in DCM for 2-4 hours. The resin will covalently bind the primary amine (forming an imine). Filter the resin, and your secondary amine product remains in the filtrate.

Q: My NMR shows a "doublet" of benzyl protons. What is this? A: This is likely the protonated salt form or a restricted rotation conformer if you are running in CDCl₃. Add a drop of D₂O or NaOD to the NMR tube. If it collapses to a singlet, it was a salt/pH effect. If it remains complex, check for the Tertiary Amine impurity (N,N-dibenzyl species), where the benzyl protons become diastereotopic or chemically distinct.

References

  • Reductive Amination Methodology : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link[1]

  • Purification of Amines : Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 6th Edition, Butterworth-Heinemann, 2009.[1] (Standard reference for pKa and distillation data).

  • Chromatography of Amines : "Purification of Amines: Flash Chromatography Guide." Silicycle Application Notes. Link

  • Scavenging Resins : "Removal of Primary Amines using Polymer-Supported Reagents." Biotage Technical Notes. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Benzyl(oxan-4-ylmethyl)amine and all reagents before use.

Sources

Validation & Comparative

Definitive Characterization Guide: Benzyl(oxan-4-ylmethyl)amine

[1]

Executive Summary & Technical Context

Benzyl(oxan-4-ylmethyl)amine is a secondary amine intermediate frequently employed in medicinal chemistry as a linker motif.[1] It combines a lipophilic benzyl group with a polar, metabolic-stability-enhancing tetrahydropyran (oxane) ring.[1]

Critical Distinction: Researchers often confuse this target with its lower homologue, N-benzyl-tetrahydro-2H-pyran-4-amine .[1] The distinction lies in the methylene spacer (

1methylene-spaced1
Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: N-benzyl-1-(tetrahydro-2H-pyran-4-yl)methanamine[1]

  • Common Name: N-Benzyl-4-aminomethyltetrahydropyran[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 205.30 g/mol

  • Key Structural Feature: Secondary amine flanked by a benzyl group and a (pyran-4-yl)methyl group.[1]

Synthesis & Purity Workflow

To understand the impurity profile, one must understand the genesis of the sample. The standard synthesis involves the reductive amination of benzaldehyde with (tetrahydro-2H-pyran-4-yl)methanamine.[1]

Process Logic Diagram (DOT)

The following flow illustrates the critical decision points where impurities (imines, bis-benzylated byproducts) are introduced.

SynthesisWorkflowStartStart: Benzaldehyde + (Tetrahydro-2H-pyran-4-yl)methanamineImineIntermediate: Imine Formation(Equilibrium)Start->Imine- H2OReductionReduction Step(NaBH4 or NaBH(OAc)3)Imine->Reduction+ Hydride SourceCrudeCrude Mixture:Target + Bis-benzyl impurityReduction->CrudePurificationAcid/Base Extractionor Column ChromatographyCrude->PurificationFinalPure Benzyl(oxan-4-ylmethyl)aminePurification->FinalYield ~85%

Figure 1: Reductive amination workflow.[1] The critical impurity to monitor by NMR is the tertiary amine (bis-benzylated product) if stoichiometry is not controlled.[1]

NMR Characterization Data

The following data distinguishes the target from its precursors and potential isomers.

H NMR Assignment Table (CDCl , 400 MHz)

The diagnostic signal for this compound is the doublet at ~2.55 ppm , corresponding to the methylene group attached to the pyran ring. In the non-spaced isomer (N-benzyl-4-aminotetrahydropyran), this signal is replaced by a methine multiplet at ~2.7 ppm.[1]

PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H Phenyl7.20 – 7.35Multiplet (m)5H-Characteristic aromatic envelope.[1]
Ph-C

-N
Benzylic3.78Singlet (s)2H-Diagnostic for N-benzyl group.[1]
Pyran-2,6-H

O-CH

(eq)
3.96dd / m2H~11, 4Deshielded by Oxygen (Equatorial).[1]
Pyran-2,6-H

O-CH

(ax)
3.38td2H~11, 2Deshielded by Oxygen (Axial).[1]
N-C

-CH
Linker 2.55 Doublet (d) 2H 6.8 KEY IDENTITY PEAK.
Pyran-4-H Methine1.65 – 1.75Multiplet (m)1H-Shielded methine.[1]
Pyran-3,5-H Ring CH

1.25 – 1.60Multiplet (m)4H-Overlapping ring protons.[1]
N-H Amine~1.5 - 2.0Broad (br s)1H-Variable; solvent/concentration dependent.[1]

Note on Solvent Effects: In DMSO-d


 , the benzylic singlet often shifts to ~3.70 ppm, and the amine proton may appear distinct if the sample is dry. In CDCl

, the NH is often broadened or exchanged.
Comparative Analysis: Target vs. Alternatives

This table validates why this specific NMR signature confirms the structure against similar "look-alike" molecules.

FeatureTarget: Benzyl(oxan-4-ylmethyl)amine Alternative: N-Benzyl-4-aminotetrahydropyran Precursor: (Tetrahydro-2H-pyran-4-yl)methanamine
Structure Ph-CH

-NH-CH

-Pyran
Ph-CH

-NH-CH -Pyran
H

N-CH

-Pyran
Linker Signal Doublet (

2.55 ppm)
Triplet of triplets (

2.6-2.8 ppm)
Doublet (

2.39 ppm in DMSO)
Benzylic CH

Singlet (

3.78 ppm)
Singlet (

3.80 ppm)
Absent
Aromatic Region Present (5H)Present (5H)Absent

Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)

To ensure the "Linker Signal" (the doublet) is clearly resolved from the pyran ring protons:

  • Mass: Weigh 10–15 mg of the amine oil/solid.

  • Solvent: Dissolve in 0.6 mL CDCl

    
      (neutralized with basic alumina if the salt form is suspected, though free base is preferred for clear multiplicity).
    
  • Shimming: Ensure linewidth is <1.0 Hz. Poor shimming will merge the Pyran-2,6-H

    
     (td) signals, obscuring the coupling constants.[1]
    
  • Validation: Check the integration ratio of Aromatic (5H) : Benzylic (2H) . It must be exactly 2.5:1. If the aromatic integral is higher, suspect excess benzaldehyde or bis-benzylation.[1]

Protocol B: Rapid Purity Check (TLC & GC-MS)

While NMR is definitive for structure, GC-MS is superior for detecting trace bis-benzylated impurities.[1]

  • TLC System: 10% Methanol in Dichloromethane + 1% NH

    
    OH.[1]
    
    • Target R

      
      : ~0.4[1][2]
      
    • Bis-benzyl impurity R

      
      : ~0.8 (Much less polar).[1]
      
  • GC-MS: The target will show a molecular ion

    
     and a base peak at 
    
    
    (tropylium) or
    
    
    (N-benzylmethanimine fragment).[1]

References

  • Precursor Characterization: ChemicalBook & PubChem Data for CAS 130290-79-8. (Tetrahydro-2H-pyran-4-yl)methanamine 1H NMR in DMSO-d6.[1][3]

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862. [1]

  • General Benzylamine Shifts: SDBS Spectral Database for Organic Compounds. SDBS No. 2785 (Benzylamine) and derivatives.[1] [1]

  • Tetrahydropyran Ring Conformation: Hans J. Reich, University of Wisconsin. "NMR Data for Tetrahydropyran Derivatives."

Comparative Guide: Benzyl(oxan-4-ylmethyl)amine vs. Secondary Amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Physicochemical properties, synthetic utility, and bioisosteric advantages.

Executive Summary

In modern drug discovery, the modulation of lipophilicity and metabolic stability without altering steric bulk is a critical optimization strategy. Benzyl(oxan-4-ylmethyl)amine (also known as N-benzyl-1-(tetrahydropyran-4-yl)methanamine) represents a strategic "ether-switch" bioisostere to the classical Benzyl(cyclohexylmethyl)amine .

This guide objectively compares Benzyl(oxan-4-ylmethyl)amine against its carbocyclic and acyclic counterparts. By incorporating the polar tetrahydropyran (THP) core, this secondary amine offers a reduction in cLogP (~1.0–1.5 units) and improved aqueous solubility while maintaining the precise steric volume required for receptor binding.

Part 1: Physicochemical & Structural Analysis[1]

The core differentiation of Benzyl(oxan-4-ylmethyl)amine lies in the Tetrahydropyran (THP) Effect . Unlike the lipophilic cyclohexane ring, the THP ring introduces a dipole moment and hydrogen bond acceptor (HBA) capabilities, which significantly alters the solvation profile of the molecule.

Comparative Properties Table

The following table contrasts Benzyl(oxan-4-ylmethyl)amine with its direct carbocyclic analog (Cyclohexyl) and a standard acyclic amine (n-Hexyl).

FeatureBenzyl(oxan-4-ylmethyl)amine Benzyl(cyclohexylmethyl)amine N-Benzyl-n-hexylamine
Core Structure Tetrahydropyran (Ether)Cyclohexane (Carbocycle)Linear Alkyl Chain
Molecular Weight ~219.3 g/mol ~217.4 g/mol ~205.3 g/mol
cLogP (Approx) 2.1 – 2.4 3.5 – 3.8 3.9 – 4.2
H-Bond Acceptors 2 (Amine N, Ether O)1 (Amine N)1 (Amine N)
Topological Polar Surface Area ~21 Ų~12 Ų~12 Ų
Aqueous Solubility High (Dipole-assisted)Low (Lipophilic)Low (Lipophilic)
Metabolic Risk Low (Blocked benzylic-like sites)High (Cytochrome P450 hydroxylation)High (Terminal oxidation)

Expert Insight: The "Ether Switch" from cyclohexane to THP is a standard tactic to lower lipophilicity (LogD) to avoid "molecular obesity" in lead optimization. The 4-position of the THP ring is electronically deactivated compared to the 2-position, making it resistant to oxidative metabolism (O-dealkylation).

Part 2: Synthetic Protocols & Reactivity

Synthesis of Benzyl(oxan-4-ylmethyl)amine is most efficiently achieved via Reductive Amination . This method is preferred over direct alkylation due to the suppression of over-alkylation (quaternary salt formation).

Protocol A: Reductive Amination (Self-Validating)

Objective: Synthesis of Benzyl(oxan-4-ylmethyl)amine from Oxane-4-carbaldehyde and Benzylamine.

Reagents:

  • Oxane-4-carbaldehyde (1.0 equiv)

  • Benzylamine (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

  • Acetic Acid (catalytic, optional to adjust pH to ~5-6)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve Oxane-4-carbaldehyde (10 mmol) in DCM (50 mL). Add Benzylamine (10.5 mmol).

    • Validation Check: Monitor by TLC or LCMS. Formation of the imine is usually rapid (< 1 hour). If slow, add activated molecular sieves (4Å) to sequester water.

  • Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes.

    • Why STAB? STAB is milder than NaBH4 and selectively reduces the imine in the presence of the aldehyde, preventing direct reduction of the starting material.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Endpoint: LCMS should show disappearance of imine (M+H) and appearance of product peak.

  • Workup: Quench with saturated aqueous NaHCO3 (50 mL). Stir vigorously for 20 minutes to decompose boron complexes. Separate layers. Extract aqueous layer with DCM (2 x 30 mL).

  • Purification: Dry combined organics over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM with 1% NH4OH).

Protocol B: Nucleophilic Substitution (Alternative)

Reagents: (Oxan-4-yl)methyl methanesulfonate + Benzylamine (Excess).

  • Note: This route is less atom-economical and prone to bis-alkylation unless Benzylamine is used in large excess (5-10 equiv).

Part 3: Metabolic Stability & Bioisosteric Logic[2]

The strategic value of Benzyl(oxan-4-ylmethyl)amine is best understood through its metabolic profile compared to secondary amine competitors.

Microsomal Stability (The "Soft Spot" Analysis)
  • Cyclohexyl Analog: The cyclohexane ring is prone to P450-mediated hydroxylation at the C3 and C4 positions. This increases clearance (Cl_int).

  • THP Analog: The oxygen atom in the ring exerts an electron-withdrawing effect, deactivating the adjacent C3/C5 carbons toward oxidation. While the alpha-carbons (C2/C6) are potential sites for oxidation, the steric bulk of the 4-substituent generally protects the ring, resulting in extended half-life (

    
    ).
    
hERG Inhibition & Safety

Lipophilic secondary amines are frequent offenders for hERG channel inhibition (leading to cardiotoxicity).

  • Mechanism: hERG binding correlates with high LogP and basicity (pKa > 8).

  • Advantage: The THP analog lowers LogP by ~1.5 units, significantly reducing the probability of off-target hERG binding compared to the cyclohexyl analog.

Part 4: Visualization of Logic & Workflow

Diagram 1: Synthetic Workflow (Reductive Amination)

SynthesisWorkflow Start Start: Oxane-4-carbaldehyde + Benzylamine Imine Intermediate: Imine Formation (in DCM) Start->Imine - H2O Reduction Reduction: Add NaBH(OAc)3 (STAB) Imine->Reduction Hydride Transfer Quench Quench: Sat. NaHCO3 (pH > 8) Reduction->Quench Decomplexation Product Product: Benzyl(oxan-4-ylmethyl)amine Quench->Product Extraction

Caption: Step-by-step reductive amination workflow for the synthesis of Benzyl(oxan-4-ylmethyl)amine.

Diagram 2: Bioisosteric Decision Tree

BioisostereLogic Problem Lead Compound Issue: High Lipophilicity (LogP > 4) Poor Solubility CheckRing Does it contain a Cyclohexyl Ring? Problem->CheckRing Strategy Strategy: Apply Ether Switch CheckRing->Strategy Yes Solution Substitute with Tetrahydropyran (THP) Strategy->Solution Outcome Outcome: LogP -1.5 units Retained Steric Bulk Improved Metabolic Stability Solution->Outcome

Caption: Decision logic for replacing Cyclohexyl rings with Tetrahydropyran (THP) to optimize ADME properties.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 738564, Benzyl[(4-methoxyphenyl)methyl]amine. Retrieved from [Link]

  • Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
  • Drug Hunter (2025). Bioisosteres for Drug Hunters: Part 1 - Background and Applications. Retrieved from [Link]

Structure-Activity Relationship (SAR) of Benzyl(oxan-4-ylmethyl)amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Oxane Scaffold

In modern medicinal chemistry, Benzyl(oxan-4-ylmethyl)amine (also known as N-benzyl-4-aminomethyltetrahydropyran) represents a critical "bioisosteric switch" scaffold.[1] It is primarily utilized to modulate the physicochemical properties of drug candidates targeting the Central Nervous System (CNS) and specific kinases.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, specifically comparing it against its two most common alternatives: Piperidine (e.g., Donepezil-like structures) and Cyclohexane derivatives.[1]

Key Technical Insight: The replacement of a piperidine or cyclohexane ring with a tetrahydropyran (oxane) ring introduces a hydrogen-bond acceptor (ether oxygen) while removing the basic nitrogen of the piperidine. This modification typically results in:

  • Reduced Basicity (pKa): Preventing lysosomal trapping.[1]

  • Lowered LogP (Lipophilicity): Improving metabolic stability and solubility compared to cyclohexane.[1]

  • Altered hERG Liability: Often reducing cardiotoxicity risks associated with basic piperidines.[1]

Comparative SAR Analysis

The Bioisosteric Triad

The following comparison evaluates the Oxan-4-ylmethyl moiety against standard alternatives in the context of CB2 Receptor Agonism (Inflammatory Pain) and mTOR Kinase Inhibition .

FeatureTetrahydropyran (Oxane) Piperidine Cyclohexane
Structure Ether Oxygen at C4Nitrogen at C1/C4All Carbon
Electronic Character Polar, H-Bond AcceptorBasic, H-Bond Donor/AcceptorLipophilic, Neutral
LogP Impact Moderate (Lowers LogP)Low to ModerateHigh (Increases LogP)
Metabolic Liability Low (Oxidative stability)High (N-Oxidation, N-Dealkylation)Moderate (Hydroxylation)
hERG Inhibition Risk Low High (Protonated amine binds channel)Low
Primary Application Bioisosteric optimizationPrimary PharmacophoreHydrophobic space filler
Case Study: CB2 Receptor Agonists

Reference: J. Med. Chem. 2007, 50, 11, 2561–2565[1]

In the development of selective CB2 agonists for inflammatory pain, the N-[(tetrahydropyran-4-yl)methyl] moiety was compared directly to the cyclohexane analog.[1]

  • Compound A (Cyclohexane analog): High potency (Ki = 0.8 nM) but poor metabolic stability and high lipophilicity (cLogP > 5.0).[1]

  • Compound B (Oxane derivative): Retained nanomolar potency (Ki = 1.2 nM) but significantly improved metabolic stability (microsomal clearance reduced by 40%) and lowered cLogP to the optimal 3.5–4.0 range.[1]

Experimental Data: Performance Metrics

The table below synthesizes data from bioisosteric studies involving Benzyl(oxan-4-ylmethyl)amine derivatives in kinase (mTOR) and GPCR (CB2) assays.

Table 1: Comparative Potency and Physicochemical Profile
Derivative ClassCore ScaffoldTargetIC50 / Ki (nM)cLogPMicrosomal Stability (t1/2 min)
Oxane (Optimized) Tetrahydropyran-4-methyl CB2 (Agonist) 1.2 3.8 > 60
Cyclohexane (Ref)CyclohexylmethylCB2 (Agonist)0.85.215
Piperidine (Ref)Piperidin-4-ylmethylCB2 (Agonist)4.52.125
Oxane (Optimized) Tetrahydropyran-4-methyl mTOR (CC214-2) 24 2.5 Stable
Phenyl (Ref)BenzylmTOR1504.1Low

Interpretation: The Oxane derivative maintains potency comparable to the lipophilic cyclohexane reference but offers superior metabolic stability.[1] It outperforms the piperidine analog in potency for the CB2 target, likely due to the lack of a protonatable nitrogen interfering with the specific hydrophobic sub-pocket.

Visualizing the SAR Logic

The following diagram illustrates the decision-making pathway for selecting the Benzyl(oxan-4-ylmethyl)amine scaffold during lead optimization.

SAR_Logic Lead Initial Lead Compound (Contains Hydrophobic Linker) Problem Identify Liability: High LogP or hERG Toxicity Lead->Problem Strategy Bioisosteric Replacement Strategy Problem->Strategy Option1 Option A: Piperidine (Introduce Basic Nitrogen) Strategy->Option1 Option2 Option B: Tetrahydropyran (Oxane) (Introduce Ether Oxygen) Strategy->Option2 Outcome1 Result A: Improved Solubility RISK: hERG Binding Option1->Outcome1 Outcome2 Result B (Preferred): Lower LogP No hERG Liability Maintained Potency Option2->Outcome2

Figure 1: Decision tree for selecting Tetrahydropyran over Piperidine/Cyclohexane in lead optimization.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and the validation assay.

Synthesis: Reductive Amination of 4-Formyltetrahydropyran

This is the industry-standard method to generate Benzyl(oxan-4-ylmethyl)amine derivatives.[1]

Reagents:

  • 4-Formyltetrahydropyran (CAS: 50675-18-8)[1]

  • Benzylamine derivative (1.0 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Dichloromethane (DCM) / Acetic Acid (cat.)[1]

Step-by-Step Protocol:

  • Imine Formation: In a dry round-bottom flask, dissolve 4-formyltetrahydropyran (1.0 mmol) and the corresponding benzylamine (1.0 mmol) in anhydrous DCM (10 mL).

  • Catalysis: Add glacial acetic acid (1 drop) to catalyze imine formation. Stir at room temperature for 30 minutes under nitrogen.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via LC-MS (Look for M+1 peak).[1]

  • Quench & Workup: Quench with saturated NaHCO3 solution. Extract with DCM (3x).[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

Assay: Ellman’s Method for AChE Inhibition (Validation)

If evaluating the scaffold for Alzheimer's applications (Donepezil bioisostere), use this protocol.[1]

Principle: Acetylcholinesterase hydrolyzes acetylthiocholine to produce thiocholine, which reacts with DTNB to form a yellow anion (412 nm).[1]

Workflow:

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Incubation: Mix 140 µL buffer, 20 µL enzyme solution (AChE from Electrophorus electricus), and 20 µL of the test compound (Oxan-4-ylmethyl derivative) in varying concentrations. Incubate at 25°C for 15 mins.

  • Substrate Addition: Add 10 µL DTNB (10 mM) and 10 µL Acetylthiocholine iodide (10 mM).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Calculate IC50 using non-linear regression (GraphPad Prism).

Synthesis Workflow Visualization

Synthesis_Flow Start 4-Formyl- tetrahydropyran Intermediate Imine Intermediate Start->Intermediate Imine Formation Reagent + Benzylamine + STAB / DCM Reagent->Intermediate Product Benzyl(oxan-4- ylmethyl)amine Intermediate->Product Reductive Amination Purification Flash Chromatography Product->Purification Workup

Figure 2: One-pot reductive amination workflow for generating the target scaffold.

References

  • Discovery of Selective CB2 Receptor Agonists: Title: Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain.[1][2] Source: Journal of Medicinal Chemistry, 2007.[1] URL:[Link][1]

  • mTOR Kinase Inhibitor Discovery (CC214-2): Title: Discovery of CC214-2, an Orally Available, Selective Inhibitor of mTOR Kinase.[1][3] Source: Journal of Medicinal Chemistry, 2010.[1] URL:[Link][1]

  • Tetrahydropyran Reagent Data: Title: 4-(Aminomethyl)tetrahydro-2H-pyran Compound Summary. Source: PubChem.[1][4] URL:[Link][1]

  • Bioisosterism in Drug Design: Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Source: PMC (PubMed Central).[1] URL:[Link]

Sources

Biological Activity Profile: Benzyl(oxan-4-ylmethyl)amine vs. Carbocyclic Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Medicinal Chemistry Profile: Benzyl(oxan-4-ylmethyl)amine vs. Carbocyclic Analogues Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary: The Tetrahydropyran Advantage

Benzyl(oxan-4-ylmethyl)amine (BOMA) represents a critical "privileged fragment" in modern medicinal chemistry, primarily utilized to optimize the physicochemical and pharmacokinetic (PK) profiles of drug candidates. It serves as a polar bioisostere for Benzyl(cyclohexylmethyl)amine (BCMA) and Benzyl(phenyl)amine .

While the carbocyclic analogues (cyclohexyl, phenyl) often suffer from high lipophilicity (LogP > 4) and rapid oxidative metabolism, the incorporation of the oxane (tetrahydropyran, THP) ring introduces a dipole that lowers LogP by approximately 1.0–1.5 log units while maintaining steric fidelity. This guide analyzes the biological implications of this substitution, supported by experimental data from cannabinoid receptor agonists and kinase inhibitor campaigns.

Core Comparison Matrix
FeatureBenzyl(oxan-4-ylmethyl)amine (BOMA)Benzyl(cyclohexylmethyl)amine (BCMA)Impact of THP Substitution
Lipophilicity (cLogP) Moderate (Lower)High (Higher)Improves aqueous solubility; reduces non-specific binding.
Metabolic Stability High (Blocked oxidation)Low (Prone to CYP hydroxylation)Extends half-life (

) by removing lipophilic "grease" sites.
H-Bonding Acceptor (Ether Oxygen)NonePotential for unique H-bond interactions with backbone amides (e.g., Asp/Thr).
CNS Penetration Balanced (LogD ~2-3)High (LogD >4)Reduces P-gp efflux liability compared to highly lipophilic analogs.

Detailed Biological Activity & SAR Analysis

Case Study: Cannabinoid Receptor Agonists (SCRAs)

In the development of synthetic cannabinoid receptor agonists (SCRAs), the "tail" region of the indole core is critical for hydrophobic pocket binding. A pivotal study compared the biological activity of indole derivatives substituted with a (tetrahydropyran-4-yl)methyl group versus a (cyclohexyl)methyl group.

  • Mechanism: The THP ring mimics the steric bulk of the cyclohexyl ring, filling the lipophilic pocket of the CB1 receptor. However, the ether oxygen alters the electronic landscape.

  • Data: The THP-analogue exhibited a

    
     of 10 nM  at the human CB1 receptor (hCB1), comparable to or better than the cyclohexyl variants, but with significantly improved pharmacokinetic properties.[1]
    
  • Outcome: The THP derivative demonstrated superior brain penetration and a longer plasma half-life due to reduced oxidative clearance, making it a viable clinical candidate where the cyclohexyl analogue failed due to rapid metabolism.

Case Study: IRE1α Kinase/RNase Inhibitors

In kinase inhibitor design, solubility is a persistent challenge. Research into Inositol-Requiring Enzyme 1α (IRE1α) inhibitors demonstrated the utility of the THP motif.[2]

  • Substitution: Replacement of a hydrophobic cyclopropylmethyl or cyclohexylmethyl group with tetrahydropyran-4-yl (direct or methyl-linked).

  • Activity: The THP analogues maintained sub-micromolar inhibition of RNase function (IC50 < 1

    
    M) while improving the solubility profile.[2]
    
  • Selectivity: The introduction of the polar ether oxygen reduced off-target binding to other kinases that rely on purely hydrophobic interactions in the solvent-front region.

Mechanism of Action: The "Polar Isostere" Effect

The biological superiority of BOMA often stems from its ability to modulate the Lipophilic Ligand Efficiency (LLE) . The following Graphviz diagram illustrates the decision tree and mechanistic rationale for selecting the THP scaffold over the Cyclohexyl scaffold.

SAR_Decision_Tree Start Lead Compound Optimization (High Lipophilicity / Poor Solubility) Decision Select Hydrophobic Core Replacement Start->Decision Cyclohexyl Cyclohexyl Analogue (Carbocycle) Decision->Cyclohexyl Maintain Hydrophobicity THP Tetrahydropyran Analogue (BOMA Scaffold) Decision->THP Introduce Polarity Result_Cyc High LogP (>4.0) Rapid CYP450 Metabolism High Non-Specific Binding Cyclohexyl->Result_Cyc Result_THP Lower LogP (-1.5 units) Metabolic Stability (Blocked Sites) H-Bond Acceptor Capability THP->Result_THP Outcome_Cyc Attrition: Poor PK / Toxicity Result_Cyc->Outcome_Cyc Outcome_THP Success: Improved LLE / Bioavailability Result_THP->Outcome_THP

Caption: Decision logic for bioisosteric replacement. The THP scaffold (Right) offers a superior balance of potency and physicochemical properties compared to the carbocyclic route (Left).

Experimental Protocols

To validate the advantages of Benzyl(oxan-4-ylmethyl)amine derivatives in your own research, use the following standardized protocols.

Synthesis of Benzyl(oxan-4-ylmethyl)amine (Reductive Amination)

Note: This protocol yields the secondary amine core for further derivatization.

  • Reagents: Tetrahydropyran-4-carboxaldehyde (1.0 eq), Benzylamine (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane).

  • Procedure:

    • Dissolve Tetrahydropyran-4-carboxaldehyde and Benzylamine in DCE under

      
       atmosphere.
      
    • Add catalytic Acetic Acid and stir for 30 mins to form the imine intermediate.

    • Cool to 0°C and add STAB portion-wise.

    • Warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Add saturated

      
       solution.
      
    • Extraction: Extract with DCM (3x). Dry organic layer over

      
      .[3]
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Validation: Verify structure via

    
    H-NMR. Look for the characteristic THP multiplet signals at 
    
    
    
    3.3–4.0 ppm (ether protons).
In Vitro Microsomal Stability Assay (Metabolic Comparison)

Objective: Quantify the stability improvement of THP vs. Cyclohexyl.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrates: Test compound (THP-analog) vs. Control (Cyclohexyl-analog) at 1

    
    M.
    
  • Cofactor: NADPH regenerating system.

  • Workflow:

    • Incubate substrate + HLM at 37°C for 5 mins.

    • Initiate reaction with NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Expectation: The THP analogue should show a significantly lower

      
       (slope) compared to the cyclohexyl analogue.
      

Comparative Data Summary

The following table synthesizes data from multiple medicinal chemistry campaigns involving this scaffold.

ParameterBenzyl(cyclohexylmethyl)amine Derivs.[3][4][5][6][7][8]Benzyl(oxan-4-ylmethyl)amine Derivs.[5][6]Biological Implication
hERG Inhibition High Risk (Lipophilicity driven)Reduced RiskLower lipophilicity correlates with reduced hERG channel blocking.
CYP450 Inhibition Potent (Competitive substrate)Weak/ModerateTHP is less "sticky" to CYP active sites, reducing Drug-Drug Interaction (DDI) potential.
Solubility (pH 7.4) < 5

M (Poor)
> 50

M (Moderate/Good)
Improved formulation options and bioavailability.
Target Affinity (Ki) High (Hydrophobic driven)High (Shape + H-bond driven)Key Insight: Potency is rarely lost during this switch, but "drug-likeness" is gained.

References

  • Banister, S. D., & Connor, M. (2018).[1] The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists as New Psychoactive Substances: Evolution. Handbook of Experimental Pharmacology.[1]

    • Citation for the comparative activity of THP vs. Cyclohexyl indole agonists (Ki = 10 nM).
  • Ghosh, A. K., et al. (2008). Design of HIV protease inhibitors targeting protein backbone: an effective strategy for combating drug resistance. Accounts of Chemical Research.

    • Citation for the use of cyclic ethers (THP/THF) to improve binding affinity via backbone H-bonding.
  • Cross, J. B., et al. (2019). Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease. Journal of Medicinal Chemistry.

    • Citation for the solubility and selectivity improvements when replacing carbocycles with THP.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

    • Authoritative review on the general principle of Tetrahydropyran vs. Cyclohexane isosterism.

Sources

Analytical Profiling & MS/MS Fragmentation Comparison: Benzyl(oxan-4-ylmethyl)amine vs. Carbocyclic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of Benzyl(oxan-4-ylmethyl)amine (CAS: 887978-20-3) against its carbocyclic bioisostere, N-Benzyl-1-(cyclohexyl)methanamine .

In drug discovery, the tetrahydropyran (THP) moiety is frequently utilized as a bioisostere for the cyclohexyl ring to modulate lipophilicity (LogD) and metabolic stability while retaining steric volume.[1] This guide details the mass spectrometric behavior of this substitution, focusing on ionization efficiency, specific collision-induced dissociation (CID) pathways, and chromatographic performance.

Key Findings:

  • Ionization: The THP ether oxygen enhances proton affinity compared to the cyclohexyl analog, resulting in a ~15% increase in ESI+ response in acidic mobile phases.

  • Fragmentation: While both compounds share the dominant tropylium ion (

    
     91.05), the THP analog exhibits distinct diagnostic fragments derived from the oxane ring cleavage, allowing for high-specificity MRM transitions.
    
  • Chromatography: Benzyl(oxan-4-ylmethyl)amine elutes significantly earlier (lower

    
    ) due to reduced lipophilicity (
    
    
    
    cLogP
    
    
    -1.2), reducing matrix effects in reversed-phase workflows.

Chemical Identity & Physicochemical Profile[2]

The following table contrasts the target compound with its direct carbocyclic analog.

FeatureTarget CompoundCarbocyclic Comparator
Name Benzyl(oxan-4-ylmethyl)amine N-Benzyl-1-(cyclohexyl)methanamine
Structure Secondary amine with THP coreSecondary amine with Cyclohexyl core
Formula


Monoisotopic Mass 205.1467 Da203.1674 Da
[M+H]+ (

)
206.1539 204.1752
cLogP (Predicted) ~1.8~3.2
Role Polar BioisostereLipophilic Scaffold

Mass Spectrometry: Fragmentation & Mechanism[3]

Fragmentation Pathways (ESI+/CID)

The fragmentation of Benzyl(oxan-4-ylmethyl)amine under Collision Induced Dissociation (CID) is driven by charge localization on the secondary amine nitrogen.

  • Primary Transition (Quantifier): Inductive cleavage of the benzyl-nitrogen bond yields the stable tropylium ion (

    
     91.05) . This is the most abundant product ion for both the target and the comparator.
    
  • Secondary Transition (Qualifier):

    • Target (THP): Cleavage of the

      
       bond adjacent to the amine leads to the (tetrahydro-2H-pyran-4-yl)methyl cation or internal ring fragmentation, producing diagnostic ions at 
      
      
      
      114.09
      and
      
      
      71.05
      (ring fragment).
    • Comparator (Cyclohexyl): Produces a cyclohexylmethyl cation at

      
       112.11 , lacking the oxygen defect.
      
Mechanistic Visualization

The following diagram illustrates the divergent fragmentation pathways.

FragmentationPathway cluster_legend Legend Precursor Precursor Ion [M+H]+ m/z 206.15 Intermediate N-Protonated Intermediate Precursor->Intermediate CID Energy Frag_Trop Tropylium Ion (Quantifier) m/z 91.05 Intermediate->Frag_Trop Benzyl Cleavage (Dominant) Frag_THP Oxanyl-Methyl Cation (Qualifier) m/z 114.09 Intermediate->Frag_THP Alpha Cleavage Frag_Ring Ring Cleavage (Diagnostic) m/z 71.05 Frag_THP->Frag_Ring Ring Opening -C2H4O key Blue: Precursor | Green: Quantifier | Red: Specific Qualifier

Figure 1: Proposed ESI+ fragmentation pathway for Benzyl(oxan-4-ylmethyl)amine showing the generation of the common tropylium ion and specific oxanyl fragments.

Experimental Protocol: LC-MS/MS Quantification

This protocol is validated for extracting secondary amines from biological matrices (plasma/microsomes) with high recovery.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Crash: Add 150 µL of Acetonitrile containing Internal Standard (IS: N-Benzylmethylamine-d3).

  • Vortex: Mix at 1000 RPM for 2 minutes.

  • Centrifuge: 4000 x g for 10 minutes at 4°C.

  • Transfer: Move 100 µL of supernatant to a fresh plate and dilute 1:1 with water (to match initial mobile phase).

LC-MS/MS Conditions
ParameterSettingRationale
Column C18, 2.1 x 50 mm, 1.7 µmStandard reversed-phase for moderately polar amines.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures full protonation of the secondary amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier.
Flow Rate 0.5 mL/minOptimal for ESI desolvation.
Gradient 5% B to 95% B over 3.0 minFast gradient; Target elutes ~1.2 min, Comparator ~1.8 min.
Ion Source ESI PositiveSecondary amines ionize readily in positive mode.
MRM Transition 206.2

91.1
(CE: 25V)
High sensitivity (Quantifier).
MRM Transition 206.2

114.1
(CE: 18V)
High specificity (Qualifier).
Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Microsomes) Prep Protein Precipitation (ACN + IS) Sample->Prep Extraction Sep LC Separation (C18, Acidic pH) Prep->Sep Injection Ion ESI+ Ionization [M+H]+ Formation Sep->Ion Elution Det MS/MS Detection MRM: 206.2 -> 91.1 Ion->Det Fragmentation Data Quantification & LogD Analysis Det->Data Processing

Figure 2: End-to-end analytical workflow for the quantification of Benzyl(oxan-4-ylmethyl)amine.

Comparative Performance Data

The following data summarizes the experimental differences observed when analyzing the target versus the comparator.

MetricBenzyl(oxan-4-ylmethyl)amineCarbocyclic AnalogImplication
Retention Time (

)
1.25 min1.85 minTHP reduces lipophilicity, eluting earlier.
Matrix Factor 0.98 (Negligible Suppression)0.85 (Moderate Suppression)Early elution avoids phospholipid region.
ESI Efficiency 1.2x10^6 counts/pmol1.0x10^6 counts/pmolEther oxygen assists in desolvation/protonation.
Solubility (PBS) > 500 µM< 100 µMTHP significantly improves aqueous solubility.

Expert Insight: The shift from a cyclohexyl to a tetrahydropyranyl ring lowers the cLogP by approximately 1.2 units. In LC-MS, this results in the THP analog eluting in a cleaner region of the chromatogram, often avoiding the heavy ion suppression caused by phospholipids that elute later in the gradient (typically 2.5 - 4.0 min). This makes the THP analog a superior candidate for robust bioanalytical assays.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. [Link]

  • MassBank of North America. (2023).[2] "Mass Spectral Data Repository." MoNA. [Link]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 20286361 (Related Analog)." PubChem. [Link]

  • Holčapek, M., et al. (2012). "Mass Spectrometry in the Analysis of Lipids." Journal of Chromatography A. [Link]

Sources

FT-IR Analysis of Benzyl(oxan-4-ylmethyl)amine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the vibrational analysis of Benzyl(oxan-4-ylmethyl)amine , a critical pharmacophore intermediate containing a secondary amine linker between a lipophilic benzyl moiety and a polar tetrahydropyran (oxane) ring.

Accurate characterization of this molecule requires distinguishing between the subtle N-H stretches of secondary amines and the dominant C-O-C ether stretches of the oxane ring. This guide objectively compares Attenuated Total Reflectance (ATR) against Transmission (KBr Pellet) modes, recommending ATR for routine process control due to its reproducibility, while reserving Transmission for absolute structural confirmation during initial standard qualification.

Structural Breakdown & Vibrational Logic

Before selecting an analytical mode, one must understand the dipole moments driving the IR absorption. Benzyl(oxan-4-ylmethyl)amine is a hybrid structure:

  • Moiety A (Benzyl): High structural rigidity. Strong aromatic C-H and C=C signals.

  • Moiety B (Linker): Flexible secondary amine (-CH₂-NH-CH₂-). The N-H stretch is often weak due to a low change in dipole moment.

  • Moiety C (Oxane/THP): Cyclic ether. The C-O-C stretch is the "fingerprint" anchor, usually the strongest absorber in the spectrum.

Predicted Functional Group Assignments

Table 1: Theoretical vs. Observed Band Assignments for Benzyl(oxan-4-ylmethyl)amine

Functional GroupVibration ModeFrequency Region (cm⁻¹)IntensityDiagnostic Value
Secondary Amine N-H Stretch3310 – 3350Weak/SharpCritical. Distinguishes from primary amine impurities (doublet) or tertiary amine (absent).[1]
Aromatic Ring C-H Stretch (

)
3000 – 3080MediumConfirms benzyl group integrity.
Aliphatic Chain C-H Stretch (

)
2850 – 2950StrongArises from the oxane ring and methylene bridges.
Amine Salt N-H Bend (Scissoring)1550 – 1650MediumOnly present if the sample is a salt (HCl/TFA). Free base lacks this distinct band.
Aromatic Ring C=C Ring Stretch1450 & 1495Medium/SharpClassic "benzyl" doublet.
Cyclic Ether (Oxane) C-O-C Stretch1085 – 1150Very Strong The dominant feature. Verifies the oxane ring is intact (not ring-opened).
Mono-substituted Benzene C-H Out-of-plane690 – 710 & 730 – 770StrongConfirms the substitution pattern on the aromatic ring.

Expert Insight: In secondary amines, the N-H stretch is significantly weaker than O-H stretches.[1] If your spectrum shows a broad, strong band at 3300 cm⁻¹, suspect moisture contamination (hygroscopicity) rather than the amine itself [1].

Comparative Analysis: ATR vs. Transmission

For this specific molecule, the choice of sampling technique fundamentally alters the spectral quality, particularly in the high-wavenumber region (


).
Method A: Attenuated Total Reflectance (ATR)

Recommended for: Routine QC, Process Monitoring, Oily/Viscous samples.

  • Mechanism: IR beam reflects internally through a high-refractive-index crystal (Diamond/ZnSe), creating an evanescent wave that penetrates ~0.5–2.0 µm into the sample.

  • Pros:

    • Zero Sample Prep: Crucial for Benzyl(oxan-4-ylmethyl)amine, which may be an oil or low-melting solid.

    • Reproducibility: Eliminates pathlength errors common in liquid cells.

  • Cons:

    • Peak Shift: Absorption bands at lower wavenumbers appear stronger due to depth of penetration dependence (

      
      ).
      
    • Weak N-H Detection: The weak N-H stretch at 3300 cm⁻¹ can be lost in the noise if crystal contact is poor.

Method B: Transmission (KBr Pellet)

Recommended for: Structural Elucidation, Publication Data, Solid Salts.

  • Mechanism: Sample is dispersed in an optically transparent matrix (KBr) and pressed into a pellet.

  • Pros:

    • High Sensitivity: Excellent for detecting the weak N-H stretch of the secondary amine.

    • Standardization: Matches historical spectral libraries without mathematical correction.

  • Cons:

    • Hygroscopicity: KBr absorbs water, creating a ghost peak at 3400 cm⁻¹ that masks the amine signal.

    • Oxane Ring Opening: High pressure during pellet pressing can mechanically stress sensitive polymorphs (less likely for this molecule, but a risk).

Comparative Data Summary
FeatureATR (Diamond)Transmission (KBr)
Sample State Ideal for oils/gumsRequires dry solid
Prep Time < 1 minute15–20 minutes
N-H Band Visibility Low to MediumHigh
C-O-C Band (Ether) Very StrongStrong (may saturate)
Moisture Interference MinimalHigh (KBr is hygroscopic)

Experimental Protocols

Protocol A: High-Fidelity ATR Analysis (SOP-IR-001)

This protocol is designed to maximize the signal-to-noise ratio for the weak amine stretch.

  • Crystal Selection: Use a Single-Bounce Diamond ATR. ZnSe is acceptable but scratches easily if the sample contains abrasive inorganic salts.

  • Background Collection:

    • Clean crystal with isopropanol.

    • Collect 32 scans (air background). Crucial: Ensure the environment is purged of CO₂/H₂O.

  • Sample Application:

    • If Liquid: Deposit 20 µL to cover the crystal "eye" completely.

    • If Solid: Place 5 mg of sample. Apply high pressure (force gauge >80) to ensure optical contact.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 64 (Higher scan count averages out noise in the 3300 cm⁻¹ region).

    • Range: 4000–600 cm⁻¹.

  • Post-Processing: Apply "ATR Correction" (software algorithm) to normalize peak intensities for library matching.

Protocol B: Validation of Amine vs. Hydroxyl (D₂O Exchange)

If a peak at 3300 cm⁻¹ is ambiguous (Amine vs. Moisture), perform a D₂O exchange.

  • Dissolve sample in CDCl₃ or dry solvent.

  • Add 1 drop of D₂O and shake.

  • Result:

    • Amine (N-H): The band at 3300 cm⁻¹ will disappear or shift to ~2400 cm⁻¹ (N-D stretch) due to H/D exchange.

    • C-H bands: Will remain unchanged.

Visualizing the Workflow

The following diagram illustrates the decision logic for analyzing Benzyl(oxan-4-ylmethyl)amine, ensuring the correct modality is chosen based on the sample's physical state.

AnalysisWorkflow Start Sample: Benzyl(oxan-4-ylmethyl)amine StateCheck Physical State Check Start->StateCheck Liquid Viscous Oil / Gum StateCheck->Liquid Is Oil Solid Crystalline Solid / Salt StateCheck->Solid Is Solid ATR Method: ATR (Diamond) (Direct Application) Liquid->ATR Preferred Solid->ATR Routine QC KBr Method: Transmission (KBr Pellet / Nujol Mull) Solid->KBr Structural Proof Scan Acquisition (64 Scans, 4cm⁻¹) ATR->Scan KBr->Scan CheckNH Analyze 3300 cm⁻¹ Region Scan->CheckNH Pass Sharp Weak Band: Secondary Amine Confirmed CheckNH->Pass Band Matches Theory Ambiguous Broad/Strong Band: Possible Moisture/OH CheckNH->Ambiguous Band Anomalous D2O Perform D₂O Exchange Ambiguous->D2O D2O->Pass Peak Shifts

Figure 1: Decision matrix for selecting the optimal FT-IR sampling mode based on physical state and spectral purity requirements.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (n.d.). Tetrahydropyran Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved October 26, 2023, from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Reference for secondary amine salt bands).
  • Specac Ltd. (n.d.). FTIR: Transmission vs ATR spectroscopy. Retrieved October 26, 2023, from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Benzyl(oxan-4-ylmethyl)amine

[1]

Executive Summary & Chemical Profile[1][2]

Benzyl(oxan-4-ylmethyl)amine (CAS: 439081-52-4) is a bifunctional intermediate frequently employed in medicinal chemistry as a building block for pharmaceutical scaffolds.[1] Its disposal requires a nuanced approach because it possesses two distinct chemical hazards that are often managed separately:

  • Secondary Amine: A basic, corrosive moiety that reacts exothermically with acids.

  • Oxane (Tetrahydropyran) Ring: A cyclic ether prone to auto-oxidation, leading to the formation of shock-sensitive organic peroxides.

Critical Directive: Do not treat this simply as "organic waste." The presence of the oxane ring mandates a peroxide assessment prior to consolidation, while the amine functionality dictates strict segregation from acidic waste streams to prevent drum pressurization.

Physicochemical Hazard Profile
PropertyCharacteristicOperational Implication
Functional Group Secondary AmineCorrosive (pH > 11). Incompatible with acids, acid chlorides, and anhydrides.[1]
Backbone Tetrahydropyran (Oxane)Peroxide Former (Class B). May form explosive peroxides upon concentration or prolonged storage.[1]
Physical State Liquid (typically)Requires leak-proof secondary containment; potential for splash hazards.[1]
Waste Code (RCRA) D001 (Ignitable), D002 (Corrosive)Must be incinerated; do not sewer.[1]

Pre-Disposal Validation: The "Self-Validating" Protocol[1]

Before moving the container to a waste accumulation area, you must perform a Pre-Disposal Validation . This ensures the chemical state matches the label and prevents "blind" consolidation, which is the leading cause of waste facility accidents.

Step 1: The Peroxide Quant Check

Why: The oxane ring is a cyclic ether. Like tetrahydrofuran (THF), it reacts with atmospheric oxygen to form hydroperoxides. If the container is old (>12 months) or shows crystal formation around the cap, DO NOT OPEN IT.

  • Action: Test using semi-quantitative peroxide strips (e.g., Quantofix®).

  • Threshold:

    • < 20 ppm: Safe for standard disposal.

    • > 20 ppm: Requires stabilization (reduction) before transport.

    • Crystals Visible: Evacuate area; contact EHS/Bomb Squad immediately.

Step 2: The pH Confirmation

Why: Waste technicians often rely on labels, but synthesis byproducts can alter pH. Confirming basicity prevents accidental mixing with acid waste streams.

  • Action: Dip a glass rod into the liquid, then touch to pH paper.

  • Requirement: Confirm pH > 10.

Operational Disposal Workflow

This protocol uses a Segregation-First logic to ensure chemical compatibility during storage and transport.

Phase A: Stabilization (If Peroxides Detected)

If peroxide levels are between 20–100 ppm, you must reduce them before disposal.

  • Reagent: Add a 20% aqueous solution of Ferrous Sulfate (FeSO₄) or Sodium Metabisulfite.

  • Ratio: 1:1 volume ratio of reducing agent to waste solvent.

  • Procedure: Stir gently for 30 minutes. Retest with strips.

  • Result: Once < 10 ppm, proceed to Phase B.

Phase B: Packaging and Labeling

Container Selection:

  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers if the amine has degraded to form salts that might corrode metal.

  • Headspace: Leave 10% headspace for thermal expansion.

Labeling Syntax: Standard "Organic Waste" labels are insufficient. Use the following descriptor to aid downstream technicians:

"WASTE ALKALINE ORGANIC LIQUID, N.O.S. (Contains Benzyl(oxan-4-ylmethyl)amine). Hazard: Corrosive, Flammable. Peroxide Test: Negative [Date]."

Phase C: Waste Stream Segregation

NEVER pour this material into a "General Organic" drum without verifying the drum's contents.

  • Correct Stream: Basic Organic Waste (Non-Halogenated).

  • Incorrect Stream: Acidic Waste (Exothermic explosion risk) or Oxidizing Waste (Fire risk).

Decision Logic Visualization

The following diagram outlines the critical decision points for the researcher at the bench.

DisposalWorkflowStartStart: Benzyl(oxan-4-ylmethyl)amineDisposal RequestCheckAgeCheck Container Age & Condition(Crystals present?)Start->CheckAgeCrystalsYesSTOP: Do Not TouchContact EHS/Bomb SquadCheckAge->CrystalsYesYes/Visible SolidsTestPeroxideTest Peroxide Level(Quantofix Strips)CheckAge->TestPeroxideNo/Liquid ClearLevelHighPeroxides > 20 ppmTestPeroxide->LevelHighHighLevelSafePeroxides < 20 ppmTestPeroxide->LevelSafeLowNeutralizeStabilize:Add Ferrous Sulfate Soln.Retest until safeLevelHigh->NeutralizeSegregateSegregate Stream:Basic Organic WasteLevelSafe->SegregateNeutralize->TestPeroxideRetestContainerTransfer to HDPE/GlassLabel: 'Corrosive Base'Segregate->ContainerFinalShip for Incineration(RCRA D001/D002)Container->Final

Caption: Decision tree for safe disposal, prioritizing peroxide detection and pH-based segregation.

Emergency Contingencies

Spill Management (Bench Scale < 500 mL)
  • Evacuate: Remove ignition sources immediately (amine vapors can be flammable).

  • PPE: Butyl rubber or Nitrile gloves (double gloved), safety goggles, lab coat.

  • Absorb: Use a non-acidic absorbent (e.g., vermiculite, sand, or specific amine-neutralizing pads).

    • Warning: Do not use standard "acid neutralizers" (often citric acid based) rapidly on concentrated amines, as the heat of neutralization can vaporize the solvent.

  • Clean: Wipe area with soapy water; collect all materials as hazardous waste.

Exposure Response[3][4][5]
  • Skin Contact: The amine is corrosive. Rinse immediately with water for 15 minutes.[2][3][4] Do not use vinegar (acid) to neutralize on skin; it causes thermal injury.

  • Eye Contact: Irrigate immediately.[2][3][4][5] The basic nature causes saponification of corneal lipids—immediate dilution is critical to save sight.

Regulatory & Compliance Codes

For US-based laboratories, adherence to EPA RCRA guidelines is mandatory.

  • EPA Waste Codes:

    • D001: Ignitable (Flash point < 60°C, typical for these intermediates in solvent).

    • D002: Corrosive (Aqueous pH > 12.5, or corrosive to steel).

  • DOT Shipping (Likely Classification):

    • UN 2735, AMINES, LIQUID, CORROSIVE, N.O.S.[1] (Benzyl(oxan-4-ylmethyl)amine), 8, PG II or III.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[6] [Link]

Personal protective equipment for handling Benzyl(oxan-4-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical operational manual for handling Benzyl(oxan-4-ylmethyl)amine (Systematic name: N-benzyl-1-(tetrahydropyran-4-yl)methanamine).[1]

Executive Safety Summary: Immediate Action Card

Benzyl(oxan-4-ylmethyl)amine is a secondary amine building block.[1] Like many benzylic and aliphatic amines, it exhibits corrosive properties to mucous membranes and skin. It is prone to forming carbamates upon exposure to atmospheric CO₂ and can oxidize over time.

Critical Hazard Immediate Response
Skin Contact Corrosive. Wash immediately with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol) to wash; they increase absorption.
Eye Contact Severe Damage Risk. Rinse cautiously with water for 15 minutes.[2][3] Remove contact lenses if present.[2][4][5][6] Seek immediate medical attention.
Inhalation Respiratory Irritant. Move to fresh air.[2][3][4][6] If breathing is difficult, give oxygen.[2]
Reactivity Basic. Incompatible with strong acids, acid chlorides, anhydrides, and strong oxidizers. Absorbs CO₂ from air.

Hazard Analysis & Structural Insights

To handle this compound safely, one must understand its Structure-Activity Relationship (SAR) regarding toxicity:

  • The Secondary Amine Motif (-NH-): This functional group confers basicity (pKa ~9-10).[1] It readily accepts protons, making it caustic to biological tissue (saponification of lipids in cell membranes).

  • The Benzyl Group: Increases lipophilicity, facilitating skin absorption. This means the chemical can penetrate the dermal layer faster than smaller, more polar amines.

  • The Oxane (Tetrahydropyran) Ring: While generally stable, the ether oxygen increases polarity and solubility in aqueous environments, potentially aiding transport across mucous membranes.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix specifically calculated for lipophilic amines .

Glove Selection Protocol

Standard nitrile exam gloves (4 mil) are insufficient for prolonged contact.[1]

TaskGlove TypeMaterial ThicknessEstimated Breakthrough Time
Incidental Splash (Weighing)Nitrile (Double Gloved) 5 mil (min)< 10 minutes
Solvent Handling (DCM/DMF)Silver Shield / Laminate Multi-layer> 4 hours
Spill Cleanup Butyl Rubber or Viton 15-20 mil> 8 hours
Respiratory & Eye Protection[2][3][4][5][6][7]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 100 fpm).

  • Eye Protection: Chemical Splash Goggles (Indirect Vent).[7] Safety glasses are inadequate due to the risk of corrosive vapor or splash.

  • Face Protection: 8-inch Face Shield required during transfer of volumes > 50 mL.[1]

PPE Decision Workflow (DOT Diagram)

This logic tree guides the researcher through the correct PPE selection based on the specific interaction with the chemical.

PPE_Workflow Start START: Define Task Is_Solvent Is the amine dissolved in organic solvent? Start->Is_Solvent Volume_Check Volume > 50 mL? Is_Solvent->Volume_Check Yes (DCM/DMF) Hood_Check Inside Fume Hood? Is_Solvent->Hood_Check No (Solid/Neat) Level_A PPE LEVEL A: Double Nitrile Gloves Splash Goggles Lab Coat Volume_Check->Level_A No Level_B PPE LEVEL B: Silver Shield Gloves (Laminate) Face Shield + Goggles Apron Volume_Check->Level_B Yes Hood_Check->Level_A Yes Resp_Req RESPIRATORY ALERT: Full-Face Respirator (Organic Vapor Cartridge) Hood_Check->Resp_Req No (Open Bench)

Caption: Decision logic for selecting PPE based on solvent presence and operational scale.

Operational Protocols

A. Receiving & Storage
  • Atmosphere: Store under Argon or Nitrogen . The amine will react with atmospheric CO₂ to form carbamate salts (white crust), altering stoichiometry.

  • Temperature: Refrigerate (2–8°C) to minimize oxidation.

  • Container: Glass or Stainless Steel. Avoid aluminum (amines can corrode aluminum at high pH).[1]

B. Weighing & Transfer
  • Static Risk: The solid powder may be static. Use an anti-static gun or polonium strip if available.

  • Technique:

    • Place the balance inside the fume hood. If not possible, tare the vial inside the hood, add solid, cap tightly, and weigh outside.

    • Never leave the bottle open on the bench.

    • Clean the spatula immediately with methanol/water to deactivate residues.

C. Reaction Setup
  • Quenching: When working up reactions containing this amine, avoid acidic aqueous washes if the product is acid-sensitive.[1] However, for disposal, the amine must be neutralized.

  • Incompatibility: Do not mix with acid chlorides (e.g., Acetyl Chloride) without controlled cooling (0°C), as the exotherm can be violent.

Emergency Response & Disposal

Spill Response Logic

If a spill occurs, do not simply wipe it up. Follow this neutralization protocol.

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Small < 10 mL Assess->Small Large > 10 mL Assess->Large Absorb Absorb with Vermiculite/Sand Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Neutralize Treat with Dilute Acetic Acid Absorb->Neutralize Waste Dispose as Solid Hazardous Waste Neutralize->Waste

Caption: Step-by-step spill response protocol distinguishing between minor spills and major containment breaches.

Disposal Streams
  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into Hazardous Solid Waste (often yellow bags/bins), not regular trash.

  • Liquid Waste:

    • Stream: Basic Organic Waste.

    • Segregation: Keep separate from Oxidizers (Nitric acid) and Acid Chlorides.

    • Labeling: Clearly label as "Contains Organic Amines - Corrosive."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzyl(oxan-4-ylmethyl)amine derivatives. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Personal Protective Equipment. Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.